N-Benzyl-2-bromo-N-methylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-bromo-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBVVIAYYYFAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994105 | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73391-96-5 | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Benzyl-2-bromo-N-methylacetamide chemical properties
An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. As an α-haloacetamide, it possesses a highly reactive electrophilic center, making it a versatile reagent for the alkylation of various nucleophiles. The presence of the N-benzyl-N-methylamide moiety provides a structural scaffold that can be tailored for specific molecular interactions, rendering it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, its spectroscopic profile, reactivity, and potential applications for professionals in research and drug development.
Core Physicochemical Properties
This compound is commercially available from various suppliers, typically with purities ranging from 95% to 97%.[1][2] It is most commonly described as a liquid or oil at room temperature.[3] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 73391-96-5 | [1][2][4][5] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.12 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid / Oil | [3] |
| Purity | 95-97% | [1][2] |
| SMILES | CN(CC1=CC=CC=C1)C(=O)CBr | [1][6] |
| InChIKey | XIBVVIAYYYFAAI-UHFFFAOYSA-N | [3] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a robust two-step process. This approach involves the initial formation of the secondary amine precursor, N-benzyl-N-methylamine, followed by its acylation with a suitable bromoacetylating agent.
Step 1: Synthesis of N-Benzyl-N-methylamine
The precursor amine can be synthesized via several routes, with reductive amination being one of the most efficient. This involves the reaction of benzaldehyde with methylamine to form an intermediate imine, which is then reduced to the target secondary amine.
Step 2: Acylation of N-Benzyl-N-methylamine
The core of the synthesis is the N-acylation of the secondary amine with bromoacetyl bromide or bromoacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Causality Behind Experimental Choices:
-
Reagent Choice: Bromoacetyl bromide or chloride are used because acyl halides are highly reactive electrophiles, ensuring efficient acylation of the secondary amine.[7]
-
Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to neutralize the hydrobromic acid (HBr) or hydrochloric acid (HCl) generated during the reaction.[8][9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity of the acylation reaction and minimize potential side reactions.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-benzyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Halide: Add a solution of bromoacetyl bromide (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a clear oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Profile and Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its molecular structure, the following spectral characteristics are expected.
-
¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the different proton environments:
-
A singlet for the N-methyl protons (~2.9-3.1 ppm).
-
A singlet for the methylene protons of the bromoacetyl group (~3.8-4.0 ppm).
-
A singlet for the N-benzyl methylene protons (~4.5-4.7 ppm).
-
A multiplet in the aromatic region for the five phenyl protons (~7.2-7.4 ppm).
-
Note: Due to restricted rotation around the amide C-N bond, some peaks may appear broadened or as two distinct sets of signals for cis/trans rotamers.[10]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for:
-
The N-methyl carbon (~35 ppm).
-
The bromo-substituted methylene carbon (~28 ppm).
-
The N-benzyl methylene carbon (~52 ppm).
-
Aromatic carbons (~127-137 ppm).
-
The carbonyl carbon, which is significantly deshielded (~168 ppm).[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information:
-
A strong, sharp absorption band for the amide carbonyl (C=O) stretch, expected in the range of 1650-1680 cm⁻¹.[11]
-
C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹.
-
C-N stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There will be two peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[12]
-
Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the benzyl cation).
-
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the bromoacetyl moiety, which functions as a potent electrophile.
-
Primary Reactive Site: The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of both the adjacent bromine atom and the carbonyl group.
-
Alkylation Reactions: This compound is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carboxylates, via an Sₙ2 mechanism. This reactivity is frequently exploited in bioconjugation and the synthesis of heterocyclic compounds. For example, reaction with a primary amine would lead to the formation of a secondary amine, and reaction with a thiol would yield a thioether.
-
Amide Stability: The amide bond itself is relatively stable and resistant to hydrolysis under neutral conditions, a feature that contributes to its utility as a stable structural linker in more complex molecules.
Reactivity Profile Diagram
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An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide (CAS: 73391-96-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Benzyl-2-bromo-N-methylacetamide is a tertiary amide featuring a reactive α-bromo substituent and an N-benzyl group. This unique combination of functional groups makes it a valuable reagent in synthetic organic chemistry. The α-bromo moiety serves as a potent electrophilic site for alkylation reactions, while the N-benzyl group is a common structural motif in medicinal chemistry, known to enhance lipophilicity and participate in crucial biomolecular interactions like cation-π stacking.[1][2][3] This guide provides a comprehensive overview of its core molecular properties, a detailed and reasoned synthesis protocol, its reactivity profile, potential applications in research, and essential safety and handling procedures.
Core Molecular Profile
The fundamental properties of this compound are summarized below, providing the foundational data required for experimental design and characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrNO | [4][5][6] |
| Molecular Weight | 242.11 g/mol | [7][8] |
| CAS Number | 73391-96-5 | [4][5][6] |
| IUPAC Name | This compound | [6] |
| Physical Form | Liquid | [5] |
| Storage | Inert atmosphere, Room Temperature | [4][5] |
Synthesis and Purification
The synthesis of this compound is most logically achieved via the nucleophilic acyl substitution of a reactive bromoacetyl halide with N-benzyl-N-methylamine. This approach is a standard and efficient method for forming N-substituted acetamides.[9][10]
Mechanistic Rationale and Workflow
The reaction proceeds through the nucleophilic attack of the secondary amine (N-benzyl-N-methylamine) on the electrophilic carbonyl carbon of a bromoacetyl halide, such as bromoacetyl chloride or bromide. The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to act as a scavenger for this acid, ensuring the reaction proceeds to completion. Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive acyl halide.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of α-haloamides.[11] All operations should be performed in a certified chemical fume hood.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add N-benzyl-N-methylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approx. 0.5 M.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Causality: Cooling the reaction mixture is essential to control the exothermic nature of the acylation and to minimize potential side reactions.
-
-
Acyl Halide Addition: Dissolve bromoacetyl bromide or chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl halide solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the consumption of the starting amine.
-
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Causality: Each washing step is designed to remove specific impurities, leading to a cleaner crude product and simplifying the final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford this compound as a liquid.
Chemical Reactivity and Applications
Reactivity Profile
The primary site of reactivity in this compound is the α-carbon, which is highly electrophilic due to two key factors:
-
Inductive Effect: The adjacent carbonyl group withdraws electron density from the α-carbon.
-
Leaving Group Ability: The bromide ion is an excellent leaving group.
This electronic configuration makes the molecule a potent alkylating agent, readily undergoing Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates.[12][13] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecular architectures.
Caption: General reactivity of this compound with nucleophiles.
Applications in Research and Drug Discovery
While specific, large-scale applications of this exact molecule are not widely documented, its structural motifs suggest significant potential in several research areas:
-
Chemical Biology: As an alkylating agent, it can be used as a chemical probe to covalently modify nucleophilic residues (such as cysteine or histidine) in proteins, aiding in the study of protein function and active site mapping.[14]
-
Medicinal Chemistry: The N-benzyl group is a "privileged" scaffold in drug discovery, known to impart favorable pharmacokinetic properties and engage in key interactions with biological targets.[2][3][15] This compound serves as a versatile precursor for synthesizing libraries of novel compounds for screening against various therapeutic targets. For instance, reaction with different nucleophiles can rapidly generate a diverse set of molecules for structure-activity relationship (SAR) studies.
-
Synthetic Intermediate: It is an ideal starting material for building more complex molecules, particularly heterocyclic compounds, which are prevalent in pharmaceuticals.[12][13]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons (C₆H₅) | δ 7.2-7.4 ppm (m, 5H) | Standard region for monosubstituted benzene ring. |
| Benzyl Methylene (CH₂) | δ ~4.6 ppm (s, 2H) | Methylene protons adjacent to the nitrogen and aromatic ring. | |
| Bromo Methylene (CH₂) | δ ~3.9 ppm (s, 2H) | Methylene protons α to the carbonyl and bromine. | |
| N-Methyl (CH₃) | δ ~3.0 ppm (s, 3H) | Methyl group attached to the amide nitrogen. | |
| ¹³C NMR | Carbonyl (C=O) | δ ~168 ppm | Typical chemical shift for an amide carbonyl carbon. |
| Aromatic Carbons | δ 127-136 ppm | Range for carbons in the benzyl group. | |
| Benzyl Methylene (CH₂) | δ ~53 ppm | Methylene carbon adjacent to the nitrogen. | |
| Bromo Methylene (CH₂) | δ ~28 ppm | α-carbon, shifted downfield by the bromine atom. | |
| N-Methyl (CH₃) | δ ~36 ppm | Methyl carbon attached to the nitrogen. | |
| FT-IR | Amide C=O Stretch | 1650-1680 cm⁻¹ | Strong, characteristic absorption for a tertiary amide carbonyl. |
| C-N Stretch | 1200-1300 cm⁻¹ | Amide C-N bond vibration. | |
| C-Br Stretch | 500-600 cm⁻¹ | Characteristic absorption for an alkyl bromide. |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][8]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| Danger | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
Handling Procedures
-
Engineering Controls: All handling of this compound, especially when open to the atmosphere, must be conducted in a certified chemical fume hood to prevent inhalation.[19][20]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves. If there is a risk of splashing, a face shield should also be worn.[21][22]
-
Handling: Avoid all direct contact with skin and eyes. Do not ingest or inhale. As a potent alkylating agent, it should be treated as potentially mutagenic.[14]
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[4][5]
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.
Conclusion
This compound is a highly functionalized and reactive molecule with considerable utility for researchers in synthetic chemistry and drug development. Its identity is defined by a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[4][7] Understanding its synthesis via nucleophilic acyl substitution, its reactivity as a potent alkylating agent, and its stringent safety requirements are paramount for its effective and safe use in the laboratory. The presence of both a reactive electrophilic center and a medicinally relevant N-benzyl group ensures its place as a valuable and versatile chemical building block for creating novel and complex molecular entities.
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An In-depth Technical Guide to the Structure Elucidation of N-Benzyl-2-bromo-N-methylacetamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of N-Benzyl-2-bromo-N-methylacetamide, a molecule of interest for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic and logical application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. It emphasizes the causality behind experimental choices and provides detailed, field-proven protocols. The guide is designed to be a self-validating system, grounding its claims in authoritative references and presenting data in a clear, comparative format.
Introduction: The Imperative of Unambiguous Structural Verification
This compound (C₁₀H₁₂BrNO) is a tertiary amide with potential applications in organic synthesis and medicinal chemistry.[1][2][3] Its reactivity is largely dictated by the interplay of the electrophilic bromoacetyl moiety and the steric and electronic properties of the N-benzyl and N-methyl groups. Accurate structural confirmation is paramount to understanding its chemical behavior, predicting its biological activity, and ensuring the validity of any subsequent research. This guide outlines a multi-faceted analytical approach to achieve unambiguous structure elucidation.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Synthesis of this compound
A reliable synthesis is the first step in any analytical workflow. For this compound, a common and effective method is the acylation of N-benzylmethylamine with 2-bromoacetyl bromide.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Acylation of N-benzylmethylamine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.
-
Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add 2-bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mass Spectrometry: The First Glimpse of the Molecule
Mass spectrometry (MS) provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of bromine.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4] Ensure the sample is free of particulate matter by centrifugation or filtration.[5]
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program would involve an initial hold at a low temperature, followed by a ramp to a higher temperature to ensure elution of the compound. The mass spectrometer can be operated in electron ionization (EI) mode.
Data Interpretation: The Telltale Isotopic Pattern
The most characteristic feature in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7][8] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
| Predicted Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Expected Ratio |
| [M]⁺ | 241.01 | 243.01 | ~1:1 |
| [M+H]⁺ | 242.02 | 244.02 | ~1:1 |
| [M+Na]⁺ | 264.00 | 266.00 | ~1:1 |
| Predicted data from PubChemLite.[7] |
Common fragmentation patterns for N-benzyl amides include the formation of the tropylium ion (m/z 91) from the benzyl group and cleavage of the amide bond.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Given that this compound is a liquid at room temperature, Attenuated Total Reflectance (ATR) FT-IR is a convenient method.
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectral Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.
Data Interpretation: Characteristic Vibrational Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Rationale |
| C=O (Amide) | Stretch | 1680 - 1630 | The carbonyl stretching frequency in tertiary amides is a strong, sharp band.[9] |
| C-N (Amide) | Stretch | 1400 - 1300 | This band is of medium intensity and confirms the amide linkage. |
| C-H (Aromatic) | Stretch | 3100 - 3000 | These are typically multiple weak to medium bands. |
| C=C (Aromatic) | Stretch | 1600 - 1450 | These bands appear as a series of absorptions of varying intensity. |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Arising from the N-methyl and benzyl methylene groups. |
| C-Br | Stretch | 700 - 500 | This absorption is in the fingerprint region and may be difficult to assign definitively. |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Data Interpretation: Chemical Shifts and Coupling
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the nuclei. The presence of the electronegative bromine atom and the amide carbonyl group will significantly influence the chemical shifts of nearby protons and carbons.
¹H NMR Predicted Chemical Shifts
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C₆H₅) | Multiplet | 7.2 - 7.4 | Typical range for protons on a benzene ring. |
| Benzyl (CH₂) | Singlet | ~4.6 | Deshielded by the adjacent nitrogen atom. |
| Bromoacetyl (CH₂) | Singlet | ~3.9 | Deshielded by the adjacent bromine and carbonyl group. |
| N-Methyl (CH₃) | Singlet | ~3.0 | Deshielded by the nitrogen atom. |
¹³C NMR Predicted Chemical Shifts
| Carbons | Expected Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~168 | Characteristic chemical shift for an amide carbonyl carbon. |
| Aromatic (C₆H₅) | 127 - 137 | Range for carbons in a substituted benzene ring. |
| Benzyl (CH₂) | ~53 | Influenced by the adjacent nitrogen. |
| Bromoacetyl (CH₂) | ~28 | Shielded relative to the benzyl CH₂ but deshielded by bromine. |
| N-Methyl (CH₃) | ~35 | Influenced by the adjacent nitrogen. |
Integrated Approach to Structure Elucidation
The true power of this analytical workflow lies in the integration of data from all three techniques.
Caption: Integrated workflow for structure elucidation.
The process begins with the synthesis and purification of the target compound. Mass spectrometry confirms the molecular weight and the presence of bromine. Infrared spectroscopy identifies the key functional groups, confirming it is a tertiary amide with an aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed connectivity of the atoms, allowing for the complete and unambiguous assignment of the structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently verify the structure of this and similar molecules, ensuring the integrity and reproducibility of their scientific endeavors.
References
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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physical and chemical characteristics of N-Benzyl-2-bromo-N-methylacetamide
An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylacetamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key reagent and building block for researchers in organic synthesis and drug development. We will delve into its core characteristics, synthesis, analytical validation, and safe handling protocols, moving beyond simple data recitation to explain the scientific rationale behind its application.
Core Compound Identification and Structure
This compound is a tertiary amide featuring a reactive α-bromo group, making it a potent electrophile and a valuable alkylating agent. Its identity is established by the following identifiers:
-
IUPAC Name: this compound
-
Synonyms: α-Bromo-N-benzyl-N-methylacetamide, N-Methyl-N-benzylbromoacetamide[4][5]
The molecular structure consists of a central acetamide core, N-substituted with both a methyl and a benzyl group. The α-carbon of the acetyl group is substituted with a bromine atom, which is the primary site of its chemical reactivity.
Physicochemical Characteristics
The fundamental physical and chemical properties of this compound are summarized below. These properties are critical for its proper storage, handling, and use in experimental setups.
| Property | Value | Source(s) |
| Molecular Weight | 242.12 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥95-97% | [1][2] |
| Storage Conditions | Room temperature, under an inert atmosphere (e.g., Argon, Nitrogen) | [2] |
| SMILES | CN(C(CBr)=O)CC1=CC=CC=C1 | [3] |
| InChI Key | XIBVVIAYYYFAAI-UHFFFAOYSA-N | [6] |
Synthesis Protocol and Mechanistic Rationale
This compound is synthesized via the acylation of N-benzylmethylamine with a 2-bromoacetyl halide. The following protocol describes a standard laboratory procedure.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from N-benzylmethylamine and bromoacetyl bromide.
Materials:
-
N-benzylmethylamine
-
Bromoacetyl bromide
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Rationale: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the highly reactive bromoacetyl bromide. Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. The reaction is cooled to control the exothermic acylation.
-
-
Addition of Acylating Agent: Add bromoacetyl bromide (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions. A slight excess of the acylating agent ensures full consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Rationale: The aqueous washes remove the triethylammonium bromide salt and other water-soluble impurities.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure product.
-
-
Purification (Optional): If necessary, purify the crude liquid product via column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques are standard.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the different proton environments.
-
A singlet for the methyl protons (~2.9-3.1 ppm).
-
A singlet for the methylene protons of the bromoacetyl group (~3.8-4.0 ppm).
-
A singlet for the benzylic methylene protons (~4.6-4.8 ppm).
-
A multiplet for the aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
-
¹³C NMR (Carbon NMR):
-
Signals for the methyl carbon (~35 ppm), the α-bromo methylene carbon (~28 ppm), and the benzylic methylene carbon (~53 ppm).
-
Aromatic carbon signals between ~127-137 ppm.
-
A signal for the carbonyl carbon (~168 ppm).
-
-
IR (Infrared) Spectroscopy: A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. For C₁₀H₁₂BrNO, the expected m/z would be ~241 and ~243.
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature: a sterically hindered amide and a reactive alkylating site.
-
Alkylation Chemistry: It serves as an efficient electrophile for introducing the N-benzyl-N-methylacetamido moiety onto nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the construction of more complex molecular scaffolds.
-
Pharmaceutical Intermediate: This compound is a valuable building block for synthesizing pharmacologically active molecules. For instance, α-haloacetamides are precursors in the synthesis of various heterocyclic compounds and have been used in the development of potential anticancer agents.[7] The N-benzyl group is often used as a protecting group or as a key pharmacophore in its own right.
-
Chemical Probe Development: Due to its defined reactivity, it can be used to develop chemical probes to covalently label and study the function of specific proteins or enzymes in biological systems.
Logical Role as a Synthetic Precursor
Caption: Role as a precursor in synthesizing diverse chemical scaffolds.
Safety, Handling, and Hazard Information
This compound is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Summary
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS05 | Danger | ||
| H302 | Harmful if swallowed | [8] | |
| H315 | Causes skin irritation | [8] | |
| H318 | Causes serious eye damage | ||
| H335 | May cause respiratory irritation | [8] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors. Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[9]
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Synthesis of N‐benzylacetamide. (n.d.). ResearchGate. [Link]
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N-Benzyl-N-methylacetamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). MDPI. [Link]
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An In-depth Technical Guide to the Safe Handling of N-Benzyl-2-bromo-N-methylacetamide
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-Benzyl-2-bromo-N-methylacetamide (CAS No. 73391-96-5), a reactive intermediate frequently utilized in organic synthesis and drug development. As an α-haloacetamide, this compound possesses inherent reactivity that necessitates stringent safety measures to mitigate risks to laboratory personnel. This document is intended for researchers, scientists, and professionals who handle this or structurally related compounds.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's properties is critical for safe handling. This compound is a substituted acetamide with a reactive bromine atom, making it a potent alkylating agent.
| Property | Value | Source |
| CAS Number | 73391-96-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |
| Molecular Weight | 242.12 g/mol | [1] |
| Physical Form | Liquid / Oil | [1][4] |
| Purity | Typically ≥95-97% | [1][2][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][2] |
| Synonyms | α-Bromo-N-benzyl-N-methylacetamide | [5][6] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. Its reactivity as an alkylating agent is the primary source of its toxicity, enabling it to react with biological nucleophiles like DNA and proteins. The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Harmful) | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H315: Causes skin irritation |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |
| STOT - Single Exposure | GHS07 (Harmful) | Danger | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich Safety Information.[1]
Toxicological Summary:
-
Acute Effects: Direct contact can cause severe irritation or chemical burns to the skin and eyes.[1] Inhalation of vapors or aerosols may lead to irritation of the respiratory tract.[1] Ingestion is harmful and can cause significant internal injury.[1]
-
Chronic Effects: Due to its nature as an α-haloacetamide, a class of compounds known for alkylating properties, there is a potential for long-term health effects with repeated exposure. While specific data for this compound is limited, structurally similar compounds are known to have mutagenic potential. Therefore, exposure should always be minimized.
Exposure Control and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and located near the workstation.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should also be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Avoid latex gloves, which may offer insufficient protection. Always inspect gloves for tears or pinholes before use and remove them correctly to avoid skin contact.
-
Lab Coat: A full-length laboratory coat with sleeves rolled down is required.[9] An additional chemically resistant apron is recommended for larger quantities.[10]
-
-
Respiratory Protection: For situations where fume hood use is not feasible or in the event of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic vapors should be used.[7]
Caption: Required PPE for handling this compound.
Safe Handling and Storage Procedures
Adherence to a standardized protocol is crucial for minimizing exposure and preventing accidents.
Standard Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface in the fume hood with absorbent, plastic-backed paper to contain any minor drips or spills.[11]
-
Aliquotting: As the compound is a liquid, use a calibrated pipette with disposable tips or a glass syringe for transfers. Never pipette by mouth.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. If the reaction is exothermic, ensure adequate cooling is in place before addition.
-
Post-Handling: After use, decontaminate any non-disposable equipment (like syringes) with an appropriate solvent (e.g., ethanol or isopropanol) followed by a detergent wash. All disposable materials that came into contact with the compound must be treated as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Storage Requirements
-
Container: Keep the container tightly closed to prevent the release of vapors.[7][8]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[1][2] This is critical because α-haloacetamides can be sensitive to moisture and may degrade over time.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals, as these can cause vigorous or hazardous reactions.[7][8]
Caption: A standard workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation persists or develops.[7]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading.
-
Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol). Place all cleaning materials into the hazardous waste container.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations.[10] Do not empty into drains.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
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solubility of N-Benzyl-2-bromo-N-methylacetamide in organic solvents
An In-depth Technical Guide to the Solubility of N-Benzyl-2-bromo-N-methylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted amide with potential applications in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility profile of this compound based on its molecular structure and delineates a robust experimental framework for its quantitative determination. By bridging theoretical principles with practical laboratory protocols, this document serves as an essential resource for scientists working with this compound.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂BrNO, is a tertiary amide containing a benzyl group, a methyl group, and a bromoacetyl moiety.[1][2] Its molecular structure imparts a unique combination of polarity and lipophilicity, which dictates its behavior in different solvent environments. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics to the ease of product isolation and the development of stable formulations. This guide offers a scientifically grounded prediction of its solubility and provides the methodology to validate these predictions experimentally.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of both the solute and the solvent.[3] The molecular structure of this compound (Figure 1) contains several key features that influence its solubility:
-
Amide Group: The tertiary amide group (-CON(CH₃)-) is polar due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms.[4] However, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, preventing it from acting as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the carbonyl oxygen.
-
Benzyl Group: The non-polar benzyl group (C₆H₅CH₂-) contributes significantly to the molecule's lipophilicity, favoring solubility in non-polar or moderately polar solvents through van der Waals interactions and potential π-stacking.
-
α-Bromo Substituent: The bromine atom attached to the acetyl group increases the molecular weight and introduces a polar C-Br bond, further influencing the overall polarity of the molecule.
-
N-Methyl Group: The methyl group on the nitrogen atom is a small, non-polar alkyl group.
The combination of these functional groups results in a molecule of intermediate polarity. It is a liquid at room temperature, which distinguishes it from the similar solid compound, N-benzyl-2-bromoacetamide, highlighting the impact of the N-methyl group on its physical properties.[1][5]
Caption: Logical workflow for predicting the solubility of this compound.
Predicted Solubility Profile
Based on the structural analysis, a qualitative solubility profile for this compound in common organic solvents can be predicted. Due to its intermediate polarity, it is expected to be most soluble in solvents of similar polarity.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide's carbonyl oxygen. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane | High to Medium | These solvents have polarities that are well-matched to the solute.[6] |
| Non-Polar | Toluene | Medium to Low | The aromatic ring of toluene can interact with the benzyl group via π-stacking. |
| Hexane, Heptane | Low | The highly non-polar nature of alkanes is not well-suited to solubilize the polar amide group. |
It is important to note that this table presents a predicted profile. As of this writing, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, experimental verification is crucial.
Experimental Determination of Solubility
A robust and reliable method for determining the solubility of a compound is the shake-flask method, followed by quantitative analysis.[3] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (97% purity or higher)[1]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or agitator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a different organic solvent. The presence of undissolved liquid solute is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for at least 12 hours to allow the undissolved solute to settle.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample from step 4 and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Caption: Step-by-step workflow for the experimental determination of solubility.
Data Interpretation and Application
The experimentally determined solubility data is invaluable for various applications:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility of this compound allows for the selection of an appropriate solvent that ensures all reactants are in the same phase.
-
Purification: Solubility data is crucial for developing crystallization and chromatography methods for purifying the compound.
-
Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability. Understanding its solubility in different excipients is essential for creating stable and effective formulations.
Conclusion
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
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Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
Solubility of Things. (n.d.). Acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-2-bromoacetamide. Retrieved from [Link]
- Patsnap Synapse. (2024, July 17).
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Sciencemadness Wiki. (2020, February 29). Acetamide.
- ResearchGate. (2024, November 27). Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents.
- PubChemLite. (n.d.). This compound (C10H12BrNO).
- Benchchem. (n.d.). Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide.
- ResearchGate. (n.d.).
- CRO Splendid Lab Pvt. Ltd. (n.d.). alpha-Bromo-N-benzyl-N-methylacetamide.
- ResearchGate. (n.d.). Synthesis of N‐benzylacetamide.
- gsrs. (n.d.). N-BENZYL-2-BROMO-2-PHENYLACETAMIDE.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
- Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide.
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Navigating the Research Landscape of N-Benzyl-2-bromo-N-methylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Benzyl-2-bromo-N-methylacetamide, a reactive chemical intermediate with potential applications in chemical biology and drug discovery. While specific published research utilizing this compound is limited, this guide offers a Senior Application Scientist's perspective on its procurement, potential synthesis, and plausible research applications, grounded in established chemical principles and analogous compounds.
Commercial Availability and Procurement
This compound (CAS No. 73391-96-5) is readily available for research purposes from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to several grams, with typical purities of 95-97%.[1][2][3][4]
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Additional Information |
| Sigma-Aldrich | 97% | 100 mg, 250 mg, 1 g, 5 g | Marketed under the Ambeed brand.[1] |
| Advanced ChemBlocks | 95% | Inquire for details | - |
| Lead Sciences | 97% | 100 mg, 250 mg, 1 g | Marketed under the BLDpharm brand. |
| BLD Pharm | >97% | Inquire for details | Offers various technical documents like NMR, HPLC, LC-MS.[5] |
| Sunway Pharm Ltd | 97% | 1 g | - |
| CymitQuimica | 95% | 100 mg, 250 mg, 1 g, 5 g | - |
It is advisable to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Physicochemical Properties and Safety Information
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73391-96-5 | [1][2][3][5] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][3] |
| Molecular Weight | 242.11 g/mol | [3] |
| Appearance | Liquid | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Safety Precautions:
This compound is classified as a hazardous substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
GHS Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501.[1]
Proposed Synthesis Protocol
Step 1: Synthesis of N-Benzyl-N-methylacetamide
This step can be achieved by the N-alkylation of N-benzylacetamide.
Reaction:
N-benzylacetamide + Methyl iodide → N-Benzyl-N-methylacetamide
Protocol:
-
To a solution of N-benzylacetamide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Benzyl-N-methylacetamide.
Step 2: Synthesis of this compound
The second step involves the alpha-bromination of the synthesized N-Benzyl-N-methylacetamide.
Reaction:
N-Benzyl-N-methylacetamide + N-Bromosuccinimide (NBS) → this compound
Protocol:
-
Dissolve N-Benzyl-N-methylacetamide (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Research Applications: A Covalent Probe in Chemical Proteomics
The chemical structure of this compound, featuring an electrophilic α-bromoacetamide moiety, suggests its potential utility as a covalent probe in chemical proteomics. This class of compounds can act as alkylating agents, forming covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, and lysine. This property can be harnessed to identify and study the function of specific proteins in complex biological systems.
Hypothetical Experimental Workflow: Covalent Ligand Screening
The following is a detailed, exemplary workflow for using an α-bromoacetamide probe, such as this compound, in a competitive chemical proteomics experiment to identify protein targets.
Objective: To identify the protein targets of a hypothetical small molecule inhibitor by competing with a broadly reactive covalent probe.
Materials:
-
Cell lysate
-
This compound (as the covalent probe)
-
Small molecule inhibitor of interest
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate) if the probe were modified with an alkyne handle. For simplicity, this protocol will focus on direct detection of the adducted peptide by mass spectrometry.
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
Protocol:
-
Proteome Labeling:
-
Treat the cell lysate with either the small molecule inhibitor (experimental group) or a vehicle control (e.g., DMSO) for 1 hour at 37 °C.
-
Add this compound to both samples to a final concentration of 100 µM and incubate for another hour at 37 °C.
-
-
Protein Digestion:
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.
-
Alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify the peptides and proteins.
-
Specifically search for peptides modified by this compound (a mass shift corresponding to the addition of C₁₀H₁₁NO).
-
Quantify the relative abundance of the labeled peptides in the experimental and control samples. A decrease in the abundance of a labeled peptide in the inhibitor-treated sample indicates that the inhibitor binds to that protein and prevents its labeling by the probe.
-
Caption: A representative workflow for a competitive chemical proteomics experiment using a covalent probe.
Conclusion
This compound is a commercially available reagent with the potential to be a valuable tool in chemical biology and medicinal chemistry. Its electrophilic nature makes it a candidate for use as a covalent probe to study protein function and identify drug targets. While specific applications of this compound have yet to be extensively documented in the scientific literature, this guide provides a solid foundation for researchers interested in exploring its utility. The proposed synthesis and experimental workflows, based on established methodologies for similar compounds, offer a starting point for the design of novel research projects. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
Sources
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Fundamental Reactivity of N-Benzyl-2-bromo-N-methylacetamide
This compound is a bifunctional reagent of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring a reactive α-bromo electrophilic center and a tertiary amide, provides a unique platform for constructing complex molecular architectures. The presence of the N-benzyl and N-methyl groups offers steric and electronic modulation that can be exploited to control reactivity and introduce key structural motifs found in many biologically active compounds.
This guide provides an in-depth exploration of the core reactivity of this compound. We will move beyond simple procedural descriptions to dissect the causality behind its chemical behavior, offering field-proven insights into its application as a potent alkylating agent and a precursor for heterocyclic synthesis. The protocols and mechanisms described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and rational experimental design.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |
| Molecular Weight | 242.12 g/mol | [1][2] |
| CAS Number | 73391-96-5 | [1][2][3] |
| Appearance | Liquid (at room temp.) | [1] |
| Purity | Typically ≥95-97% | [1][2][3] |
| Storage Conditions | Inert atmosphere, room temperature | [1][3] |
Spectroscopic Signature: While specific spectra depend on the acquisition conditions, the expected characteristics for this compound are:
-
¹H NMR: Distinct signals for the aromatic protons of the benzyl group, a singlet for the benzylic methylene (CH₂) protons, a singlet for the N-methyl (CH₃) protons, and a singlet for the α-bromo methylene (CH₂Br) protons.
-
¹³C NMR: Resonances corresponding to the aromatic carbons, the benzylic carbon, the N-methyl carbon, the electrophilic α-carbon, and the amide carbonyl carbon.
-
IR Spectroscopy: A strong characteristic absorption band for the amide carbonyl (C=O) stretch, typically observed in the range of 1650-1680 cm⁻¹. The C-N stretch will also be present.[4]
Part 1: The Primary Mode of Reactivity - Nucleophilic Substitution
The dominant feature of this compound's reactivity is the electrophilic α-carbon atom. The high electronegativity of the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, making the carbon susceptible to attack by nucleophiles. Bromine's status as an excellent leaving group facilitates this process, which typically proceeds via a concerted Sₙ2 mechanism.[5] This pathway is one of the most common and versatile reaction types in organic chemistry.[5]
Mechanistic Rationale: The choice of an Sₙ2 pathway is dictated by the primary nature of the α-carbon. This mechanism results in an inversion of stereochemistry if the carbon were chiral, a key consideration in asymmetric synthesis.[5] The reaction is highly reliable for forming new carbon-heteroatom and carbon-carbon bonds.[6]
Caption: Generalized Sₙ2 mechanism at the α-carbon.
Field-Proven Protocol: Amine Alkylation
This protocol details a representative nucleophilic substitution using a generic secondary amine as the nucleophile.
Objective: To synthesize N-Benzyl-N-methyl-2-(dialkylamino)acetamide.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Piperidine, Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (0.1 M concentration)
Procedure:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile.
-
Reagent Addition: Add potassium carbonate, followed by the secondary amine nucleophile.
-
Causality Insight: Potassium carbonate is a mild, heterogeneous base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, preserving its reactivity.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Part 2: Intramolecular Reactivity - Pathways to Heterocycles
The structure of this compound is pre-disposed to intramolecular reactions. The most significant of these is the intramolecular Friedel-Crafts type alkylation, where the electrophilic α-carbon is attacked by the electron-rich benzyl ring. This cyclization is a powerful method for synthesizing nitrogen-containing heterocyclic systems.
Mechanistic Rationale: This reaction requires a Lewis acid or strong Brønsted acid to activate the C-Br bond, making the α-carbon even more electrophilic.[7] The aromatic ring then acts as an internal nucleophile. The regioselectivity of the cyclization (attack at the ortho or para position of the benzyl ring) is governed by steric and electronic factors. Ortho-attack is often favored due to the formation of a stable six-membered ring transition state.
Caption: Pathway for intramolecular Friedel-Crafts cyclization.
Investigational Protocol: Lewis Acid-Mediated Cyclization
Objective: To synthesize a 1-methyl-1,4-dihydro-2H-isoquinolin-3-one derivative.
Materials:
-
This compound (1.0 eq)
-
Aluminum Chloride (AlCl₃) (1.5 eq)
-
Dichloromethane (DCM) (0.1 M concentration)
Procedure:
-
Reactor Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend aluminum chloride in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Causality Insight: The reaction must be conducted under strictly anhydrous conditions as aluminum chloride reacts violently with water. Cooling is necessary to control the initial exothermic reaction upon addition of the substrate.
-
-
Substrate Addition: Dissolve this compound in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.
-
Trustworthiness Check: This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The ice hydrolyzes the aluminum salts and neutralizes the strong acid.
-
-
Work-up and Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent to yield the crude product, which can then be purified by recrystallization or column chromatography.
Part 3: Advanced Reactivity - A Latent Enolate
While less common than substitution, the α-protons of this compound are weakly acidic. Under specific conditions, typically involving hindered, strong non-nucleophilic bases or organometallic reagents, this compound can serve as a latent enolate. This opens pathways to C-C bond formation at the α-position, such as in metal-catalyzed cross-coupling reactions.[8] The challenge lies in promoting deprotonation or oxidative addition over the more kinetically favorable nucleophilic substitution.[8][9]
This reactivity is particularly relevant in modern synthetic methods like Suzuki-Miyaura or Negishi cross-couplings, where α-halo amides can be coupled with arylboronic acids or organozinc reagents, respectively.[8] This strategy effectively reverses the polarity of the α-carbon, allowing it to act as a nucleophile.[8]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its α-carbon. Through straightforward nucleophilic substitution, it provides reliable access to a wide array of α-functionalized amides. Furthermore, its capacity for intramolecular cyclization offers an elegant route to important heterocyclic scaffolds. By understanding the fundamental principles governing these transformations—the Sₙ2 mechanism, the requirements for electrophilic aromatic substitution, and the potential for polarity reversal—researchers can effectively harness this reagent to achieve complex synthetic goals in drug discovery and materials science.
References
-
Organic Syntheses. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17. DOI: 10.15227/orgsyn.031.0017. [Link]
-
PubChem. (n.d.). N-benzyl-2-bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide. Retrieved from [Link]
-
Sugiishi, T., et al. (2018). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]
-
Lee, I., et al. (2012). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. ResearchGate. [Link]
-
Fantinati, A., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. [Link]
-
Martínez-Crespo, P., et al. (2020). Cyclization of interlocked fumaramides into b-lactams. Chemical Science, 11(45), 12268-12277. [Link]
-
Fante, V., et al. (2015). Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Retrieved from [Link]
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Methodological & Application
Synthesis of N-Benzyl-2-bromo-N-methylacetamide from N-benzyl-N-methylamine: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of N-Benzyl-2-bromo-N-methylacetamide, a valuable intermediate in organic and medicinal chemistry. The protocol details the N-acylation of the secondary amine, N-benzyl-N-methylamine, with bromoacetyl bromide. This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, critical safety protocols, and methods for purification and analysis. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Principle
The N-acylation of secondary amines is a cornerstone transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals.[1] The resulting tertiary amides are exceptionally stable functional groups and are integral components of many bioactive compounds.[1] The target molecule, this compound (CAS No: 73391-96-5), incorporates a reactive α-bromo amide moiety, making it a versatile building block for further elaboration via nucleophilic substitution reactions.
The synthesis described herein follows the principles of a nucleophilic acyl substitution reaction, often referred to as a Schotten-Baumann reaction when conducted under basic conditions.[2] The lone pair of electrons on the nitrogen atom of N-benzyl-N-methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent due to the presence of two good leaving groups (the bromide ion and the bromoacyl group itself). The reaction is facilitated by a non-nucleophilic organic base, such as triethylamine, which serves to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would otherwise render it non-nucleophilic and halt the reaction.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.
Materials and Equipment
-
Reagents:
-
N-benzyl-N-methylamine (C₈H₁₁N)
-
Bromoacetyl bromide (C₂H₂Br₂O)
-
Triethylamine (TEA, Et₃N)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Pressure-equalizing dropping funnel
-
Septa and argon/nitrogen inlet
-
Ice-water bath
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Glassware for extraction (separatory funnel) and chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Reagent Quantities
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| N-benzyl-N-methylamine | 1.0 | 121.18 | 20.0 | 2.42 | 2.63 | 0.92 |
| Bromoacetyl bromide | 1.1 | 201.83 | 22.0 | 4.44 | 1.85 | 2.40 |
| Triethylamine | 1.2 | 101.19 | 24.0 | 2.43 | 3.34 | 0.726 |
| Anhydrous DCM | - | 84.93 | - | - | 100 | 1.33 |
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add N-benzyl-N-methylamine (2.42 g, 20.0 mmol) and anhydrous dichloromethane (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality: An inert atmosphere and anhydrous solvent are crucial as bromoacetyl bromide reacts violently with water.[3] This moisture sensitivity can lead to decomposition of the acylating agent and reduced product yield.
-
-
Addition of Base: Add triethylamine (3.34 mL, 24.0 mmol) to the flask. Cool the resulting solution to 0 °C using an ice-water bath.
-
Causality: Cooling the reaction mixture helps to control the exothermic nature of the acylation reaction, preventing potential side reactions and ensuring a controlled reaction rate.
-
-
Addition of Acylating Agent: In a separate, dry pressure-equalizing dropping funnel, dissolve bromoacetyl bromide (1.85 mL, 22.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Causality: Slow, dropwise addition is critical to manage the reaction's exothermicity and to prevent the formation of undesired byproducts from localized high concentrations of the highly reactive acylating agent.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the N-benzyl-N-methylamine spot indicates the reaction is complete.
-
Work-up and Extraction:
-
Carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to quench any remaining bromoacetyl bromide and neutralize the triethylammonium bromide salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine.
-
Causality: The bicarbonate wash removes acidic components. The water and brine washes remove water-soluble impurities and salts, preparing the organic phase for drying.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a yellow or brown oil.
-
Purification: Purify the crude residue by silica gel column chromatography.[2][4] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) to isolate the pure this compound. Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product.
Caption: Workflow for the synthesis and purification.
Safety and Handling
Adherence to strict safety protocols is mandatory when performing this synthesis. The reaction should be conducted inside a certified chemical fume hood at all times.
-
N-benzyl-N-methylamine: Corrosive. Causes severe skin burns and eye damage.[5][6] May cause allergy or asthma symptoms if inhaled.[5][6] Avoid all direct physical contact.[7]
-
Bromoacetyl bromide: Highly corrosive, toxic, and a potent lachrymator (tear-producing).[8] Reacts violently with water and moisture.[3] Causes severe skin and eye burns with possible permanent damage.[9] Inhalation can irritate the respiratory system, causing coughing and shortness of breath.[9] Do not use water to extinguish fires involving this chemical. [9][10] Use dry chemical, CO₂, or foam extinguishers.[9]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care to minimize inhalation and skin contact.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required when handling bromoacetyl bromide.[8]
-
Skin Protection: Wear appropriate chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[3][8]
-
Respiratory Protection: A respirator may be necessary if ventilation is inadequate.[3]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10] Halogenated organic waste should be collected in a designated container.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₂BrNO, MW: 242.11 g/mol ).[11][12]
-
HPLC: To determine the final purity of the compound.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Reagents (especially bromoacetyl bromide) degraded due to moisture. | Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous solvents and reagents. |
| Incomplete reaction. | Allow the reaction to stir for a longer duration at room temperature. Re-check TLC to confirm starting material is consumed. | |
| Multiple Spots on TLC | Formation of side products. | Ensure the reaction temperature was maintained at 0°C during the addition of bromoacetyl bromide. Slow addition is key. |
| Product is an Oil/Difficult to Purify | Presence of triethylammonium bromide salt or other impurities. | Ensure the work-up procedure, especially the washing steps, is performed thoroughly. Repeat washes if necessary.[4] |
| Residual solvent. | Dry the product under a high vacuum for an extended period.[4] |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetyl Bromide. Retrieved from nj.gov. ([Link])
-
El-Faham, A., & Albericio, F. (2011). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemical Society Reviews, 40(4), 1945-1964. ([Link])
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Cole-Parmer. (2005). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from coleparmer.com. ([Link])
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Loba Chemie Pvt. Ltd. (2018). N-BENZYLMETHYLAMINE 97% MSDS. Retrieved from lobachemie.com. ([Link])
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Bobbitt, J. M., & Scola, P. M. (1985). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Journal of Organic Chemistry, 50(26), 5629-5630. ([Link])
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Loba Chemie Pvt. Ltd. (2022). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from lobachemie.com. ([Link])
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Cole-Parmer. (2005). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from coleparmer.com. ([Link])
-
Li, C. J. (2005). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Chemical Reviews, 105(8), 3095-3165. ([Link])
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from organic-chemistry.org. ([Link])
-
Organic Syntheses. (n.d.). A procedure for the synthesis of N-bromoacetylsultam. Retrieved from orgsyn.org. ([Link])
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PrepChem. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from prepchem.com. ([Link])
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Lead Sciences. (n.d.). This compound. Retrieved from leadsciences.com. ([Link])
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Organic Syntheses. (n.d.). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE. Retrieved from orgsyn.org. ([Link])
-
ResearchGate. (2016). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...)benzamide with benzylamine. Retrieved from researchgate.net. ([Link])
-
PubChemLite. (n.d.). This compound (C10H12BrNO). Retrieved from pubchemlite.com. ([Link])
-
CRO Splendid Lab Pvt. Ltd. (n.d.). alpha-Bromo-N-benzyl-N-methylacetamide. Retrieved from splendidlab.com. ([Link])
-
PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. Retrieved from prepchem.com. ([Link])
-
MDPI. (2002). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 7(9), 654-660. ([Link])
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from semanticscholar.org. ([Link])
-
PubChem. (n.d.). N-Benzyl-N-methylmethaniminium chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. ([Link])
-
Global Substance Registration System (GSRS). (n.d.). N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. Retrieved from gsrs.ncats.nih.gov. ([Link])
-
MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 263. ([Link])
-
Organic Syntheses. (n.d.). ACETAMIDE, N-BROMO-. Retrieved from orgsyn.org. ([Link])
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Application Notes and Protocols for N-alkylation using N-Benzyl-2-bromo-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylation in Amine Functionalization
N-alkylation is a cornerstone of synthetic organic chemistry, providing a direct pathway to construct carbon-nitrogen bonds and elaborate amine scaffolds. This transformation is of paramount importance in medicinal chemistry and drug development, where the fine-tuning of a molecule's physicochemical and pharmacological properties is critical. The introduction of specific alkyl groups can profoundly influence a compound's potency, selectivity, metabolic stability, and solubility. N-Benzyl-2-bromo-N-methylacetamide emerges as a versatile and efficient reagent for this purpose, offering a reactive electrophile for the alkylation of a wide range of primary and secondary amines.
This guide provides a comprehensive technical overview and detailed experimental protocols for the use of this compound in N-alkylation reactions. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step procedures for representative substrates, and provide a framework for troubleshooting and optimization.
Scientific Rationale and Mechanistic Overview
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.
The reaction is typically conducted in the presence of a base. The primary role of the base is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. In the case of primary and secondary amine starting materials, the base also serves to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the rate of reaction.
Application Notes and Protocols: N-Benzyl-2-bromo-N-methylacetamide as a Strategic Alkylating Agent in Organic Synthesis
This guide provides an in-depth exploration of N-Benzyl-2-bromo-N-methylacetamide, a versatile α-haloacetamide alkylating agent. Designed for researchers, medicinal chemists, and process development scientists, this document details the fundamental principles, strategic applications, and detailed experimental protocols for its use in constructing complex molecular architectures.
Introduction: A Multifunctional Building Block
This compound is a bifunctional reagent designed for the covalent modification of nucleophiles. As an α-haloacetamide, it possesses a highly electrophilic α-carbon, activated by the adjacent carbonyl group and bearing an excellent bromide leaving group. This structure makes it a potent agent for SN2-type alkylations.
Its strategic value lies in the simultaneous introduction of a protected, non-primary amine functionality—the N-benzyl-N-methyl group. The benzyl group serves as a common and robust protecting group for the secondary amine, which can be readily removed under various hydrogenolysis conditions. This feature allows for a multi-step synthetic sequence where the amide can later be hydrolyzed or reduced, revealing a new amine for further functionalization. This guide will illuminate the mechanistic underpinnings of its reactivity and provide actionable protocols for its synthesis and application.
Physicochemical Properties & Safe Handling
Before utilization, it is critical to understand the physical properties and safety requirements for this compound.
| Property | Value | Reference(s) |
| CAS Number | 73391-96-5 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.12 g/mol | [2] |
| Physical Form | Liquid | |
| Purity | Typically ≥95-97% | [1][2] |
| Storage | Store under an inert atmosphere at room temperature. | [1] |
| Synonyms | N-Methyl-N-benzyl-2-bromoacetamide, N-(Bromoacetyl)-N-methylbenzylamine | [3] |
Safety Profile & Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage (Corrosive, GHS05).
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.
-
-
Handling:
-
Avoid inhalation of vapors or direct contact with skin and eyes.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Mechanism and Strategic Considerations
The SN2 Alkylation Mechanism
The primary mode of action for this compound is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile (Nu:⁻) attacks the electrophilic methylene carbon (α-carbon), leading to the displacement of the bromide ion in a single, concerted step.
Key Experimental Parameters
-
The Nucleophile: The reaction is broadly applicable to a range of soft and hard nucleophiles, including primary and secondary amines, N-heterocycles (e.g., imidazoles, pyrazoles), thiols, and phenolates.[4][5] The nucleophilicity of the substrate is a key determinant of reaction rate and efficiency.
-
The Base: For nucleophiles with an acidic proton (e.g., N-H, S-H, O-H), a base is required to generate the more potent anionic nucleophile. The choice of base is critical:
-
Mild Bases (K₂CO₃, Cs₂CO₃): Ideal for sensitive substrates. They are often used in polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF). Their heterogeneous nature simplifies workup via filtration.[6][7]
-
Strong Bases (NaH, KOtBu): Used for less acidic nucleophiles. Require anhydrous, aprotic solvents like tetrahydrofuran (THF) or dioxane. Extreme caution is necessary due to their high reactivity.
-
Organic Bases (Triethylamine, DIPEA): Primarily act as acid scavengers to neutralize the HBr byproduct when alkylating neutral amines.
-
-
The Solvent: Polar aprotic solvents (DMF, ACN, DMSO, THF) are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the SN2 reaction rate.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the standard and reliable method of acylating a secondary amine with an acyl halide.
Materials:
-
N-benzylmethylamine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-benzylmethylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HBr byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Addition of Acyl Halide: Cool the solution to 0 °C using an ice-water bath. Add bromoacetyl bromide (1.1 eq) dropwise via a syringe over 20-30 minutes. An exothermic reaction and formation of a white precipitate (triethylammonium bromide) will be observed.
-
Causality: Dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed (typically 4-12 hours).
-
Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: The resulting crude oil is purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford this compound as a liquid.
Protocol 2: N-Alkylation of Imidazole using this compound
This protocol demonstrates a typical application using imidazole as a model N-heterocyclic nucleophile.[7]
Materials:
-
Imidazole
-
This compound (from Protocol 1)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask, add imidazole (1.0 eq) and potassium carbonate (1.5 eq). Add anhydrous acetonitrile to create a suspension (approx. 0.3 M in imidazole).
-
Causality: Potassium carbonate is a mild, solid base that deprotonates the imidazole N-H, increasing its nucleophilicity. Using an excess ensures complete deprotonation. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.
-
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 eq) in a small amount of acetonitrile to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC for the disappearance of imidazole. The reaction is typically complete within 6-18 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension to remove the solid K₂CO₃ and KBr byproduct, washing the solid pad with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or highly polar impurities. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Final Product: Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system like DCM/Methanol or Hexanes/Ethyl Acetate) to obtain the pure 1-(N-benzyl-N-methylacetamido)methyl-imidazole.
Data Interpretation & Troubleshooting
Product Characterization:
-
¹H NMR: Successful alkylation will be confirmed by the appearance of a new singlet corresponding to the methylene protons (—N—CH₂—CO—), typically in the range of 3.5-4.5 ppm. The disappearance of the acidic N-H proton from the nucleophile is also a key indicator.
-
¹³C NMR: A new signal for the methylene carbon will appear, and shifts in the carbons adjacent to the reaction center will be observed.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product provides definitive confirmation of the covalent modification.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active nucleophile. 2. Base is not strong enough. 3. Reaction temperature too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature and/or time. |
| Formation of Side Products | 1. Over-alkylation of primary amine nucleophiles. 2. Base-mediated decomposition of the reagent. | 1. Use a larger excess of the starting amine to favor mono-alkylation. 2. Use a milder base or lower the reaction temperature. |
| Difficult Purification | 1. Unreacted starting material co-elutes with the product. 2. Byproducts (e.g., from base) are soluble in the organic phase. | 1. Optimize reaction stoichiometry to drive to completion. 2. Perform an aqueous wash to remove inorganic salts before chromatography. |
Conclusion
This compound is a highly effective and strategically valuable alkylating agent. Its utility extends beyond simple covalent modification, offering a gateway to more complex structures through the introduction of a protected secondary amine. By carefully selecting the base, solvent, and reaction conditions as outlined in this guide, researchers can reliably employ this reagent to achieve their synthetic goals in pharmaceutical and materials science discovery.
References
-
Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2025). Accessed from ResearchGate.[Link]
-
Ezabadi, A., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.[Link]
-
This compound. Lead Sciences.[Link]
-
Grant, R. D. (1981). N-Alkylation of imidazoles. University of Otago Thesis.[Link]
-
Demirhan, I., et al. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... ResearchGate.[Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.[Link]
-
Oliveto, E. P., & Gerold, C. (1953). Acetamide, N-bromo-. Organic Syntheses, 33, 11. [Link]
-
Reddy, K. K., & Rao, N. V. S. (1965). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part III. Methylation and Benzylation of 5 (or 6)-Chloro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 62(5), 292-298. [Link]
-
Wisniewski, S. R., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.[Link]
-
Liu, R., & Morken, J. P. (2016). Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boronate Complexes. ACS Catalysis.[Link]
-
Driguez, P. A., et al. (1975). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Canadian Journal of Chemistry.[Link]
-
This compound (C10H12BrNO). PubChemLite.[Link]
-
alpha-Bromo-N-benzyl-N-methylacetamide. CRO Splendid Lab Pvt. Ltd.[Link]
-
This compound. Sunway Pharm Ltd.[Link]
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Application Notes and Protocols: N-Benzyl-2-bromo-N-methylacetamide in Medicinal Chemistry
Abstract
N-Benzyl-2-bromo-N-methylacetamide is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its unique structure, featuring a reactive α-bromoacetamide moiety and a lipophilic N-benzyl group, makes it an ideal building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the development of novel anticonvulsant agents and kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.
Introduction: Chemical Profile and Strategic Importance
This compound (CAS No: 73391-96-5) is a tertiary amide characterized by a molecular weight of 242.11 g/mol and the molecular formula C₁₀H₁₂BrNO.[1][2] It typically presents as a liquid and requires storage under an inert atmosphere at room temperature to maintain its stability. The strategic importance of this compound in medicinal chemistry stems from its role as a potent alkylating agent, a characteristic conferred by the electrophilic carbon bearing the bromine atom.[3] This reactivity allows for the facile introduction of the N-benzyl-N-methylacetamido pharmacophore into various molecular scaffolds.
The N-benzyl moiety is a common structural motif in centrally active pharmaceuticals, often contributing to favorable blood-brain barrier penetration. Furthermore, the acetamide framework is a key component of numerous bioactive compounds, including approved drugs. The presence of the bromine atom provides a convenient handle for nucleophilic substitution reactions, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 73391-96-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2][4] |
| Molecular Weight | 242.11 g/mol | [1][2] |
| Physical Form | Liquid | |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the acylation of N-benzyl-N-methylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction proceeds readily under standard Schotten-Baumann conditions.[5]
Protocol 2.1: Synthesis via Acylation
Objective: To synthesize this compound from N-benzyl-N-methylamine and bromoacetyl bromide.
Materials:
-
N-benzyl-N-methylamine
-
Bromoacetyl bromide
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-benzyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Causality and Insights: The use of a base like triethylamine is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Performing the reaction at 0 °C helps to control the exothermicity of the acylation and minimize potential side reactions.
Application in the Synthesis of Anticonvulsant Agents
A significant application of this compound is as a key intermediate in the synthesis of novel anticonvulsant agents. The structural motif of N-benzyl-2-acetamido amides is present in several potent anticonvulsants, including the approved drug Lacosamide.[7][8] The bromo-functionality of the title compound allows for the introduction of various nucleophiles at the α-position, enabling the generation of a library of analogs for SAR exploration.
Protocol 3.1: Synthesis of N-benzyl-N-methyl-2-(substituted-amino)acetamide Derivatives
Objective: To synthesize a library of potential anticonvulsant agents by reacting this compound with various primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of this compound (1.0 equivalent) in acetonitrile, add the desired amine (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired N-benzyl-N-methyl-2-(substituted-amino)acetamide derivative.
Causality and Insights: This reaction is a classic Sₙ2 displacement of the bromide by the amine nucleophile. The choice of solvent and temperature can be optimized depending on the nucleophilicity of the amine. For less reactive amines, a more polar aprotic solvent like DMF and higher temperatures may be required.
Application in the Synthesis of Kinase Inhibitors
The N-benzyl acetamide scaffold is a recognized pharmacophore in the design of kinase inhibitors, particularly those targeting the Src family of kinases.[9] this compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors by introducing various heterocyclic systems through nucleophilic substitution.
Protocol 4.1: Synthesis of N-benzyl-N-methyl-2-(thiazol-2-ylamino)acetamide Derivatives
Objective: To synthesize potential kinase inhibitors by reacting this compound with 2-aminothiazole derivatives.
Materials:
-
This compound
-
Substituted 2-aminothiazoles
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
To this suspension, add a solution of the substituted 2-aminothiazole (1.1 equivalents) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of the aminothiazole.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the target compound.
Causality and Insights: 2-Aminothiazoles are relatively weak nucleophiles. Therefore, deprotonation with a strong base like sodium hydride is necessary to generate the more nucleophilic amide anion, which can then efficiently displace the bromide.[10] The use of anhydrous conditions is critical to prevent the quenching of the strong base.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity as an alkylating agent make it an ideal starting material for the construction of diverse compound libraries. The application notes and protocols detailed herein demonstrate its utility in the synthesis of potential anticonvulsant agents and kinase inhibitors, two therapeutically significant areas of drug discovery. By leveraging the reactivity of this compound, researchers can efficiently generate novel chemical entities for biological screening and advance the development of new therapeutics.
References
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Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
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To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Organic Syntheses Procedure. Available at: [Link]
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ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES - Part HI. Methylation and Benzylafion of 5 (or 6). Indian Academy of Sciences. Available at: [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. Available at: [Link]
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N-Benzyl-2-bromo-N-methylacetamide: A Specialized Reagent for Cysteine Modification in Advanced Proteomics
Application Note & Protocol
Introduction: The Critical Role of Cysteine in Proteomics
Cysteine, though one of the least abundant amino acids, holds a uniquely important position in protein chemistry and proteomics.[1][2] Its thiol (-SH) side chain is a powerful nucleophile, enabling it to form covalent disulfide bonds that are fundamental to protein tertiary and quaternary structure.[3][4][5] Beyond structural roles, cysteine residues are frequently found in the active sites of enzymes, participate in metal ion binding, and are central to redox signaling through a variety of reversible post-translational modifications (PTMs).[1][6][7]
In mass spectrometry-based proteomics, the reactivity of cysteine presents a significant challenge. During sample preparation, disulfide bonds must be cleaved (reduced) to allow proteins to unfold for effective enzymatic digestion. If left unprotected, the newly freed thiol groups can re-oxidize, leading to protein aggregation and the formation of disulfide-linked peptides that complicate mass spectrometry analysis.[8][9] To prevent this, a crucial step known as alkylation is employed to irreversibly "cap" the free thiols.[8][9] This ensures that proteins remain in a reduced state, leading to more consistent and reproducible proteomic data.[8][10]
While reagents like iodoacetamide (IAA) and chloroacetamide (CAA) are widely used, the field continuously seeks more specialized agents to address specific experimental needs.[9][10] N-Benzyl-2-bromo-N-methylacetamide emerges as one such reagent, offering unique properties for advanced applications such as structural proteomics and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of its mechanism, applications, and a detailed protocol for its use in proteomics workflows.
Mechanism of Action: SN2 Alkylation of Cysteine
This compound, like other haloacetamides, modifies cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction. The process is highly specific for the thiol group under controlled pH conditions.
-
Deprotonation: The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol group (~8.3). At this pH, a significant portion of the thiol groups are deprotonated to the more nucleophilic thiolate anion (S⁻).[8]
-
Nucleophilic Attack: The electron-rich thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom on the this compound molecule.
-
Bond Formation & Leaving Group Departure: This attack leads to the formation of a stable, covalent thioether bond between the cysteine residue and the reagent. Simultaneously, the bromine atom is displaced as a bromide ion (Br⁻), a good leaving group, which drives the reaction to completion.[11]
The resulting modification is a stable S-carboxyamidomethyl derivative, effectively and irreversibly capping the cysteine residue. The benzyl and methyl substitutions on the amide nitrogen provide steric bulk and hydrophobicity compared to simpler bromoacetamides, which can be leveraged in specific applications.
Caption: SN2 reaction between a cysteine thiol and this compound.
Applications in Proteomics
The unique structure of this compound makes it suitable for several specialized applications beyond standard protein sample preparation.
-
Standard Cysteine Blocking: It can be used as a direct replacement for IAA or CAA in bottom-up proteomics workflows to prevent disulfide bond reformation before enzymatic digestion.[8][10]
-
Probing Solvent Accessibility: The bulky benzyl group can be used in differential alkylation experiments to probe the solvent accessibility of cysteine residues. Cysteines on the protein surface will react more readily than those buried within the protein's hydrophobic core.
-
Fragment-Based Ligand Discovery: As a reactive fragment, it can be used to identify proteins with functionally important, accessible cysteine residues, which may serve as targets for covalent drug development.
-
Quantitative Proteomics: While not intrinsically an isotopic label, its derivatives can be synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) to create heavy-labeled versions for use in quantitative mass spectrometry experiments, similar to other cysteine-reactive tagging strategies.[12][13]
Experimental Protocol: In-Solution Alkylation for Mass Spectrometry
This protocol provides a self-validating method for the reduction and alkylation of a complex protein mixture (e.g., cell lysate) prior to trypsin digestion and LC-MS/MS analysis.
I. Materials and Reagents
-
Lysis Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water. Prepare fresh.
-
Alkylating Agent: 500 mM this compound in Acetonitrile (ACN) or DMSO. Prepare fresh and protect from light.
-
Quenching Reagent: 1 M DTT in water.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Enzyme: MS-grade Trypsin (e.g., at 0.5 µg/µL in 50 mM acetic acid).
-
Positive Control: Bovine Serum Albumin (BSA) solution (1 mg/mL).
-
Negative Control: A sample aliquot processed without the alkylating agent.
II. Step-by-Step Methodology
-
Protein Solubilization and Quantification:
-
Solubilize the protein pellet (e.g., from ~1x10⁶ cells) in 100 µL of Lysis Buffer.
-
Vortex thoroughly and sonicate briefly on ice to ensure complete solubilization.
-
Determine the protein concentration using a compatible assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL with Lysis Buffer.
-
-
Reduction of Disulfide Bonds:
-
Causality: This step is critical to break the disulfide bonds that hold proteins in their tertiary and quaternary structures, exposing all cysteine residues for alkylation and allowing the protein to fully unfold for efficient digestion.[14]
-
To 100 µg of protein in Lysis Buffer, add the 500 mM DTT stock solution to a final concentration of 10 mM.
-
Incubate the sample at 37°C for 1 hour with gentle shaking.
-
-
Alkylation of Cysteine Residues:
-
Causality: This step covalently caps the reduced thiols to prevent them from re-forming disulfide bonds. Performing this step in the dark is essential as haloacetamide reagents can be light-sensitive.[14][15]
-
Cool the sample to room temperature.
-
Add the 500 mM this compound stock solution to a final concentration of 25 mM (a ~2.5-fold molar excess over DTT).
-
Incubate for 45 minutes at room temperature in complete darkness.
-
-
Quenching the Alkylation Reaction:
-
Causality: A quenching step is necessary to consume any unreacted alkylating agent, which could otherwise modify the trypsin enzyme or other amino acids (off-target modifications), compromising the digestion efficiency and data quality.[16]
-
Add the 1 M DTT stock solution to a final concentration of 20 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Causality: Trypsin is not active in high concentrations of urea. The sample must be diluted to reduce the urea concentration to below 1 M for optimal enzymatic activity.
-
Dilute the sample at least 8-fold with 50 mM Ammonium Bicarbonate (pH 8.0). For a 100 µL sample, add 700 µL of buffer.
-
-
Proteolytic Digestion:
-
Add MS-grade Trypsin at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein).
-
Incubate overnight (16-18 hours) at 37°C with gentle shaking.
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).
-
Desalt the resulting peptide mixture using a C18 StageTip or other solid-phase extraction method.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
III. Validation and Controls
-
Positive Control: Process a known protein like BSA in parallel. Successful alkylation can be confirmed by observing the expected mass shift on cysteine-containing peptides in the MS data.
-
Negative (No-Alkylating Agent) Control: In a separate aliquot, perform all steps except the addition of this compound. This control helps identify disulfide-linked peptides and assess the baseline of other potential modifications.
-
Data Analysis Check: When searching the MS/MS data, include the mass of the this compound adduct on cysteine (+227.0633 Da) as a variable modification. Compare the number of identified cysteine-containing peptides between your sample and the negative control to validate the efficiency of the alkylation.
Workflow and Data Summary
The entire experimental process can be visualized as a streamlined workflow from sample preparation to data acquisition.
Caption: Standard workflow for in-solution protein alkylation and digestion for proteomics.
Quantitative Data and Parameters
For successful and reproducible experiments, adherence to optimized parameters is crucial. The following table summarizes the key quantitative data for the protocol described.
| Parameter | Recommended Value | Purpose |
| Protein Concentration | 1-2 mg/mL | Ensures efficient downstream reactions. |
| DTT (Reduction) | 10 mM | Sufficient to reduce disulfide bonds in complex lysates. |
| Alkylation Reagent | 25 mM | Molar excess ensures complete capping of thiols. |
| Reaction pH | ~8.0 | Optimal for thiol deprotonation and nucleophilic attack. |
| Reduction Temp. & Time | 37°C for 60 min | Standard conditions for complete disulfide cleavage. |
| Alkylation Temp. & Time | Room Temp. for 45 min | Balances reaction efficiency with minimizing side reactions. |
| Trypsin:Protein Ratio | 1:50 (w/w) | Ensures complete and specific proteolytic cleavage. |
| Urea (Digestion) | < 1 M | Required for optimal trypsin activity. |
Troubleshooting and Expert Considerations
-
Low Alkylation Efficiency: If data analysis reveals a high number of unmodified or disulfide-linked peptides, consider increasing the concentration of the alkylating agent or extending the incubation time. Ensure that the DTT used for reduction has been fully consumed or removed before alkylation.
-
Off-Target Modifications: Haloacetamides can react with other nucleophilic residues like methionine, lysine, and histidine, especially at higher pH or concentrations.[16][17] Including these potential modifications as variables in the database search can help identify them. Quenching the reaction effectively is the best way to minimize this issue.
-
Reagent Stability: this compound, like other bromoacetamides, should be stored under inert gas and protected from light. Prepare stock solutions immediately before use, as they can hydrolyze in aqueous solutions over time.
References
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Wikipedia. (2024). Cysteine. Retrieved from [Link]
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Chen, Y. J., et al. (2020). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants & Redox Signaling. Retrieved from [Link]
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Giron, P., Dayon, L., & Sanchez, J. C. (2011). Cysteine tagging for MS-based proteomics. Mass Spectrometry Reviews, 30(3), 366–395. Retrieved from [Link]
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Lautenbacher, L., et al. (2022). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of Proteome Research. Retrieved from [Link]
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Lesniak, J. (n.d.). Why is cysteine so special? Retrieved from [Link]
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Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. Retrieved from [Link]
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Xiao, H., et al. (2021). Contemporary proteomic strategies for cysteine redoxome profiling. Free Radical Biology and Medicine. Retrieved from [Link]
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Study.com. (n.d.). Why is cysteine such an important amino acid for determining the tertiary structure of a protein? Retrieved from [Link]
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Trejter, M., et al. (2022). Cysteine residues in signal transduction and its relevance in pancreatic beta cells. Frontiers in Endocrinology. Retrieved from [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
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Gladyshev, V. N., et al. (2013). Cysteine function governs its conservation and degeneration and restricts its utilization on protein surface. Journal of Molecular Biology. Retrieved from [Link]
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Adachi, S. (2017). Protein extraction, alkylation, and digestion for LC/MS of HEK-293. protocols.io. Retrieved from [Link]
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University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine - Proteomics Facility. Retrieved from [Link]
-
National Institute of Allergy and Infectious Diseases. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
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Nagahara, N., et al. (2009). Protein cysteine modifications: (1) medical chemistry for proteomics. Current Medicinal Chemistry. Retrieved from [Link]
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Brown, D. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. Retrieved from [Link]
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Klepikova, A. V., & Gorshkov, M. V. (2017). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert Review of Proteomics. Retrieved from [Link]
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Zgoda, V. G., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia Khimiia. Retrieved from [Link]
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Gevaert, K., et al. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Zgoda, V. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya. Retrieved from [Link]
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Heal, W. P., et al. (2011). Recent advances in chemical proteomics: exploring the post-translational proteome. Current Opinion in Chemical Biology. Retrieved from [Link]
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Edwards, A. N., & Hsu, K. L. (2025). Emerging opportunities for intact and native protein analysis using chemical proteomics. Analytica Chimica Acta. Retrieved from [Link]
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Application Notes and Protocols for the Experimental Use of N-Benzyl-2-bromo-N-methylacetamide in Synthetic Chemistry
Introduction: Unlocking Synthetic Versatility with an α-Halo Amide Building Block
N-Benzyl-2-bromo-N-methylacetamide, a bifunctional electrophilic reagent, presents a valuable scaffold for the synthesis of a diverse array of molecular architectures, particularly within the realm of medicinal chemistry and drug development. Its inherent reactivity, characterized by the electrophilic α-carbon susceptible to nucleophilic attack, makes it a prime candidate for the introduction of N-benzyl-N-methylacetamido moieties. This application note provides a comprehensive guide to the experimental conditions for reacting this compound, with a focus on nucleophilic substitution reactions, supported by established chemical principles and a key application in the synthesis of novel therapeutic agents.
The core reactivity of this compound lies in the carbon-bromine bond, which is activated by the adjacent carbonyl group. This polarization renders the α-carbon highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.
Core Principles of Reactivity and Experimental Design
The successful execution of reactions involving this compound hinges on the careful selection of several key experimental parameters. Understanding the interplay of these factors is crucial for optimizing reaction yields, minimizing side products, and ensuring reproducibility.
Mechanism of Action: The SN2 Pathway
The primary reaction pathway for this compound with most nucleophiles is the SN2 reaction. This is a single-step process where the nucleophile attacks the electrophilic α-carbon from the backside, concurrently with the departure of the bromide ion.[1]
Diagram of the SN2 reaction mechanism.
Caption: SN2 reaction of this compound with a nucleophile.
Key Experimental Parameters
-
Nucleophile Selection: The nature of the nucleophile dictates the product of the reaction. Primary and secondary amines, alkoxides (from alcohols), and thiolates (from thiols) are all effective nucleophiles. The strength of the nucleophile will influence the reaction rate.
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Base: In reactions with neutral nucleophiles like primary or secondary amines, a non-nucleophilic base is often required to neutralize the hydrogen bromide that is formed as a byproduct. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Temperature: Most nucleophilic substitution reactions with this compound can be conducted at room temperature. However, for less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the nucleophile and the reaction temperature. Progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Application in Medicinal Chemistry: A Case Study
A notable application of this compound is in the synthesis of novel compounds with potential therapeutic activity. For instance, its use has been documented in the preparation of derivatives for medicinal chemistry exploration. While the specific details of the reaction from the cited literature are proprietary, a general protocol for the alkylation of a heterocyclic amine, a common step in drug discovery, can be outlined based on established methodologies.
Experimental workflow for the synthesis of a potential therapeutic agent.
Caption: General workflow for the reaction of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the reaction of this compound with different classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Reaction with a Primary Amine (N-Alkylation)
This protocol describes the general procedure for the alkylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the primary amine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reaction with an Alcohol (Williamson Ether Synthesis Analogue)
This protocol outlines the synthesis of an ether linkage by reacting this compound with an alcohol in the presence of a strong base.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the alcohol (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether product.
Protocol 3: Reaction with a Thiol (Thioether Synthesis)
This protocol details the formation of a thioether by reacting this compound with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the thiol (1.1 eq) in DMF, add cesium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thioether.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the outcome of the synthesis. The following table summarizes typical parameters for the reactions of this compound with various nucleophiles.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | K₂CO₃, Cs₂CO₃, TEA | ACN, DMF | 20-50 | 12-24 |
| Alcohols | NaH, KHMDS | THF, DMF | 0 to 25 | 12-18 |
| Thiols | Cs₂CO₃, K₂CO₃ | DMF, ACN | 20-40 | 6-12 |
Note: These are generalized conditions and may require optimization for specific substrates.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. Its predictable reactivity via the SN2 pathway allows for the straightforward installation of the N-benzyl-N-methylacetamido group onto a variety of nucleophilic scaffolds. By carefully controlling the experimental conditions as outlined in these application notes, researchers can effectively utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.
References
-
Cappelli, A., Bini, G., Valenti, S., Giuliani, G., Paolino, M., Anzini, M., Vomero, S., Giorgi, G., Giordani, A., Stasi, L. P., Makovec, F., Ghelardini, C., Di Cesare Mannelli, L., Concas, A., Porcu, P., & Biggio, G. (2011). Journal of Medicinal Chemistry, 54(20). (Note: Specific reaction details are found within the full article, accessible via the journal's website: [Link])
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. Retrieved from [Link]
-
PMC. (2023, October 10). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]
Sources
Purifying N-Benzyl-2-bromo-N-methylacetamide: A Detailed Guide to Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of N-Benzyl-2-bromo-N-methylacetamide via silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity sample of the target compound. The protocol details method development using Thin-Layer Chromatography (TLC), column preparation, sample application, elution, fraction analysis, and post-purification procedures. Additionally, this note explains the underlying chemical principles, offers troubleshooting advice, and emphasizes critical safety precautions.
Introduction: The Imperative for Purity
This compound is a versatile chemical intermediate, frequently employed in the synthesis of more complex molecular architectures in pharmaceutical and materials science research. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can significantly hinder the success of subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological or chemical data.
Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[1] It leverages the differential partitioning of components in a mixture between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). By carefully selecting the mobile phase, this compound can be effectively isolated from impurities, yielding a product of high purity suitable for demanding downstream applications.
Foundational Principles: The Science of Separation
The successful purification of this compound hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase, silica gel, is used in conjunction with a less polar mobile phase. The separation is governed by the polarity of the compounds in the mixture.[2]
-
Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide. Its surface is populated with hydroxyl (-OH) groups, rendering it highly polar.
-
Mobile Phase: A non-polar or moderately polar solvent, or a mixture of solvents, is used to carry the sample through the column.
-
Mechanism of Separation: As the mobile phase flows through the column, the components of the crude mixture engage in a dynamic equilibrium of adsorption onto the silica gel and dissolution into the mobile phase. More polar compounds will have a stronger affinity for the polar silica gel and will thus move down the column more slowly. Conversely, less polar compounds will spend more time in the mobile phase and elute from the column more quickly.
This compound, with its amide functionality, possesses moderate polarity. The key to a successful separation is to identify a mobile phase system that allows the target compound to migrate at an optimal rate while maximizing the separation from both more polar and less polar impurities.
Pre-Chromatography Method Development: The Role of Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a preparative column, it is essential to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive analytical technique that provides a reliable preview of the separation that can be expected on a larger scale.[3][4]
Protocol 3.1: TLC-Based Mobile Phase Optimization
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates (e.g., silica gel 60 F254).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to create a concentrated solution.
-
Spotting the Plate: Using a capillary tube, carefully spot the prepared sample solution onto the baseline of the TLC plate.[5] Ensure the spots are small and concentrated for the best resolution.[5]
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing a shallow pool of the test mobile phase. The chamber should be saturated with the solvent vapors.
-
Visualization: After the solvent front has migrated near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under a UV lamp (if the compound is UV active) or by staining with an appropriate reagent (e.g., potassium permanganate stain).[5]
-
Calculating the Retention Factor (Rf): The Rf value is a measure of a compound's migration distance relative to the solvent front.[4] It is calculated as follows:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
-
Optimization Goal: The ideal mobile phase will provide an Rf value of approximately 0.3-0.4 for this compound, with clear separation from all impurity spots.
Table 1: Suggested Starting Mobile Phase Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf of Target Compound | Notes |
| 20% Ethyl Acetate in Hexane | Low | Low | A good starting point to assess the presence of non-polar impurities. |
| 40% Ethyl Acetate in Hexane | Moderate | 0.3 - 0.5 | Often a suitable range for compounds of this polarity. |
| 60% Ethyl Acetate in Hexane | Moderate-High | High | Useful if the target compound is not moving from the baseline in less polar systems. |
| 5% Methanol in Dichloromethane | High | Varies | To be used if the compound shows low mobility in ethyl acetate/hexane systems. |
Preparative Column Chromatography: The Purification Protocol
Once an optimal mobile phase has been identified via TLC, the purification can be scaled up to a preparative column.
Materials and Equipment
-
Chromatography column with a stopcock
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (mobile phase determined by TLC)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Column Packing: The Foundation of a Good Separation
A well-packed column is crucial for achieving high resolution. The "slurry packing" method is generally preferred.
-
Column Preparation: Secure the chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a consistent slurry.
-
Packing the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, and gently tap the side of the column to encourage even packing and dislodge any air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand to the top of the silica bed. Wash the column with several column volumes of the mobile phase to ensure it is fully equilibrated.
Diagram 1: Column Chromatography Setup
Caption: Workflow of a typical column chromatography setup.
Sample Loading
-
Dissolution: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Application: Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Adsorption: Allow the sample to fully adsorb onto the silica gel by draining the solvent until it is level with the top of the sand layer.
Elution and Fraction Collection
-
Initiate Elution: Carefully add the mobile phase to the top of the column and begin collecting the eluent in fractions.[6]
-
Gradient Elution (Optional): If TLC analysis showed impurities that are very close in polarity to the target compound, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the elution process.[7]
-
Monitor Fractions: Regularly analyze the collected fractions by TLC to determine which contain the pure this compound.
Diagram 2: Decision Workflow for Fraction Analysis
Caption: A decision tree for the analysis of collected fractions.
Post-Chromatography Work-up
-
Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[6]
-
Final Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.
Purity Assessment
After purification, it is crucial to assess the purity of the isolated this compound. This can be accomplished using various analytical techniques:
-
TLC: A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of signals corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Safety and Handling
This compound and its precursors are hazardous chemicals and should be handled with appropriate safety precautions.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9]
-
Hazard Information: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8] It may also cause respiratory irritation.[8][10]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
Table 2: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase. - Column was packed unevenly. - Sample was overloaded. | - Re-optimize the mobile phase using TLC. - Repack the column carefully. - Use a larger column or a smaller amount of sample. |
| Band Tailing | - The compound is too polar for the mobile phase. - The silica gel is too acidic. | - Increase the polarity of the mobile phase. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.[11] |
| Column Cracking | - The column ran dry. - Heat was generated during elution. | - Always keep the silica gel bed covered with solvent. - Use a less viscous mobile phase or apply gentle pressure. |
References
-
Reddit. (2022). separating benzyl bromide. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-2-bromoacetamide. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.4: TLC-ANALYSIS. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
YouTube. (2020, September 18). TLC of Analgesics Experiment Part 2, Spotting and Developing. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
Clarke's Analysis of Drugs and Poisons. (2017, July 14). Thin–layer Chromatography (TLC). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N-methylacetamide. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Benzyl 2-bromoacetate. Retrieved from [Link]
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Recrystallization Techniques for the Purification of N-Benzyl-2-bromo-N-methylacetamide
An Application Note and Protocol Guide
Introduction
N-Benzyl-2-bromo-N-methylacetamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and when optimized, it can yield highly pure crystalline material.[1][2]
This comprehensive guide provides detailed application notes and protocols for the recrystallization of this compound. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with both the practical steps and the underlying scientific principles to achieve successful purification.
The Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system.[2] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[2]
The process involves:
-
Dissolving the impure solid in a minimal amount of a hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution (if insoluble impurities are present) to remove suspended solids.
-
Cooling the solution slowly to allow the desired compound to crystallize out of the solution as its solubility decreases with temperature.
-
Leaving the impurities behind in the solution (the "mother liquor").
-
Collecting the pure crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove residual solvent.
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[1]
Selecting the Optimal Solvent System
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For amides like this compound, a range of solvents can be considered.[3][4] The polarity of the solvent plays a significant role.[5]
Solvent Screening is Essential: Before committing to a large-scale recrystallization, it is crucial to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent System | Rationale for Selection | Potential Advantages |
| Ethanol or Acetonitrile | Polar solvents often effective for amides.[3] | Can effectively dissolve the amide at higher temperatures and lead to good crystal formation upon cooling. |
| Chloroform/Hexane | A mixed-solvent system effective for similar bromoacetamides.[6] | Allows for fine-tuning of polarity to induce crystallization. |
| Benzene/Petroleum Ether | Used for the purification of 2-bromoacetamide.[7] | Effective for compounds with aromatic character. (Note: Benzene is a known carcinogen and should be handled with appropriate safety precautions). |
| Water | A highly polar solvent. | Can be effective if the compound has sufficient polarity and is stable to hydrolysis.[4] |
A Note on the Physical State: Some sources describe this compound as a liquid at room temperature.[8] However, it is also commercially available in solid quantities.[9][10] Before proceeding, it is imperative to confirm the physical state of your crude material. If it is an oil or low-melting solid, "oiling out" may occur during recrystallization.[11] Strategies to mitigate this are discussed in the troubleshooting section.
Experimental Protocols
The following protocols are based on established methods for structurally related compounds and general best practices for recrystallization.
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is a good starting point due to the general suitability of polar solvents for amides.[3]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid has just dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 1-2 hours to maximize crystal formation.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum to remove residual solvent.[6]
Protocol 2: Mixed-Solvent Recrystallization with Chloroform/Hexane
This method is adapted from a successful protocol for the purification of N-Bromoacetamide and is particularly useful if a single solvent does not provide the desired solubility profile.[6]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm chloroform.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration as described in Protocol 1.
-
Inducing Crystallization: To the warm, clear solution, add hexane dropwise with swirling until the solution becomes slightly cloudy (the cloud point). The appearance of cloudiness indicates that the solution is saturated.
-
Crystal Formation: Gently warm the solution until it becomes clear again, then remove it from the heat and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least one hour.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified product under vacuum.
Visualization of Recrystallization Workflows
Caption: Workflow diagrams for single and mixed-solvent recrystallization.
Quality Control and Troubleshooting
Assessing Purity:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[6]
-
Chromatography (TLC, HPLC): These techniques can be used to separate and visualize any remaining impurities.
-
Spectroscopy (NMR, IR): These methods can confirm the chemical structure and identify any residual solvent or impurities.
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.[11] | Use a lower-boiling point solvent; add more hot solvent to the mixture; allow the solution to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated; nucleation has not initiated.[11] | Evaporate some of the solvent to increase the concentration; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal of the pure compound.[11] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure the solution is thoroughly cooled in an ice bath; pre-heat the filtration apparatus for hot filtration. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[11] |
Conclusion
The successful purification of this compound by recrystallization is readily achievable with careful selection of the solvent system and adherence to proper technique. The protocols provided in this guide, based on established methods for similar compounds, offer a robust starting point for optimization. By understanding the principles behind each step and employing systematic troubleshooting, researchers can obtain high-purity material essential for their work in drug discovery and chemical synthesis.
References
-
What is the best technique for amide purification? - ResearchGate. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
-
Crystallization Solvents.pdf - University of California, Los Angeles. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
recrystallization & purification of N-bromosuccinimide - YouTube. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
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The Strategic Utility of N-Benzyl-2-bromo-N-methylacetamide in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unveiling a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the efficient construction of heterocyclic compounds remains a cornerstone of drug discovery and development. Nitrogen-containing heterocycles, in particular, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. N-Benzyl-2-bromo-N-methylacetamide emerges as a highly valuable and versatile building block for the synthesis of a range of these important heterocyclic systems. Its structure, featuring a reactive α-bromoacetamide moiety and a protected nitrogen, allows for sequential and controlled bond-forming reactions, making it an ideal precursor for constructing complex cyclic architectures.
This comprehensive guide delves into the practical applications of this compound in heterocyclic synthesis, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will explore its utility in the synthesis of key heterocyclic cores, including piperazin-2-ones, morpholin-2-ones, and 1,4-benzodiazepin-2-ones, highlighting the strategic advantages this reagent offers.
Chemical Properties and Reactivity Profile
This compound (C₁₀H₁₂BrNO) is a stable, yet reactive, organic compound.[1][2][3] The key to its synthetic utility lies in the presence of two electrophilic centers: the carbon bearing the bromine atom and the carbonyl carbon of the acetamide group. This dual reactivity allows for a tandem reaction sequence, typically initiated by a nucleophilic attack at the α-carbon, displacing the bromide, followed by an intramolecular cyclization involving the amide nitrogen. The N-benzyl and N-methyl groups provide steric bulk and electronic effects that can influence the reactivity and conformational preferences of the molecule and its intermediates.
| Property | Value | Source |
| CAS Number | 73391-96-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO | [1][2] |
| Molecular Weight | 242.11 g/mol | [1] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | Inert atmosphere, Room Temperature | [1][3] |
Application in Heterocyclic Synthesis: Detailed Protocols and Mechanistic Insights
The strategic application of this compound allows for the efficient construction of various saturated and fused heterocyclic systems. Below are detailed protocols for the synthesis of three key classes of heterocycles.
Synthesis of Substituted Piperazin-2-ones
Piperazin-2-ones are important structural motifs in medicinal chemistry, often serving as constrained dipeptide mimetics. The reaction of this compound with N-substituted ethylenediamines provides a direct and efficient route to this scaffold.
Reaction Principle: The synthesis proceeds via a tandem N-alkylation and intramolecular cyclization. The primary amine of the ethylenediamine derivative acts as the initial nucleophile, displacing the bromide from the α-carbon of this compound. The resulting intermediate then undergoes an intramolecular cyclization, where the secondary amine attacks the amide carbonyl, leading to the formation of the piperazin-2-one ring.
Figure 1. Workflow for the synthesis of piperazin-2-ones.
Detailed Protocol: Synthesis of 1-Benzyl-4-(4-fluorobenzyl)-1-methylpiperazin-2-one
-
Reaction Setup: To a solution of N-(4-fluorobenzyl)ethane-1,2-diamine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.5 mmol, 2.5 eq).
-
Addition of Reagent: Add a solution of this compound (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (5 mL) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-benzyl-4-(4-fluorobenzyl)-1-methylpiperazin-2-one.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophiles.
-
Potassium Carbonate: A mild inorganic base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the diamine and driving the reaction to completion.
-
Reflux Conditions: Heating is necessary to provide the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
Synthesis of Substituted Morpholin-2-ones
Morpholin-2-ones are another class of heterocyclic compounds with significant biological activities. Their synthesis can be achieved by reacting this compound with β-amino alcohols.
Reaction Principle: Similar to the piperazin-2-one synthesis, this reaction follows a tandem pathway. The amino group of the β-amino alcohol first displaces the bromide. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group on the amide carbonyl, forming the six-membered morpholin-2-one ring. The regioselectivity of the cyclization is generally high, favoring the formation of the more stable six-membered ring.[4]
Figure 2. Workflow for the synthesis of morpholin-2-ones.
Detailed Protocol: Synthesis of 4-Benzyl-4-methyl-6-phenylmorpholin-2-one
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-1-phenylethan-1-ol (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.2 mmol, 2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Addition of Reagent: Re-cool the mixture to 0°C and add a solution of this compound (1.05 mmol, 1.05 eq) in anhydrous THF (5 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the target morpholin-2-one.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is used to deprotonate both the amine and the alcohol, increasing their nucleophilicity. The deprotonated alkoxide is a more potent nucleophile for the final cyclization step.
-
Anhydrous THF: This solvent is ideal for reactions involving strong bases like sodium hydride as it is aprotic and relatively non-polar.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.
Synthesis of 1,4-Benzodiazepin-2-ones
The 1,4-benzodiazepine core is a well-known pharmacophore present in numerous anxiolytic, anticonvulsant, and sedative drugs. A plausible synthetic route to 1,4-benzodiazepin-2-ones involves the reaction of this compound with 2-aminobenzophenones, followed by an intramolecular cyclization. This approach is an adaptation of known methods for benzodiazepine synthesis.[2][3][5]
Reaction Principle: The synthesis begins with the N-alkylation of the aniline nitrogen of a 2-aminobenzophenone derivative with this compound. The resulting intermediate, a 2-(N-benzyl-N-methylacetamido)benzophenone, then undergoes an acid- or base-catalyzed intramolecular cyclization. This cyclization involves the formation of an imine between the aniline nitrogen and the benzophenone carbonyl, followed by the attack of the enolate of the acetamide moiety onto the imine carbon, leading to the seven-membered ring.
Figure 3. Workflow for the synthesis of 1,4-benzodiazepin-2-ones.
Detailed Protocol: Synthesis of 1-Benzyl-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
N-Alkylation Step:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq) in dimethylformamide (DMF) (10 mL).
-
Add sodium bicarbonate (2.0 mmol, 2.0 eq) and a catalytic amount of sodium iodide.
-
Heat the mixture to 80°C and stir for 8-12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude intermediate can be used directly in the next step or purified by chromatography.
-
-
Intramolecular Cyclization Step:
-
Dissolve the crude 2-(N-benzyl-N-methylacetamido)benzophenone intermediate in a mixture of acetic acid and toluene (1:1, 20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction for 6-10 hours until the starting material is consumed (by TLC).
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
DMF: A polar aprotic solvent suitable for Sₙ2 reactions.
-
Sodium Iodide: Catalyzes the N-alkylation via the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide.
-
p-Toluenesulfonic Acid and Dean-Stark Apparatus: The acid catalyzes the imine formation and subsequent cyclization, while the Dean-Stark trap removes water to drive the equilibrium towards the cyclized product.
Conclusion and Future Perspectives
This compound has demonstrated its potential as a versatile and efficient building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of piperazin-2-ones, morpholin-2-ones, and 1,4-benzodiazepin-2-ones. The straightforward nature of these tandem reactions, coupled with the ready availability of diverse starting materials, opens up avenues for the creation of extensive compound libraries for drug discovery programs. Future work in this area could focus on the development of stereoselective synthetic routes and the expansion of the heterocyclic scope to include other ring systems. The continued exploration of the reactivity of this compound and related α-haloacetamides will undoubtedly lead to further innovations in synthetic and medicinal chemistry.
References
- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. (Note: While this article describes piperazin-2-one synthesis, the specific protocol provided in this guide is an adaptation for this compound).
-
Lead Sciences. This compound. Retrieved from [Link]
- Zhang, L., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
-
Organic Chemistry Portal. Lactam synthesis. Retrieved from [Link]
-
Request PDF. Synthesis of beta-lactams with pi electron-withdrawing substituents. Retrieved from [Link]
- Doyle, M. P., et al. (2010). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society.
-
Indian Academy of Sciences. Experimental and theoretical investigation of benzyl-N-pyrrolylketene, one-step procedure for preparing of new β-lactams by [2+2] cycloaddition reaction. Retrieved from [Link]
- Sternbach, L. H. (1971). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. U.S.
- Fante, C. A., et al. (2014). Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. The Journal of Organic Chemistry.
-
Amanote Research. Practical and Convenient Synthesis of N-Heterocycles: Stereoselective Cyclization of N-Alkenylamides With T-BuOI Under Neutral Conditions. Retrieved from [Link]
- Choi, Y., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds.
- Mlostoń, G., et al. (2012).
- Kim, J. H., & Ellman, J. A. (2004). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society.
Sources
Application Note: High-Efficiency Derivatization of Nucleophilic Moieties using N-Benzyl-2-bromo-N-methylacetamide for Enhanced Analytical Detection
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of thiol and phenol-containing molecules using N-Benzyl-2-bromo-N-methylacetamide. This versatile alkylating agent is designed to covalently label nucleophilic sulfhydryl and hydroxyl groups, rendering the parent molecules more amenable to analysis by modern chromatographic and mass spectrometric techniques. The incorporation of the N-benzyl moiety offers significant advantages for UV-based detection and provides a stable, readily ionizable tag for mass spectrometry. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the rationale behind methodological choices to ensure robust and reproducible derivatization for researchers in pharmaceutical development, metabolomics, and proteomics.
Introduction: The Rationale for Derivatization
In the landscape of analytical chemistry, particularly within the life sciences, the sensitive and accurate quantification of biomolecules is paramount. Many critical analytes, such as amino acids (cysteine), peptides, proteins, and phenolic natural products, possess functional groups that impart polarity and reduce volatility, complicating their analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] Derivatization is a strategic chemical modification that converts an analyte into a product with improved analytical properties.[3]
This compound emerges as a superior reagent for this purpose. Its core structure features a highly reactive α-bromoacetamide moiety, a classic electrophile for targeting nucleophilic groups.[1][4] The strategic inclusion of an N-benzyl group serves a dual purpose: it introduces a strong chromophore, significantly enhancing detectability by UV-Vis detectors in HPLC systems, and it provides a stable fragment for sensitive analysis in mass spectrometry (MS).[5][6] This document serves as a detailed guide to leveraging the unique properties of this compound for robust derivatization workflows.
The Chemical Foundation: Mechanism of Action
The efficacy of this compound as a derivatizing agent is rooted in the principles of nucleophilic substitution. The reaction targets active hydrogen atoms on sulfhydryl (thiol) and phenolic hydroxyl groups.
Derivatization of Thiols
Thiols (R-SH) are among the most potent nucleophiles in biological systems.[7] The derivatization proceeds via a bimolecular nucleophilic substitution (SN2) reaction. For the reaction to occur efficiently, the thiol must be converted to its more nucleophilic conjugate base, the thiolate anion (R-S⁻).[8][9] This is typically achieved by conducting the reaction under basic or neutral pH conditions. Thiols are significantly more acidic than alcohols, with a typical pKa around 10, allowing for facile deprotonation.[10][11]
The reaction mechanism can be summarized as follows:
-
Deprotonation: A base removes the proton from the sulfhydryl group, forming a highly reactive thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom adjacent to the bromine atom on this compound.
-
Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of a stable thioether linkage.
Caption: SN2 mechanism for thiol derivatization.
Derivatization of Phenols
Similar to thiols, the derivatization of phenols (Ar-OH) proceeds via the Williamson ether synthesis, which is also an SN2 reaction.[12] However, phenols are generally less acidic than thiols. Therefore, a stronger base is often required to generate the necessary phenoxide anion (Ar-O⁻) for the reaction to proceed at a practical rate.[13] The choice of base is critical to avoid side reactions and ensure complete deprotonation.[14][15]
The mechanism is analogous to that of thiols, involving deprotonation of the hydroxyl group to form a phenoxide, followed by nucleophilic attack on the bromo-acetyl carbon.
Experimental Protocols
The following protocols are designed as a robust starting point. Researchers are encouraged to optimize these conditions for their specific analyte and matrix.
General Reagent and Sample Preparation
-
Reagent Solution: Prepare a 10 mg/mL stock solution of this compound in a dry, aprotic solvent such as acetonitrile or dimethylformamide (DMF). Store desiccated at 4°C, protected from light.
-
Sample Preparation: Samples should be dissolved in a compatible solvent. For biological samples, ensure that any interfering nucleophiles are removed or quenched if they are not the target of the derivatization.
Protocol 1: Derivatization of Thiol-Containing Molecules (e.g., Cysteine, Glutathione)
This protocol is optimized for the derivatization of low molecular weight thiols in aqueous or buffered solutions.
Materials:
-
This compound stock solution (10 mg/mL in acetonitrile).
-
Thiol-containing sample.
-
Reaction Buffer: 100 mM sodium borate buffer, pH 8.5.
-
Quenching Solution: 1 M 2-mercaptoethanol in water.
-
HPLC-grade water and acetonitrile.
Procedure:
-
To 100 µL of the sample solution (containing 1-100 µM of thiol) in a microcentrifuge tube, add 400 µL of the reaction buffer (pH 8.5).
-
Add 50 µL of the this compound stock solution. This represents a significant molar excess to drive the reaction to completion.
-
Vortex the mixture gently and incubate at 50°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the reaction mixture to room temperature.
-
(Optional) To quench any unreacted derivatizing reagent, add 10 µL of the quenching solution and let it stand for 10 minutes at room temperature.
-
The sample is now ready for direct injection into an HPLC-UV or LC-MS system or can be further processed (e.g., solid-phase extraction) to concentrate the derivative and remove salts.
Causality and Trustworthiness:
-
pH 8.5: This pH is chosen to be sufficiently above the pKa of most thiols, ensuring the presence of the highly nucleophilic thiolate anion, thereby accelerating the reaction.[4][16]
-
Temperature (50°C): Moderate heating increases the reaction rate without causing significant degradation of the analyte or reagent.
-
Molar Excess of Reagent: Using a large excess of the derivatizing agent ensures that the reaction proceeds to completion, which is critical for quantitative analysis.
-
Quenching Step: The addition of a scavenger thiol like 2-mercaptoethanol ensures that no residual reagent can react with other components of the analytical system (e.g., column material) or slowly degrade, leading to artifact peaks.
| Parameter | Recommended Condition | Rationale |
| pH | 8.0 - 9.0 | Ensures deprotonation of thiol to thiolate. |
| Temperature | 40 - 60°C | Increases reaction kinetics. |
| Time | 30 - 60 minutes | Allows for reaction completion. |
| Solvent | Acetonitrile/Water | Good solubility for both reagent and many analytes. |
| Reagent Molar Excess | 10-50 fold | Drives reaction equilibrium towards the product. |
Protocol 2: Derivatization of Phenolic Compounds (e.g., Tyrosine, Phenolic Steroids)
This protocol is tailored for the alkylation of phenolic hydroxyl groups, which requires more stringent anhydrous conditions and a stronger base.
Materials:
-
This compound stock solution (10 mg/mL in dry DMF).
-
Phenol-containing sample (dried).
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely powdered.
-
Solvent: Dry acetonitrile or DMF.
Procedure:
-
Ensure the phenolic sample is free of water, for example, by lyophilization or co-evaporation with toluene.
-
Dissolve the dried sample in 500 µL of dry acetonitrile in a reaction vial.
-
Add anhydrous potassium carbonate (approx. 5 molar equivalents relative to the phenol).
-
Add 1.5 molar equivalents of the this compound stock solution.
-
Seal the vial and heat the reaction mixture at 60°C for 4-6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or a pilot LC-MS injection.
-
Once complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.
Causality and Trustworthiness:
-
Anhydrous Conditions: Water can compete with the phenoxide as a nucleophile and can also hydrolyze the derivatizing reagent. Using dry solvents and reagents is crucial for high yields.
-
Potassium Carbonate: K₂CO₃ is a moderately strong base, sufficient to deprotonate many phenols without causing unwanted side reactions that might occur with stronger bases like sodium hydride.[14][15] It is also easily removed by filtration.
-
Stoichiometry: A smaller excess of the reagent is used compared to thiol derivatization as the reaction is typically cleaner under these conditions.
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ | Sufficiently basic for deprotonation, easily removed. |
| Temperature | 60 - 80°C | Overcomes higher activation energy for phenol alkylation. |
| Time | 4 - 12 hours | Reaction is generally slower than with thiols. |
| Solvent | Dry Acetonitrile or DMF | Aprotic polar solvents that facilitate SN2 reactions. |
| Reagent Molar Excess | 1.5 - 3 fold | Balances reaction efficiency with minimizing side products. |
Visualization of the Workflow
The general workflow for sample derivatization and analysis is depicted below.
Caption: General experimental workflow.
Conclusion
This compound is a highly effective derivatizing agent for thiol and phenol-containing molecules. The presence of the benzyl group provides a significant advantage for analytical detection by both UV and mass spectrometry. The protocols provided herein are based on established principles of nucleophilic substitution and are designed to be both robust and adaptable. By understanding the causality behind the choice of reaction conditions, researchers can confidently implement and optimize these methods for their specific analytical challenges, leading to improved sensitivity, selectivity, and data quality.
References
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Zalipsky, S., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 10(5), 703-713. [Link]
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Capitain, P., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1872-1879. [Link]
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Ophardt, C. E. (2022). Thiols and Sulfides. Chemistry LibreTexts. [Link]
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Boeckler, C., et al. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Request PDF on ResearchGate. [Link]
- Wade, L. G. (2017). Thiols and Sulfides. In Organic Chemistry (9th ed.). Pearson.
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Capitain, P., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography. American Chemical Society. [Link]
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Di Stefano, A., et al. (2019). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis. [Link]
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Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Acedo, J. Z. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. MSc Thesis. [Link]
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Carey, F. A. (2020). Reactions of Thiols. Chemistry Steps. [Link]
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Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
- Bruice, P. Y. (2016). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson.
- Meitzner, G. D., & Sunder, S. (1984). Process for the alkylation of phenolic compounds.
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Sahu, P. K., et al. (2017). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]
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van der Wal, S., et al. (2020). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC - NIH. [Link]
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Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. PubMed. [Link]
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Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC - PubMed Central. [Link]
-
Perestrelo, R., et al. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]
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Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. The Royal Society of Chemistry. [Link]
-
Szymański, S., et al. (2004). Reactions of Secondary β-Ketothioamides with Ethyl Bromoacetate and Ethyl 2-Bromopropionate. The Synthesis of N-Substituted 2-A. ResearchGate. [Link]
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Zhang, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
-
Soderberg, T. (2019). Alcohols, Thiols, Phenols, Ethers. SIUE. [Link]
-
Wang, C., et al. (2007). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Lin, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]
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Chudasama, V. (2015). Novel approaches for cysteine bioconjugation. UCL Discovery. [Link]
- Nishiuchi, Y., et al. (2007). Production method of O-substituted tyrosine compound.
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Vandyshev, D. Y., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. [Link]
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Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]
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Application Notes and Protocols: N-Benzyl-2-bromo-N-methylacetamide as a Versatile Chemical Intermediate for Drug Discovery
Abstract: This document provides a comprehensive technical guide on the application of N-Benzyl-2-bromo-N-methylacetamide as a pivotal intermediate in modern drug discovery. We delve into its synthesis, physicochemical properties, and safety protocols. The core focus is on its utility as a reactive building block for constructing diverse molecular scaffolds, particularly for neurologically active agents. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided, underscoring its role in generating compound libraries for structure-activity relationship (SAR) studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Introduction: The Strategic Value of α-Haloamide Intermediates
In the landscape of medicinal chemistry, the efficient construction of novel molecular entities is paramount. This compound (CAS 73391-96-5) has emerged as a particularly valuable chemical intermediate. Its structure incorporates a reactive α-bromo group, making it a potent electrophile for alkylation reactions, and an N-benzyl-N-methylamide moiety, a common feature in various bioactive compounds. This combination allows for the strategic introduction of this specific pharmacophore onto a wide range of nucleophilic substrates.
The N-benzyl acetamide framework is a key structural motif in several centrally active agents, most notably in anticonvulsants like Lacosamide.[1][2] The ability to readily synthesize analogs of such structures is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This compound serves as an ideal starting point for such explorations, enabling systematic modifications to develop next-generation therapeutics. Furthermore, its application extends to the synthesis of PET imaging agents for neuroinflammation, highlighting its versatility.[3]
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful synthetic campaign.
Key Properties
The essential physicochemical data for this compound are summarized below.[4][5][6][7]
| Property | Value |
| CAS Number | 73391-96-5 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.12 g/mol |
| Appearance | Liquid (may appear as a white to pale yellow solid)[4][8] |
| Purity | Typically ≥95-97%[4][5][6] |
| Storage | Store under inert atmosphere at room temperature.[4][5] |
| SMILES | CN(CC1=CC=CC=C1)C(=O)CBr |
| InChI Key | XIBVVIAYYYFAAI-UHFFFAOYSA-N[4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[4][9]
| Hazard Class | GHS Pictogram | Signal Word & Statements |
| Acute Toxicity, Oral | GHS07 | Warning: H302 - Harmful if swallowed.[9] |
| Skin Corrosion/Irritation | GHS05 | Danger: H315 - Causes skin irritation.[4][9] |
| Serious Eye Damage | GHS05 | Danger: H318 - Causes serious eye damage.[4] |
| STOT - Single Exposure | GHS07 | Warning: H335 - May cause respiratory irritation.[9] |
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[8][10]
-
Handling: Avoid inhalation of vapors or contact with skin and eyes.[10] Handle in accordance with good industrial hygiene and safety practices.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from oxidizing agents.[4][5][10]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[10]
Synthesis Protocol: this compound
The following protocol details a standard laboratory procedure for the synthesis of the title compound via the acylation of N-methylbenzylamine.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Step-by-Step Experimental Protocol
Materials:
-
N-methylbenzylamine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-methylbenzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.1 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Causality Insight: The reaction is performed at 0°C to control the exothermic reaction between the amine and the highly reactive acyl bromide, preventing potential side reactions. The excess base ensures complete neutralization of the HBr formed.
-
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, quench the mixture by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Trustworthiness Check: The bicarbonate wash is critical to remove any remaining acidic species (HBr, excess bromoacetyl bromide) and the triethylammonium bromide salt, simplifying subsequent purification.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound as a pure product.
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | Amine:Acyl Bromide:Base = 1.0 : 1.05 : 1.1 | A slight excess of the acylating agent and base ensures full conversion of the limiting amine. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and unreactive solvent that provides good solubility for reactants and the salt byproduct. |
| Temperature | 0°C to Room Temperature | Initial cooling mitigates the exotherm, followed by warming to ensure the reaction proceeds to completion. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; should be monitored by TLC. |
Applications in Downstream Synthesis for Drug Discovery
The primary utility of this compound is its function as a potent electrophile for Sₙ2 reactions, enabling the alkylation of a wide variety of nucleophiles.
Application Example 1: Synthesis of Novel Anticonvulsant Analogs
The N-benzyl acetamide scaffold is a validated pharmacophore for anticonvulsant activity.[1][2][11] This intermediate allows for the rapid synthesis of analogs by reacting it with diverse nucleophilic building blocks to probe the structure-activity relationship (SAR).
Principle: A nucleophile (Nu-H), such as a primary/secondary amine, a thiol, or a phenoxide, displaces the bromide atom to form a new carbon-nucleophile bond. This reaction is typically facilitated by a base to deprotonate the nucleophile or scavenge the HBr byproduct.
Protocol: N-Alkylation with a Primary Amine
-
Setup: To a vial, add the primary amine (1.0 eq), this compound (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add an appropriate polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C until the starting material is consumed (monitor by LC-MS).
-
Workup & Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by chromatography or crystallization to yield the desired secondary amine product.
Application Example 2: Synthesis of Heterocyclic Scaffolds
The intermediate is also highly effective for alkylating nitrogen atoms within heterocyclic systems, a common strategy for creating ligands for targets like G-Protein Coupled Receptors (GPCRs) or other receptor families.[14][15][16] For instance, it can be used to synthesize precursors for imaging agents targeting the translocator protein (TSPO), which is upregulated in neuroinflammation.[3]
Protocol: Reaction with Thiourea to form Aminothiazoles
The reaction of α-bromoamides with thiourea is a classic Hantzsch-type thiazole synthesis, yielding highly functionalized heterocyclic cores.[17][18]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted thiourea (1.0 eq) in a solvent like ethanol or acetone.
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Mechanistic Rationale: The reaction proceeds via initial S-alkylation of the thiourea to form an isothiouronium salt intermediate, followed by an intramolecular cyclization and dehydration to yield the aminothiazole ring system.[17]
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate the target aminothiazole derivative.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the structure and purity of the intermediate and its final products.
Expected Analytical Data
For a hypothetical product from Application 4.1, N-Benzyl-N-methyl-2-(benzylamino)acetamide , the following data would be expected:
| Analysis Technique | Expected Result |
| ¹H NMR | Signals corresponding to N-CH₃, N-CH₂-Ph, CO-CH₂-N, NH, and aromatic protons with appropriate splitting and integration. |
| ¹³C NMR | Peaks for carbonyl carbon (~170 ppm), aliphatic carbons (40-60 ppm), and aromatic carbons (125-140 ppm). |
| LC-MS (ESI+) | Calculated exact mass for C₁₇H₂₀N₂O [M+H]⁺: 269.1648. Observed m/z should be within ±5 ppm.[7] |
| HPLC | A single major peak with purity >95% by area percentage under optimized chromatographic conditions. |
Conclusion
This compound stands out as a high-value, versatile intermediate for drug discovery and medicinal chemistry. Its straightforward synthesis and defined reactivity profile make it an ideal tool for efficiently introducing the N-benzyl-N-methylacetamido moiety. The protocols and applications detailed herein demonstrate its utility in systematically generating libraries of diverse compounds, particularly in the pursuit of novel therapeutics for neurological disorders. By enabling rapid SAR exploration and the construction of complex heterocyclic systems, this intermediate serves as a powerful asset in the modern drug discovery pipeline.
References
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N-benzyl-2-bromoacetamide | C9H10BrNO. PubChem. [Link]
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This compound. Lead Sciences. [Link]
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Choi, D., et al. (2009). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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alpha-Bromo-N-benzyl-N-methylacetamide. CRO Splendid Lab Pvt. Ltd. [Link]
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Kumar, S., et al. Synthesis of N‐benzylacetamide. ResearchGate. [Link]
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Celik, G., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. [Link]
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Kwon, D., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]
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Kumar, S., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). National Center for Biotechnology Information. [Link]
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Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. PubMed. [Link]
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Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives | Request PDF. ResearchGate. [Link]
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Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
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N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. gsrs. [Link]
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Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
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Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed. [Link]
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Karah M., et al. (2008). Alkylation of N-Substituted 2-Phenylacetamides. ResearchGate. [Link]
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Weis, W.I., & Kobilka, B.K. (2018). How ligands illuminate GPCR molecular pharmacology. National Center for Biotechnology Information. [Link]
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Poso, A., et al. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Pharmacology. [Link]
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Jacobson, K.A. (2015). New paradigms in GPCR drug discovery. National Center for Biotechnology Information. [Link]
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Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. [Link]
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Zerbe, O., & Zwahlen, C. (2022). G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling. National Center for Biotechnology Information. [Link]
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New Approaches for the Discovery of GPCR Ligands. Frontiers Research Topic. [Link]
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N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide. National Center for Biotechnology Information. [Link]
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Oliveto, E.P., & Gerold, C. Acetamide, N-bromo-. Organic Syntheses Procedure. [Link]
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Sozmen, M., & Aysan, E. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
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Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. ResearchGate. [Link]
- Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
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SYNTHESIS OF SOME NEW N-STYRYL UREA AND N-BENZYL THIOUREA DERIVATIVES. [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-2-bromo-N-methylacetamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this common but sometimes challenging N-acylation reaction. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring both high yield and purity.
Introduction to the Synthesis
The synthesis of this compound typically involves the acylation of a secondary amine, N-benzyl-N-methylamine, with an acyl halide, 2-bromoacetyl bromide or chloride. This reaction is a cornerstone of amide bond formation, a critical transformation in medicinal chemistry and materials science.[1][2] While seemingly straightforward, the efficiency of this reaction can be influenced by a variety of factors including reagent quality, reaction conditions, and the presence of side reactions.
The general reaction scheme is as follows:
N-benzyl-N-methylamine reacts with 2-bromoacetyl bromide in the presence of a base to yield this compound and the corresponding hydrobromide salt of the base.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction, and how do I choose the right one?
A1: The base is crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction.[3] If left unneutralized, the HBr will protonate the starting amine (N-benzyl-N-methylamine), rendering it non-nucleophilic and halting the reaction.[3][4]
-
Common Bases: Triethylamine (TEA) and pyridine are frequently used.[5] Pyridine can sometimes offer advantages as it may form a more reactive acylpyridinium intermediate.[5]
-
Choosing a Base: For this specific synthesis, triethylamine is a cost-effective and efficient choice. Ensure it is distilled and dry, as moisture will hydrolyze the acyl bromide.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields can stem from several issues:
-
Hydrolysis of the Acyl Bromide: 2-Bromoacetyl bromide is highly moisture-sensitive. Any water present in the solvent, glassware, or on the starting materials will lead to its decomposition.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. Aromatic amines are generally less nucleophilic than aliphatic amines, potentially requiring more forcing conditions.[6]
-
Side Reactions: The primary side reaction is the quaternization of the starting amine by the product, this compound, which is also an alkylating agent. This is more likely to occur if the reaction is run at elevated temperatures for extended periods.
Q3: I am observing an insoluble white precipitate during my reaction. What is it?
A3: This is most likely the triethylammonium bromide salt formed as a byproduct of the reaction. It is generally insoluble in common aprotic solvents like dichloromethane (DCM) and can be easily removed by filtration at the end of the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method.[3][6] Spot the reaction mixture alongside the starting amine on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Using a visualizing agent like ninhydrin can be helpful for detecting the amine starting material.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides a logical workflow for diagnosing and solving the problem.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated Acyl Bromide: The 2-bromoacetyl bromide may have hydrolyzed due to moisture. | 1. Use freshly opened or distilled 2-bromoacetyl bromide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Protonated Amine: Insufficient base was used to neutralize the HBr byproduct. | 2. Use at least 1.1 equivalents of a dry, tertiary amine base like triethylamine. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 3. While the initial addition should be done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature is standard.[7] If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be attempted, but monitor for side products. | |
| Multiple Spots on TLC (in addition to starting material and product) | 1. Quaternization Side Product: The product may be reacting with the starting amine. | 1. Ensure the reaction is not overheated. Add the acyl bromide slowly at 0 °C. |
| 2. Impure Starting Materials: The N-benzyl-N-methylamine or 2-bromoacetyl bromide may be impure. | 2. Verify the purity of your starting materials by NMR or GC-MS before starting the reaction. Purify if necessary. | |
| Difficulty in Product Purification | 1. Residual Triethylammonium Bromide: The salt byproduct may not have been fully removed. | 1. After the reaction, filter the mixture to remove the bulk of the salt. During the aqueous workup, ensure thorough washing with water to dissolve any remaining salt. |
| 2. Co-eluting Impurities: Side products may have similar polarity to the desired product. | 2. Optimize your column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize side reactions.
Materials:
-
N-benzyl-N-methylamine (1.0 eq)
-
2-Bromoacetyl bromide (1.1 eq)
-
Triethylamine (1.2 eq, distilled)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-benzyl-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Bromide: Add a solution of 2-bromoacetyl bromide (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the precipitated triethylammonium bromide.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. . Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process.
Caption: A systematic workflow for the synthesis of this compound.
Data Summary for Optimization
The following table provides a starting point for optimizing reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert under reaction conditions.[3] |
| Base | Triethylamine (TEA) | Effectively neutralizes HBr and is easily removed during workup.[5] |
| Stoichiometry | Amine (1.0 eq), Acyl Bromide (1.1 eq), Base (1.2 eq) | A slight excess of the acylating agent and base ensures complete consumption of the limiting amine. |
| Temperature | 0 °C for addition, then room temperature | Controls the initial exotherm and prevents side reactions, while allowing the reaction to proceed to completion at a reasonable rate.[7] |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
Conclusion
The successful synthesis of this compound with high yield and purity is readily achievable with careful attention to experimental detail. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize this important transformation. This guide provides the foundational knowledge and practical steps to navigate the synthesis with confidence.
References
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Phukan, P. (2004). Mild and Useful Method for N-Acylation of Amines.
- Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9238–9250.
- Kégl, T., et al. (2020).
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
- Various Authors. (n.d.). N-Acylation Reactions of Amines.
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Torikai, K. (2021, April 14). Re: Why did my amide syntesis does not work?. ResearchGate. [Link]
- Various Authors. (2025, August 5). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
- Katritzky, A. R., & Rogovoy, B. V. (2005). N-Acylation in combinatorial chemistry. ARKIVOC, 2005(3), 108-127.
- Kiss, L., et al. (2018). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. Molecules, 23(11), 2865.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H12BrNO). Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
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Technical Support Center: N-Benzyl-2-bromo-N-methylacetamide Alkylation
Welcome to the technical support guide for alkylation reactions involving N-Benzyl-2-bromo-N-methylacetamide. This document serves as a specialized resource for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple procedural outlines and provide a deep, mechanistic understanding of the common side reactions that can occur. By understanding the "why" behind these undesired pathways, you can more effectively troubleshoot and optimize your synthetic strategies.
This compound is a valuable reagent, often employed as an electrophile to introduce the N-benzyl-N-methylglycinamide moiety onto a variety of nucleophiles. The primary reaction is typically a straightforward bimolecular nucleophilic substitution (SN2). However, the interplay of base, solvent, temperature, and substrate nucleophilicity can create a competitive environment where side reactions emerge, leading to reduced yields and complex purification challenges. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is sluggish or fails to proceed to completion. What are the likely causes?
This is a common observation that can often be traced back to several key factors related to reaction kinetics and activation energy.
-
Probable Cause A: Insufficient Nucleophilicity: The amide nitrogen of your substrate is not inherently a strong nucleophile.[1] For the reaction to proceed, the substrate must be sufficiently nucleophilic to attack the electrophilic carbon bearing the bromine atom. Many substrates, particularly neutral amines or alcohols, require deprotonation by a suitable base to become potent nucleophiles. If the chosen base is too weak to fully deprotonate the nucleophile, the concentration of the reactive species will be low, resulting in a slow or stalled reaction.
-
Probable Cause B: Steric Hindrance: While the primary carbon of the bromoacetamide is sterically accessible, the N-benzyl and N-methyl groups on the alkylating agent can create a degree of steric congestion.[2][3][4] This effect is magnified if your nucleophilic substrate is also sterically bulky.[5][6] Steric hindrance raises the activation energy of the SN2 transition state, thereby slowing the reaction rate.
-
Probable Cause C: Suboptimal Solvent and Temperature: SN2 reactions are highly sensitive to the solvent environment.[1] Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.[7][8] Insufficient temperature can also be a limiting factor, as it may not provide the necessary energy to overcome the activation barrier.
| Observation | Potential Cause | Recommended Solution |
| Low Conversion | Weak Base | Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃). Ensure anhydrous conditions if using a very strong base like NaH.[1][9] |
| Steric Hindrance | Increase reaction temperature to provide more energy to overcome the steric barrier. If possible, consider a less hindered analogue of your nucleophile. | |
| Reaction Stalls | Poor Solvent Choice | Change to a more suitable polar aprotic solvent (e.g., DMF, DMSO).[8] Ensure the solvent is anhydrous. |
| Insoluble Reagents | Add a phase-transfer catalyst (e.g., TBAB) to improve the solubility and reactivity of the base/nucleophile in the organic solvent.[10] | |
| General Slowness | Poor Leaving Group | Add a catalytic amount of sodium or potassium iodide (NaI/KI). The iodide will displace the bromide via the Finkelstein reaction to form a more reactive iodoacetamide intermediate in situ. |
Question 2: I'm observing a significant amount of an elimination byproduct. What is happening and how can I prevent it?
The formation of an elimination product, in this case, N-benzyl-N-methylacrylamide, is a classic competitive pathway to substitution. This occurs via a bimolecular elimination (E2) mechanism.
Mechanistic Insight: The E2 pathway is favored when the reacting base is strong and/or sterically hindered.[11][12] Instead of attacking the electrophilic carbon (the SN2 pathway), the base abstracts a proton from the carbon adjacent (alpha) to the bromine atom. This proton abstraction occurs in a concerted fashion with the formation of a carbon-carbon double bond and the departure of the bromide leaving group.[13][14]
Higher reaction temperatures generally favor elimination over substitution because elimination reactions often have a higher activation energy and result in an increase in the number of product molecules, which is entropically favored.
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
-
Base Selection: Discontinue the use of strong, sterically hindered bases like potassium tert-butoxide (t-BuOK). Opt for weaker, less hindered inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficiently strong to deprotonate many common nucleophiles but are less likely to promote elimination.[1]
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for progress. Only increase the temperature gradually if the reaction is too slow. Avoid high temperatures (>80 °C) if elimination is a known issue.
-
Nucleophile/Base Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile relative to the alkylating agent. Ensure the base is present in sufficient quantity (at least 1.5-2.0 equivalents) to facilitate the deprotonation of the nucleophile and neutralize any generated HBr.
-
Solvent Choice: Continue using polar aprotic solvents (DMF, MeCN), as these are suitable for SN2 reactions.
Question 3: I am alkylating a primary or secondary amine and observing significant overalkylation. How can I achieve selective mono-alkylation?
This is a frequently encountered problem in amine synthesis. The root cause is that the product of the initial alkylation (a secondary or tertiary amine) is often as nucleophilic, or even more nucleophilic, than the starting amine.[15] This newly formed amine can then compete with the starting material for the remaining alkylating agent, leading to a mixture of mono- and di-alkylated products, and sometimes even quaternary ammonium salts.[16][17][18][19]
Caption: Sequential overalkylation of a primary amine.
-
Stoichiometric Control: The most straightforward approach is to use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the this compound. This ensures that the alkylating agent is statistically more likely to encounter a molecule of the starting amine rather than the mono-alkylated product. The main drawback is the need to remove the excess amine during workup.
-
Controlled Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to a solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the most abundant nucleophile (the starting amine).[15]
-
Use of Protecting Groups: For more valuable or complex amines, a protection strategy may be warranted. The amine can be converted into a less nucleophilic derivative (e.g., a sulfonamide or carbamate), followed by alkylation at another site (if applicable), and then deprotection. This multi-step process offers maximum control but reduces overall efficiency.[20]
Question 4: My starting material or product appears to be degrading during the reaction or workup. What could be the cause?
Amide bonds, while generally robust, are susceptible to hydrolysis under harsh conditions.
-
Probable Cause: Amide Hydrolysis: The presence of water, especially in combination with strong acid or base and heat, can lead to the cleavage of the amide bond in either your starting material or your product.[21] This would break down the molecule into N-benzyl-N-methylamine and derivatives of bromoacetic acid or the corresponding alkylated glycine.
| Symptom | Potential Cause | Recommended Solution |
| Appearance of N-benzyl-N-methylamine in crude analysis | Amide Hydrolysis | Ensure all solvents and reagents are strictly anhydrous. Use molecular sieves if necessary. Avoid using strong aqueous bases (e.g., NaOH, KOH solutions) if heating is required.[9] Perform an aqueous workup only after the reaction is complete and cooled. |
| Product decomposition during purification | Instability on Silica Gel | The product may be sensitive to the acidic nature of standard silica gel. Neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column, or use an alternative stationary phase like alumina. |
References
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation.
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
- Google Patents. DE69917443T2 - METHODS FOR THE HIGHLY SELECTIVE O-ALKYLATION OF AMIDES WITH THE HELP OF COPPER SALTS.
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
-
NIH PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
American Chemical Society. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]
- BenchChem. (2025). Preventing over-alkylation of amines in synthesis.
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
-
NIH PMC. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
PubMed. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Retrieved from [Link]
-
YouTube. (2021). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]
- Unknown Source.
- Unknown Source.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for N-Alkylation of Amides.
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
NIH PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
NIH PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
-
ResearchGate. (2017). N-alkylation of secondary amine?. Retrieved from [Link]
-
Lumen Learning. (n.d.). Elimination reactions. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
Dalal Institute. (n.d.). Elimination Reactions. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of.... Retrieved from [Link]
-
YouTube. (2015). Chapter 9 – Elimination Reactions: Part 1 of 8. Retrieved from [Link]
- BenchChem. (2025). Stability of 2-Bromoacetamide solutions for laboratory use.
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- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Alkylation of Amides
Welcome to the technical support center for the N-alkylation of amides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into one of organic chemistry's fundamental transformations. My approach is to move beyond simple procedural lists, focusing instead on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: The First Principles - Understanding the Reaction
Before diving into troubleshooting, it's crucial to understand the core mechanics of the N-alkylation of amides. The reaction typically proceeds via an SN2 mechanism. The amide's N-H proton is acidic (pKa ≈ 17 for acetamide) and can be removed by a sufficiently strong base to form a resonance-stabilized amidate anion.[1][2] This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.
However, the reality is more complex. The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. This duality is the source of the most common side reaction: O-alkylation.
Diagram 1: N- vs. O-Alkylation Pathways
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Benzyl-2-bromo-N-methylacetamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylacetamide (CAS 73391-96-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental challenges but also to rationally design future reaction optimizations.
I. Core Synthesis Overview: The Schotten-Baumann Approach
The synthesis of this compound is most commonly achieved via the N-acylation of N-benzylmethylamine with bromoacetyl bromide. This reaction falls under the classic Schotten-Baumann conditions , a robust method for forming amides from amines and acyl halides.[1][2] The core transformation involves the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon of bromoacetyl bromide. A key feature of this reaction is the concurrent neutralization of the hydrogen bromide (HBr) byproduct by a base, which is essential to prevent the protonation of the starting amine and drive the reaction to completion.[1]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
II. Recommended Experimental Protocol
This protocol is adapted from established procedures for the acylation of nucleophiles with bromoacetyl bromide under anhydrous conditions, which offer excellent control and minimize hydrolysis of the acylating agent.[3]
Materials:
-
N-Benzylmethylamine (CAS 103-67-3)
-
Bromoacetyl bromide (CAS 598-21-0)[4]
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add N-benzylmethylamine (1.0 eq.) and anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add distilled triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Dissolve bromoacetyl bromide (1.1 eq.) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil/solid by silica gel column chromatography or recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
Answer: This is a frequent issue that can stem from several factors related to reagent quality and reaction conditions.
-
Cause A: Hydrolysis of Bromoacetyl Bromide. Bromoacetyl bromide is highly reactive and moisture-sensitive. Exposure to atmospheric moisture or wet solvents will hydrolyze it to bromoacetic acid and HBr, rendering it incapable of acylating the amine.
-
Solution: Always use freshly opened or distilled bromoacetyl bromide.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Cause B: Protonation of the Amine. N-benzylmethylamine is a base. If the HBr generated during the reaction is not effectively neutralized, it will protonate the starting amine, forming an ammonium salt.[1] This salt is not nucleophilic and will not react with the acyl bromide, thus halting the reaction.
-
Solution: Ensure an adequate amount of a suitable base is present. For non-aqueous conditions, use at least 1.1-1.2 equivalents of a tertiary amine base like triethylamine or pyridine. For Schotten-Baumann (biphasic) conditions, use an aqueous base like NaOH or NaHCO₃ to maintain an alkaline pH.[5]
-
-
Cause C: Suboptimal Temperature. While the initial addition is performed at 0 °C to control the exothermic reaction, the reaction may be too sluggish if left at this temperature, especially if the amine is sterically hindered or electronically deactivated.
-
Solution: After the controlled addition at 0 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but must be monitored closely by TLC to avoid side product formation.
-
Caption: Decision tree for troubleshooting low yield in the N-acylation reaction.
Q2: My TLC shows multiple spots, and the crude product is an impure oil. What are the likely side products?
Answer: The formation of multiple products points to side reactions or incomplete conversion.
-
Side Product A: Unreacted N-benzylmethylamine. This is the most common impurity if the reaction has not gone to completion. It can be visualized on TLC plates stained with ninhydrin (though secondary amines give a weaker response than primary) or permanganate.
-
Avoidance: Ensure at least a slight excess (1.05-1.1 eq.) of the bromoacetyl bromide is used. Allow for sufficient reaction time.
-
Removal: During work-up, washing the organic layer with dilute acid (e.g., 1M HCl) will convert the amine to its water-soluble hydrochloride salt, effectively removing it from the organic phase.
-
-
Side Product B: Bromoacetic Acid. This results from the hydrolysis of bromoacetyl bromide.
-
Avoidance: Follow strict anhydrous procedures as described in Q1.
-
Removal: An aqueous basic wash (e.g., saturated NaHCO₃) during work-up will deprotonate the carboxylic acid, transferring it as a water-soluble carboxylate salt into the aqueous layer.
-
-
Side Product C: N,N-dibenzyl-N,N-dimethyl-piperazine-2,5-dione. While less common, dimerization of the product can occur, especially if the reaction is heated excessively or if a strong, non-hindered base is used, which could deprotonate the α-carbon of the product, leading to self-condensation.
-
Avoidance: Maintain low reaction temperatures. Use a hindered base if this side product is suspected.
-
Q3: I'm having difficulty purifying the final product. It remains an oil even after chromatography.
Answer: this compound is listed by some suppliers as a liquid at room temperature.[4] However, persistent oils after purification often indicate residual solvent or impurities.
-
Solution A: High-Vacuum Drying. Ensure all solvents (from the reaction and chromatography) are thoroughly removed under a high vacuum, possibly with gentle heating (e.g., 30-40 °C).
-
Solution B: Re-evaluate Purity. Confirm the purity of the oil by ¹H NMR. If impurities are present, a second chromatographic purification with a shallower solvent gradient may be necessary.
-
Solution C: Attempt Recrystallization from a Mixed Solvent System. Even if the product is an oil at room temperature, it may crystallize at lower temperatures or from a specific solvent system. Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity appears.[6] Cooling this mixture in an ice bath or freezer may induce crystallization.[7]
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction? The choice of base depends on the desired reaction conditions.
-
Triethylamine (Et₃N) or Pyridine: These are excellent choices for anhydrous reactions in solvents like DCM, THF, or diethyl ether. They are organic-soluble and act as effective HCl scavengers.[8]
-
Aqueous NaOH or NaHCO₃: These are used in the classic biphasic Schotten-Baumann setup.[2] They are inexpensive and effective, but increase the risk of hydrolyzing the sensitive bromoacetyl bromide. This method is often more suitable for less reactive acylating agents.
Q2: Can I use bromoacetic anhydride instead of bromoacetyl bromide? Yes, bromoacetic anhydride is a suitable alternative. Acid anhydrides are generally less reactive than acid halides, which can be an advantage. They are less susceptible to hydrolysis and the reaction may be easier to control. The byproduct is bromoacetic acid, which still requires a base for neutralization.
Q3: How critical is the reaction temperature? Temperature control is crucial. The initial addition of bromoacetyl bromide should be done at a low temperature (0 °C) because the reaction is often highly exothermic.[3] Uncontrolled temperature can lead to side reactions and degradation. After the initial addition, allowing the reaction to proceed at room temperature is usually sufficient.
Q4: What is a good TLC solvent system to monitor the reaction? A mixture of hexanes and ethyl acetate is a good starting point. A ratio of 4:1 to 2:1 (Hexanes:Ethyl Acetate) should provide good separation. The product, being an amide, will be more polar than the starting amine. The starting amine (N-benzylmethylamine) will have a higher Rf, and the product (this compound) will have a lower Rf. Staining with potassium permanganate can help visualize the spots.
V. Optimization Parameters Summary
For a systematic approach to optimizing this reaction, consider the following variables.
| Parameter | Range to Explore | Rationale & Key Considerations |
| Stoichiometry (Acyl Halide) | 1.05 - 1.5 eq. | A slight excess is needed to ensure full conversion of the amine. A large excess can lead to purification challenges. |
| Base | Triethylamine, Pyridine, aq. NaHCO₃ | Choice depends on solvent system (anhydrous vs. biphasic). Anhydrous is preferred for the sensitive acyl bromide. |
| Solvent | DCM, THF, Diethyl Ether | Anhydrous, aprotic solvents are essential to prevent hydrolysis of the acylating agent. |
| Temperature | 0 °C to 40 °C | Start at 0 °C for controlled addition. Allow to warm to room temperature. Gentle heating may increase rate but risks side reactions. |
| Concentration | 0.1 M - 0.5 M | More dilute conditions can help control exotherms, while more concentrated conditions can accelerate the reaction rate. |
VI. References
-
Schotten-Baumann Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Oppolzer's Glycylsultam . (2019). Organic Syntheses, 96, 338-361. Retrieved January 22, 2026, from [Link]
-
N-Acylation Reactions of Amines . (2011). Science of Synthesis, 21, 1-136. Retrieved January 22, 2026, from [Link]
-
This compound . (n.d.). Lead Sciences. Retrieved January 22, 2026, from [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction . (2023). Digital Discovery, 2(6), 1801-1809. Retrieved January 22, 2026, from [Link]
-
Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 22, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction . (n.d.). SATHEE CUET. Retrieved January 22, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved January 22, 2026, from [Link]
-
Preparation of Benzyl Isopropoxymethyl Carbamate . (2009). Organic Syntheses, 86, 188. Retrieved January 22, 2026, from [Link]
-
This compound (C10H12BrNO) . (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]
-
N-Bromoacetamide . (1951). Organic Syntheses, 31, 18. Retrieved January 22, 2026, from [Link]
-
N-BENZYL-2-BROMO-2-PHENYLACETAMIDE . (n.d.). GSRS. Retrieved January 22, 2026, from [Link]
-
Acylation of Amines, Part 1: with Acyl Halides . (2021, February 9). YouTube. Retrieved January 22, 2026, from [Link]
-
Schotten–Baumann reaction . (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine . (2016). Organic Syntheses, 93, 1-13. Retrieved January 22, 2026, from [Link]
-
2-Phenylbutyronitrile . (1976). Organic Syntheses, 55, 96. Retrieved January 22, 2026, from [Link]
-
N-Acylation in Combinatorial Chemistry . (2004). Arkivoc, 2004(1), 12-35. Retrieved January 22, 2026, from [Link]
-
2-Bromoallylamine . (1963). Organic Syntheses, 43, 6. Retrieved January 22, 2026, from [Link]
-
alpha-Bromo-N-benzyl-N-methylacetamide . (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved January 22, 2026, from [Link]
-
N-benzyl-2-bromoacetamide . (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives . (2020). Processes, 8(4), 494. Retrieved January 22, 2026, from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . (2020). Molecules, 25(11), 2501. Retrieved January 22, 2026, from [Link]
-
N-Benzylmethylamine . (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
N-Methylbenzylamine . (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Process for the preparation of N-benzylamines . (2002). Google Patents. Retrieved January 22, 2026, from
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- 6. Reagents & Solvents [chem.rochester.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-Benzyl-2-bromo-N-methylacetamide
Welcome to the technical support center for the synthesis and purification of N-Benzyl-2-bromo-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally similar α-haloacetamides. Our goal is to provide you with the expertise and practical methodologies to ensure the highest purity of your final compound.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues you may encounter during your experimental work-up and purification, providing both the solution and the scientific reasoning behind it.
Q1: My reaction mixture is a thick, unmanageable slurry after adding bromoacetyl bromide and a base (like triethylamine). What should I do?
A1: This is a very common observation and is almost certainly due to the precipitation of the triethylamine hydrobromide (Et₃N·HBr) salt. This salt is the byproduct of the triethylamine base neutralizing the HBr generated during the acylation reaction.[1]
-
Underlying Cause: Triethylamine hydrobromide has low solubility in many common aprotic organic solvents used for this reaction, such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[1][2][3]
-
Recommended Action:
-
Direct Filtration (if applicable): If your desired product is highly soluble in the reaction solvent (e.g., THF), you can filter the entire mixture through a Büchner funnel or a Celite® pad to remove the solid salt.[3] Wash the collected salt with a small amount of fresh, cold solvent to recover any trapped product.
-
Aqueous Work-up: The most robust method is to proceed with an aqueous work-up. Add water to the reaction mixture. The Et₃N·HBr salt is highly soluble in water and will be readily extracted from the organic layer.[1] You can then proceed with standard liquid-liquid extraction.
-
Q2: After aqueous work-up, my TLC plate shows a prominent spot at the baseline (Rf = 0) that wasn't there in my starting materials. What is this impurity?
A2: A spot at the baseline in a normal-phase TLC (silica gel) system is indicative of a highly polar or ionic compound. This is very likely the residual triethylamine hydrobromide salt that was not completely removed during the aqueous wash.
-
Underlying Cause: Insufficient washing or phase separation can leave residual salts in the organic layer. Silica gel is a polar stationary phase, and ionic salts will have a very strong affinity for it, preventing them from migrating with the mobile phase.[4]
-
Recommended Action:
-
Perform Additional Washes: Wash the organic layer one or two more times with deionized water, followed by a brine (saturated NaCl solution) wash. The brine wash helps to break up any emulsions and further removes dissolved water from the organic phase.
-
Validate with TLC: After the additional washes, spot a new TLC plate. The baseline spot should be significantly diminished or completely absent.
-
Q3: My NMR spectrum shows all the peaks for my product, but there are also unexpected singlets. What could they be?
A3: Unidentified singlets can arise from several sources. The most common culprits are residual solvents or minor side products.
-
Potential Impurities & Their Origin:
-
Unreacted N-benzyl-N-methylamine: This secondary amine starting material may persist if the reaction did not go to completion.
-
Bromoacetic Acid: Bromoacetyl bromide is highly reactive and can hydrolyze with trace amounts of moisture to form bromoacetic acid.[5]
-
N,N-Diacylated Product: While less common with secondary amines than primary ones, vigorous reaction conditions could potentially lead to side reactions.[6][7]
-
-
Recommended Action:
-
Acid/Base Washes: A wash with dilute acid (e.g., 1M HCl) will protonate and remove the basic N-benzyl-N-methylamine starting material into the aqueous layer. A subsequent wash with a weak base (e.g., saturated NaHCO₃ solution) will neutralize and remove acidic impurities like bromoacetic acid.
-
Chromatography: If the impurities are neutral and unreactive to acid/base washes, flash column chromatography is the most effective method for separation.
-
Q4: My purified product is a persistent oil and I cannot get it to crystallize. What are my options?
A4: While many amides are crystalline solids, the presence of the benzyl and N-methyl groups can sometimes result in a low-melting solid or a thick oil, especially if trace impurities are present.[8]
-
Underlying Cause: Impurities can disrupt the crystal lattice formation. Alternatively, the inherent structure of the molecule may favor an amorphous or oily state at room temperature.
-
Recommended Action:
-
High-Purity Chromatography: First, ensure the highest possible purity by performing careful flash column chromatography. Amides can be sensitive, so using a moderate polarity eluent system like hexane-ethyl acetate is often a good choice.[9]
-
Recrystallization Attempts: Try dissolving the purified oil in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile, or a mixture like chloroform/hexane) and cooling it slowly.[9][10] Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate crystallization.
-
Solvent Trituration: If recrystallization fails, try trituration. Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir vigorously. This can sometimes crash out the product as a solid or help remove more soluble impurities.
-
Accept as an Oil: If the material is confirmed to be of high purity (>95% by NMR and LC-MS) but remains an oil, it may be its natural state. It can be dried under high vacuum to remove all residual solvents and used as is for subsequent steps.
-
Frequently Asked Questions (FAQs)
Q: What are the primary sources of impurities in the synthesis of this compound?
A: The main impurities arise from three sources, as illustrated in the diagram below:
-
Unreacted Starting Materials: Incomplete conversion will leave N-benzyl-N-methylamine.
-
Reagent-Derived Impurities: The most common is the hydrolysis of the highly reactive bromoacetyl bromide to form bromoacetic acid.[5]
-
Byproducts: The neutralization of HBr by the base (e.g., triethylamine) generates a stoichiometric amount of the corresponding ammonium salt (e.g., triethylamine hydrobromide).[1]
Caption: Origin of common impurities in the reaction.
Q: How do I select an appropriate purification strategy?
A: The choice between a simple aqueous work-up, chromatography, or recrystallization depends on the nature of the impurities and the required final purity. Use the following decision tree to guide your choice.
Caption: Decision tree for purification method selection.
Q: What are the best practices for running flash column chromatography for this compound?
A: Polar amides can sometimes be challenging to purify via chromatography.[11] Here are some key recommendations:
-
Stationary Phase: Standard silica gel (60 Å) is usually sufficient.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is the most common and effective system. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the concentration. For very polar impurities, a small amount of methanol in dichloromethane can be used, but be aware that amides can show increased solubility and may elute faster.[9][11]
-
TLC Optimization: Before running the column, always optimize your solvent system using TLC plates. Aim for an Rf value of ~0.3 for your product to ensure good separation on the column.
-
Avoid Tailing: Basic compounds can sometimes "tail" on acidic silica gel. While this compound is an amide and less basic than its parent amine, if you notice significant tailing, you can pre-treat your silica with a solvent system containing a very small amount of triethylamine (e.g., 0.1-0.5%) to neutralize the acidic sites.[12]
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to remove water-soluble impurities such as amine salts and acidic/basic residues.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane if it is not already dissolved.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.
-
Acid Wash (Optional): To remove unreacted amine, wash the organic layer with 1M HCl.
-
Base Wash: To remove acidic impurities (like bromoacetic acid), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
This is a common solvent system for purifying moderately polar organic compounds.
-
Dissolve the crude, oily product in a minimal amount of hot ethyl acetate.
-
While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly cloudy (this is the point of saturation).
-
If the cloudiness persists, add a drop or two of ethyl acetate to redissolve it.
-
Allow the flask to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the pure product.
References
-
Matar, N. (2014). Answer to "How can I separate triethylammonium bromide from a reaction mixture?". ResearchGate. Available at: [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
-
Canadian Science Publishing. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. Available at: [Link]
-
Synthetic Org. Chem. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
- Rauf, A., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
- Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.
-
ResearchGate. (2014). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?. ResearchGate. Available at: [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Blogspot. Available at: [Link]
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?. ResearchGate. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]
- Krutosikova, A., et al. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl)
-
Reddit. (2016). BnBr purification via basic alumina?. r/chemistry. Available at: [Link]
- Google Patents. (2011). CN101550090B - Method for synthesizing bromoacetamide. Google Patents.
- Zhang, Y., et al. (2020).
-
Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. r/chemistry. Available at: [Link]
- Organic Syntheses. (2019). SYNTHESIS OF OPPOLZER’S GLYCYLSULTAM. Organic Syntheses, 96, 404-421.
-
Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide. Oakwood Chemical. Available at: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
ResearchGate. (2025). Bromoacetyl Bromide. ResearchGate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Bromoacetyl Bromide. Pharmaffiliates. Available at: [Link]
-
Pharmaffiliates. (n.d.). 2-Bromoacetyl Bromide. Pharmaffiliates. Available at: [Link]
-
Sciencemadness Discussion Board. (2017). chromatography - polarities. Sciencemadness. Available at: [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry. Available at: [Link]
-
ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. Available at: [Link]
Sources
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preventing byproduct formation with N-Benzyl-2-bromo-N-methylacetamide
A Guide to Preventing Byproduct Formation in Your Experiments
Welcome to the Technical Support Center for N-Benzyl-2-bromo-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you minimize byproduct formation and achieve optimal results in your experiments.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily employed as an electrophile for the introduction of the N-benzyl-N-methylacetamido moiety. Its reactivity is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group, making it susceptible to nucleophilic attack. However, this reactivity also opens the door to several potential side reactions that can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.
This guide will walk you through the common challenges encountered when using this reagent and provide actionable solutions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Identifying and Mitigating Byproduct Formation
This section is structured to help you diagnose and resolve common issues encountered during reactions with this compound.
Issue 1: Presence of a Debrominated Byproduct
Symptom: You observe a byproduct with a molecular weight corresponding to the loss of bromine (e.g., N-benzyl-N-methylacetamide).
Potential Cause: Reductive debromination of the starting material. This can be caused by certain reagents or reaction conditions that favor a reduction pathway.
Troubleshooting Steps:
-
Reagent Purity: Ensure that all reagents, particularly any reducing agents or metals used in the reaction, are of high purity and are not contaminated with species that could facilitate debromination.
-
Reaction Conditions: Avoid overly harsh reaction conditions, such as high temperatures or prolonged reaction times, which can sometimes lead to decomposition and side reactions.
-
Inert Atmosphere: If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions that may be initiated by atmospheric components.
Protocol for Synthesis of Potential Byproduct: N-Benzylacetamide [1]
To confirm the identity of the suspected byproduct, you can synthesize an authentic sample of N-benzylacetamide for comparison (e.g., by TLC, GC-MS, or NMR).
-
Materials: Benzylamine, methyl acetate, sodium salt of 4,6-dimethyl-2-hydroxypyridine, dimethyl acetamide, hydrochloric acid, ethyl acetate, sodium sulfate.
-
Procedure:
-
Dissolve benzylamine (2.1 g) and the sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g) in dimethyl acetamide (30 ml).
-
Add methyl acetate (7.4 g) and heat the mixture at approximately 78°C for 4.5 hours.
-
Monitor the reaction by thin-layer chromatography until the benzylamine is consumed.
-
Cool the reaction, add water (200 ml) and concentrated hydrochloric acid (0.9 ml).
-
Extract the aqueous solution with ethyl acetate (3 x 100 ml).
-
Wash the combined organic layers with water (100 ml), dry over sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization.
-
Issue 2: Formation of an Elimination Byproduct
Symptom: A byproduct corresponding to the loss of HBr is detected, likely N-benzyl-N-methyl-acrylamide.
Potential Cause: Base-mediated elimination (E2) reaction competing with the desired nucleophilic substitution (SN2) reaction. This is more likely to occur with sterically hindered or strong, non-nucleophilic bases.
Troubleshooting Steps:
-
Choice of Base: If a base is required, opt for a weaker, non-nucleophilic base. For instance, potassium carbonate is often a milder choice than stronger bases like sodium hydride or potassium tert-butoxide. The use of an insoluble base can also sometimes temper reactivity.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or acetonitrile generally favor SN2 reactions.
Visualization of Competing SN2 and E2 Pathways
Caption: Competing SN2 and E2 reaction pathways.
Issue 3: Hydrolysis of the Starting Material or Product
Symptom: Presence of N-benzyl-N-methyl-2-hydroxyacetamide in the reaction mixture.
Potential Cause: Presence of water in the reaction medium, either as a contaminant in reagents or solvents, or from atmospheric moisture. The hydrolysis can occur with the starting material or the product, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Reactions sensitive to moisture should be conducted under an inert atmosphere.
-
pH Control: Avoid strongly acidic or basic conditions if possible, as these can catalyze hydrolysis. If a base is necessary, consider using a milder, non-hydroxide base.
-
Work-up Procedure: During the work-up, minimize the contact time with aqueous acidic or basic solutions. Neutralize the reaction mixture promptly and proceed with extraction.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| N-benzyl-N-methylacetamide | C10H13NO | 163.22 | Reductive debromination |
| N-benzyl-N-methyl-acrylamide | C11H13NO | 175.23 | Base-mediated elimination |
| N-benzyl-N-methyl-2-hydroxyacetamide | C10H13NO2 | 179.22 | Hydrolysis |
Table 1: Common byproducts and their characteristics.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and I'm not getting a good yield. Should I increase the temperature?
A1: While increasing the temperature can increase the reaction rate, it can also promote side reactions like elimination and decomposition. Before resorting to higher temperatures, consider other factors. Ensure your nucleophile is sufficiently reactive and that the solvent is appropriate for the reaction type (polar aprotic for SN2). You could also consider the use of a phase-transfer catalyst in biphasic systems to enhance the reaction rate at a lower temperature.
Q2: I am trying to perform an N-alkylation of a heterocycle with this compound and I am getting a mixture of products. What could be the issue?
A2: N-alkylation of heterocycles can sometimes lead to a mixture of regioisomers if there are multiple nucleophilic nitrogen atoms. The regioselectivity can be influenced by steric and electronic factors of the heterocycle, as well as the reaction conditions. It is also possible that you are observing some of the common byproducts mentioned in the troubleshooting guide. Careful analysis of the product mixture by NMR and mass spectrometry is crucial. To improve selectivity, you might need to explore different bases, solvents, or protecting group strategies to block other reactive sites on your heterocycle.
Q3: How can I best purify my desired product from the debrominated byproduct?
A3: Since the debrominated byproduct (N-benzyl-N-methylacetamide) is significantly less polar than the starting material, column chromatography on silica gel is typically an effective method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the two compounds. Recrystallization can also be a viable purification method if a suitable solvent system can be found where the solubilities of the product and byproduct are sufficiently different.[2]
Q4: Can I use sodium azide as a nucleophile with this compound? What should I be cautious about?
A4: Yes, sodium azide can be used as a nucleophile to synthesize N-benzyl-N-methyl-2-azidoacetamide. However, it is crucial to be aware of the potential hazards associated with azides. Organic azides can be explosive, especially when heated or subjected to shock. It is essential to handle them with appropriate safety precautions, including using a safety shield and avoiding the use of metal spatulas. The reaction should be performed on a small scale initially to assess its safety. Residual sodium azide from the reaction should be quenched properly during the work-up.
Visualization of a Typical Nucleophilic Substitution Workflow
Caption: A general workflow for reactions involving this compound.
References
-
PrepChem. Synthesis of N-benzyl acetamide. [Link]
-
Organic Syntheses. Acrylamide, N-benzyl-. [Link]
-
Śmiszek-Lindert, W., & Kusz, J. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(9), o3713. [Link]
-
ResearchGate. What is the best technique for amide purification? [Link]
-
PubChem. N-benzyl-N-methyl-acrylamide. [Link]
-
Royal Society of Chemistry. Supplementary Information for an efficient approach for the synthesis of new (±)-Coixspirolactams. [Link]
Sources
stability issues of N-Benzyl-2-bromo-N-methylacetamide in solution
A Guide to Understanding and Managing Stability in Solution
Welcome to the technical support center for N-Benzyl-2-bromo-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a senior application scientist, I will provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experiments.
Introduction to the Stability of this compound
This compound is a reactive compound owing to the presence of an α-bromoacetamide moiety. This functional group is susceptible to nucleophilic attack, primarily through hydrolysis, which is often the main cause of degradation in solution. The stability of this compound is paramount for reproducible experimental results, and understanding the factors that influence its degradation is critical for its effective use.
Key factors that can affect the stability of this compound in solution include pH, temperature, light exposure, and the presence of nucleophiles.[1] This guide will provide you with the necessary information to mitigate these effects and ensure the integrity of your compound.
Troubleshooting Guide: Common Stability Issues
The following table summarizes common stability-related issues you might encounter when working with this compound in solution, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound over time in aqueous solution | Hydrolysis of the bromoacetamide group, especially at neutral to high pH. | Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C or frozen) and consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6). |
| Formation of unknown impurities | Degradation of the parent compound. The primary degradation product is likely N-benzyl-N-methyl-2-hydroxyacetamide, formed via hydrolysis. Other byproducts may form depending on the solvent and additives. | Characterize the impurities using analytical techniques such as LC-MS. To minimize degradation, follow the storage and handling recommendations. |
| Inconsistent results between experiments | Degradation of stock solutions. Differences in solution preparation and storage conditions. | Standardize your protocol for solution preparation and use. Always use freshly prepared solutions or qualify the stability of your stock solution over time. |
| Precipitation of the compound from aqueous solution | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and dilute it into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
In-Depth Analysis of Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is hydrolysis. This reaction involves the nucleophilic substitution of the bromide ion by a water molecule or a hydroxide ion at the α-carbon. The rate of this reaction is significantly influenced by the pH of the solution.[2][3]
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These stock solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation.
Q2: How should I store my solutions of this compound?
A2: For short-term storage (a few days), aqueous solutions should be kept at 2-8°C and protected from light.[4] For long-term storage, it is best to store the compound as a solid or as a stock solution in an anhydrous organic solvent at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.
Q3: At what pH is this compound most stable?
A3: Generally, α-haloacetamides are more stable in acidic conditions and degrade more rapidly as the pH increases.[2][3] For aqueous applications, using a buffer with a pH between 4 and 6 is recommended to slow down hydrolysis.
Q4: Can I use buffers containing nucleophiles with this compound?
A4: It is advisable to avoid buffers containing nucleophilic species, such as Tris or buffers containing primary or secondary amines, as these can react with the bromoacetamide moiety. Buffers like MES, HEPES, or phosphate buffers are generally more compatible.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored by High-Performance Liquid Chromatography (HPLC).[6] A reversed-phase HPLC method with UV detection is typically suitable for this purpose. By analyzing samples over time, you can quantify the amount of the parent compound remaining and detect the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
Protocol 2: Stability Assessment by HPLC
-
Preparation of Standards: Prepare a calibration curve using freshly prepared solutions of this compound of known concentrations.
-
Sample Preparation: Prepare your test solution of this compound in the desired buffer or solvent system.
-
Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration.
-
Incubation: Store the test solution under the desired conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the concentration or peak area of this compound versus time to determine the degradation rate.
Example HPLC Conditions (starting point, may require optimization):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL
Caption: Workflow for assessing the stability of this compound in solution.
References
-
PubChem. N-benzyl-2-bromoacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
ResearchGate. Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. [Link]
-
PubChem. N-Bromoacetamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF. [Link]
-
MDPI. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]
-
Ministry of the Environment, Japan. III Analytical Methods. [Link]
-
ScienceDirect. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. [Link]
-
ResearchGate. (PDF) Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. [Link]
-
FDA. N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. [Link]
-
ResearchGate. Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters. [Link]
-
Hilaris Publisher. Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
-
Wikipedia. N-Methylacetamide. [Link]
-
National Toxicology Program (NTP). Report on Carcinogens - Monograph on Haloacetic Acids Found as Water Disinfection By-Products. [Link]
-
ResearchGate. Kinetics of Oxidation of 3-Benzoylpropionic Acid by N-Bromoacetamide in Aqueous Acetic Acid Medium. [Link]
-
MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [Link]
-
De La Ciencia. Top 5 Factors Affecting Chemical Stability. [Link]
-
PubChem. N-Benzyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-Benzylacetamide. National Center for Biotechnology Information. [Link]
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- 3. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]
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challenges in the purification of N-Benzyl-2-bromo-N-methylacetamide products
Technical Support Center: N-Benzyl-2-bromo-N-methylacetamide
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we address frequent issues in a practical, question-and-answer format, grounded in chemical principles and validated laboratory practices.
Troubleshooting Guide: From Crude to Pure Product
This section targets specific, hands-on problems you may encounter post-synthesis. We diagnose the likely causes and provide actionable, step-by-step protocols for resolution.
Q1: My crude product is a brown, oily residue. What are the likely impurities and how do I begin purification?
A1: An oily or discolored crude product is the most common challenge. This appearance typically indicates the presence of unreacted starting materials, side-products, and decomposition products. The primary contaminants to suspect are:
-
Unreacted N-benzyl-N-methylamine: A basic starting material that can be difficult to remove completely.
-
Unreacted Bromoacetyl Halide (Chloride or Bromide) or Bromoacetic Anhydride: Highly reactive and moisture-sensitive starting materials.
-
Hydrolysis Products: this compound is an α-haloacetamide and is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which can yield N-benzyl-N-methylglycolamide or bromoacetic acid.[1][2]
-
Polymerization or Side-Reaction Products: The electrophilic nature of the product can lead to reactions with nucleophilic species present in the mixture.
Your initial purification strategy should be a liquid-liquid extraction to remove the most polar and ionizable impurities.
Caption: Initial work-up via liquid-liquid extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This protonates and removes residual N-benzyl-N-methylamine into the aqueous layer. Repeat this wash twice.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts like bromoacetic acid.[3] Repeat until gas evolution ceases.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic phase.[4]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
After this procedure, assess the purity of the resulting oil or solid. If it is still impure, proceed to the more advanced techniques described below.
Q2: I've performed the extraction, but my TLC and ¹H NMR still show multiple spots/peaks. How do I proceed?
A2: This indicates that neutral, non-ionizable impurities are present, which cannot be removed by simple acid-base extraction. The two most effective methods for separating such impurities are silica gel column chromatography and recrystallization. The choice depends on the physical state of your product.
For oily products, silica gel column chromatography is the required method.[3] The principle is to separate compounds based on their differential adsorption to the polar silica stationary phase.
-
Column Preparation: Dry-pack a column with silica gel (230-400 mesh is standard).[5] The amount of silica should be approximately 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene). In a separate flask, add a small amount of silica gel (2-3 times the weight of your product) and add your dissolved product. Evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally provides better separation.[6]
-
Elution:
-
Start with a non-polar eluent system, such as 100% Hexane or a Hexane:Ethyl Acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:EtOAc).[7] The less polar impurities will elute first, followed by your more polar product.
-
Monitor the elution using Thin Layer Chromatography (TLC) to identify which fractions contain your desired product.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions, and remove the solvent under reduced pressure.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for a wide range of polarities. Start with low polarity (e.g., 5% EtOAc) and increase as needed. |
| Loading Method | Dry Loading | Prevents band broadening and improves resolution compared to wet loading.[6] |
| Monitoring | TLC with UV visualization (254 nm) and a permanganate stain | The benzyl group is UV active. The permanganate stain helps visualize non-UV active impurities. |
If your product is a solid, recrystallization is a highly effective and often preferred method for achieving high purity. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Solvent Selection: The key is to find a solvent (or solvent system) that dissolves the product well at high temperatures but poorly at low temperatures.[8] Common choices for moderately polar compounds include isopropanol, ethanol, or a mixture like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[8]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the solution. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound and how should I store it?
A1: As an α-haloacetamide, the compound is reactive. The primary degradation pathway is hydrolysis of the amide or nucleophilic displacement of the bromide.[1][2] Stability is compromised by:
-
Moisture: Leads to hydrolysis.
-
High pH (Base): Catalyzes hydrolysis.[2]
-
Nucleophiles: Can displace the bromide.
Storage Recommendations: Store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a desiccator, and at a low temperature (refrigerator or freezer) to minimize degradation.[9]
Q2: What are the best analytical techniques to confirm the purity of my final product?
A2: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): The most powerful tool for structural confirmation and identifying impurities. You should see characteristic peaks for the benzyl, methyl, and methylene groups.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the product (m/z for [M+H]⁺ should be ~242.02 and ~244.02 in a ~1:1 ratio due to bromine isotopes).[10] It is also excellent for detecting trace-level impurities.
-
HPLC (High-Performance Liquid Chromatography): An excellent method for quantifying purity. A well-developed HPLC method can provide a precise purity value (e.g., >99%).[11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, particularly the amide carbonyl (C=O) stretch, which typically appears around 1650-1680 cm⁻¹.
Q3: What causes the N-debenzylation side reaction during synthesis or purification?
A3: While less common under standard acylation conditions, N-debenzylation can occur under harsh acidic conditions or during certain catalytic reactions (e.g., hydrogenolysis). If you suspect this is happening, avoid prolonged exposure to strong acids during the work-up and purification steps.
Caption: Desired synthesis and common impurity pathways.
References
- The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water (2018).
- What are the properties and applications of 2-BROMOACETAMIDE? - FAQ - Guidechem. Guidechem.
- The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF.
- This compound. Advanced ChemBlocks.
- Kinetic Analysis of Haloacetonitrile Stability in Drinking W
- Organic Syntheses Procedure. Organic Syntheses.
- Supporting Inform
- This compound (C10H12BrNO). PubChemLite.
- This compound. Lead Sciences.
- alpha-Bromo-N-benzyl-N-methylacetamide. CRO Splendid Lab Pvt. Ltd.
- This compound - CAS:73391-96-5. Sunway Pharm Ltd.
- N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664. PubChem.
- Method for synthesizing bromoacetamide.
- Work-up procedures to remove impurities from Benzyl 2-bromonicotin
- This compound | 73391-96-5. Sigma-Aldrich.
- SI.Revised.With HRMS. CORE.
- A Comparative Guide to the Validation of N-Benzylacetoacetamide Purity by HPLC Analysis. Benchchem.
- Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramin
- Purification of Organic Compounds by Flash Column Chrom
- N-Benzyl-2-bromoacetamide. Oakwood Chemical.
- stability of 2-Bromoacetamide solutions for labor
- Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water.
- CERTIFICATE OF ANALYSIS.
- CAS#:1324061-29-1 | N-benzyl-2-(5-bromo-1H-indol-1-yl)-N-methylacetamide. Chemsrc.
- Acetamide, N-bromo. Organic Syntheses.
- N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. gsrs.
- 2-Bromoacetamide | C2H4BrNO | CID 69632. PubChem.
- Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... | Download Scientific Diagram.
- Analytical Techniques in Pharmaceutical Reverse Engineering.
- recrystallization & purific
- (PDF) Benzylation of N-benzyl-2-phenylacetamide.
- Acrylamide, N-benzyl. Organic Syntheses.
- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF.
- Benzylation of N-phenyl-2-phenylacetamide under microwave irradiation.
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Technical Support Center: Scaling Up the Synthesis of N-Benzyl-2-bromo-N-methylacetamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important synthetic transformation. Our focus is on providing practical, field-proven insights to ensure the successful and safe execution of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in various research and development pipelines, particularly in the synthesis of pharmaceuticals and other bioactive molecules. The core of this synthesis involves the acylation of a secondary amine, N-methylbenzylamine, with bromoacetyl bromide. While seemingly straightforward, this reaction presents several challenges, especially during scale-up, that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.
Reaction Overview
The fundamental transformation is the reaction between N-methylbenzylamine and bromoacetyl bromide to form the desired this compound. This is typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) byproduct.
Technical Support Center: Analytical Methods for Monitoring N-Benzyl-2-bromo-N-methylacetamide Reactions
Welcome to the technical support center for the analysis of N-Benzyl-2-bromo-N-methylacetamide reactions. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, quantify yield, and identify impurities. Drawing from extensive field experience, this document provides not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Section 1: Analytical Method Selection - FAQs
Choosing the right analytical tool is the cornerstone of reliable reaction monitoring. The selection depends on the specific information you need—be it qualitative progress, precise quantification, or structural confirmation.
Q1: Which analytical technique should I use to monitor my reaction? HPLC, GC-MS, or NMR?
A: The optimal technique depends on your primary goal.
-
For routine, quantitative analysis of reaction conversion and purity , High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. It excels at separating the starting materials, product, and non-volatile byproducts, offering excellent reproducibility for quantification.
-
For identifying volatile impurities or confirming the identity of thermally stable components , Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. Its mass detector provides structural information, which is invaluable for identifying unknown peaks.[1]
-
For real-time, non-invasive monitoring and structural elucidation directly from the reaction mixture , Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[2][3] It allows you to observe the disappearance of reactant signals and the appearance of product signals simultaneously without chromatographic separation.
The following decision tree can guide your selection process:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Alkylation: A Comparative Analysis of Iodoacetamide and N-Benzyl-2-bromo-N-methylacetamide
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a cornerstone of numerous proteomic and biochemical workflows. The covalent modification of the thiol group (-SH) of cysteine is critical for preventing the formation of disulfide bonds, which can interfere with protein digestion and subsequent analysis by mass spectrometry.[1][2] The choice of alkylating agent is a pivotal decision that can significantly influence reaction kinetics, specificity, and the potential for confounding off-target modifications.
This guide provides an in-depth, objective comparison of two haloacetamide-based alkylating agents: the ubiquitously used iodoacetamide (IAA) and the less characterized N-Benzyl-2-bromo-N-methylacetamide. We will delve into their underlying chemical principles, reactivity, potential for side reactions, and provide field-proven protocols to empower you to make an informed decision for your experimental designs.
The Gold Standard: Iodoacetamide (IAA)
Iodoacetamide has long been the reagent of choice for cysteine alkylation in proteomics due to its high reactivity.[2] It is an irreversible inhibitor of cysteine peptidases, alkylating the catalytic cysteine residue.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon of the iodoacetamide, displacing the iodide ion.[4]
Reaction Mechanism of Iodoacetamide with Cysteine
Caption: SN2 reaction of a cysteine thiolate with iodoacetamide.
Reactivity and Specificity of Iodoacetamide
The high reactivity of iodoacetamide is attributed to the excellent leaving group ability of the iodide ion.[4][5] However, this high reactivity is a double-edged sword. While it ensures efficient alkylation of cysteine residues, it also increases the likelihood of off-target modifications.
Known off-target residues for iodoacetamide include:
-
Methionine: Carboxamidomethylation of methionine is a significant side reaction that can affect up to 80% of methionine-containing peptides.[7][8] This modification can lead to a prominent neutral loss during mass spectrometry, hindering peptide identification.[6]
-
Histidine, Lysine, Aspartic Acid, Glutamic Acid, and Tyrosine: The side chains of these amino acids can also be alkylated by iodoacetamide.[3][4]
-
N-terminus: The N-terminal amino group of a peptide or protein is also susceptible to alkylation.[9][10]
A Bromo-Alternative: this compound
While not as ubiquitously documented in proteomics literature as iodoacetamide, this compound represents a class of bromoacetamide reagents that can also be utilized for cysteine alkylation.[11][12] Its reactivity is governed by the same SN2 mechanism as iodoacetamide.
Reaction Mechanism of this compound with Cysteine
Caption: SN2 reaction of a cysteine thiolate with this compound.
Inferred Reactivity and Specificity
The reactivity of haloacetamides in SN2 reactions is largely dependent on the leaving group ability of the halide, with the established trend being I > Br > Cl.[13][14] This is because iodide is a weaker base and thus a more stable anion than bromide.[5][15] Therefore, it is expected that this compound would be less reactive than iodoacetamide.
This reduced reactivity could potentially offer greater specificity for cysteine residues, as a less reactive electrophile is less likely to engage in side reactions with other less nucleophilic amino acid side chains.[16] However, this may come at the cost of requiring longer reaction times or higher concentrations to achieve complete alkylation of cysteine residues.
The presence of the N-benzyl and N-methyl groups on the amide nitrogen may also introduce steric hindrance around the electrophilic center. This could further modulate its reactivity and potentially enhance its selectivity for more accessible cysteine residues.
Head-to-Head Comparison
| Feature | Iodoacetamide | This compound (Inferred) |
| Reactive Group | Iodoacetyl | Bromoacetyl |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Relative Reactivity | High[2] | Moderate (Lower than IAA)[13][14] |
| Primary Target | Cysteine[3] | Cysteine[17] |
| Known Off-Targets | Met, His, Lys, Asp, Glu, Tyr, N-terminus[4][6] | Expected to be similar to other haloacetamides (Met, His, Lys, etc.)[3] |
| Potential Advantage | Fast and efficient alkylation | Potentially higher selectivity for cysteine |
| Potential Disadvantage | Prone to off-target modifications[6] | Slower reaction kinetics, requiring optimization |
Experimental Protocols
A successful cysteine alkylation experiment hinges on a well-defined and consistently executed protocol. Below are detailed, step-by-step methodologies for in-solution alkylation.
General Experimental Workflow
Caption: A general workflow for in-solution protein alkylation and digestion for mass spectrometry.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA)
This protocol is a widely accepted standard for proteomics sample preparation.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)
-
Urea
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, freshly prepared and protected from light)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation and Reduction:
-
To your protein solution, add Urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared IAA solution to a final concentration of 25 mM.
-
Incubate at room temperature for 30 minutes in the dark. Causality: Iodo-containing reagents are light-sensitive, and incubation in the dark prevents their degradation and the formation of reactive species that can cause unwanted modifications.
-
-
Quenching:
-
Add DTT to a final concentration of 10 mM to quench the unreacted IAA.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Digestion:
-
Dilute the sample with buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the Urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to stop the digestion.
-
Proceed with sample cleanup (e.g., C18 desalting) prior to LC-MS/MS analysis.
-
Protocol 2: Hypothetical Protocol for Cysteine Alkylation with this compound
Disclaimer: The following protocol is a theoretical starting point based on general principles for bromoacetamide reagents and has not been experimentally validated for this specific compound. Optimization will be required.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH ~8)
-
Urea
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
This compound stock solution (e.g., 500 mM in a compatible organic solvent like DMSO, freshly prepared)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation and Reduction:
-
Follow steps 1a-1c from Protocol 1.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared this compound solution to a final concentration of 40-50 mM. Rationale: A higher concentration may be required to compensate for the lower reactivity compared to IAA.
-
Incubate at room temperature for 45-60 minutes in the dark. Rationale: A longer incubation time may be necessary to ensure complete alkylation.
-
-
Quenching:
-
Follow steps 3a-3b from Protocol 1.
-
-
Digestion and Cleanup:
-
Follow steps 4 and 5 from Protocol 1.
-
Concluding Remarks
The choice between iodoacetamide and a bromoacetamide derivative like this compound is a trade-off between reactivity and selectivity. Iodoacetamide remains the workhorse for cysteine alkylation due to its rapid and efficient reaction kinetics. However, its propensity for off-target modifications necessitates careful control of reaction conditions and thorough data analysis to account for potential artifacts.
This compound, and bromoacetamides in general, present a theoretically more selective alternative due to their reduced reactivity. This could lead to cleaner mass spectra with fewer side products, but at the expense of potentially incomplete alkylation if reaction conditions are not optimized. For novel bromoacetamide reagents, it is imperative to empirically determine the optimal concentration and reaction time to ensure complete and specific cysteine modification.
Ultimately, the best choice of alkylating agent depends on the specific goals of your experiment. For routine protein identification where speed is paramount, iodoacetamide is a reliable choice. For applications requiring high specificity, such as quantitative proteomics or the study of post-translational modifications, exploring a bromoacetamide reagent, with careful validation, may prove advantageous.
References
-
Kuznetsova, K. et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics. [Link]
-
Doucette, A. A. et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. [Link]
-
Soderberg, T. (2022). 8.5: Leaving Groups. Chemistry LibreTexts. [Link]
-
Hamlin, J. et al. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]
-
Bernardim, B. et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Amino acid selectivity of electrophiles targeting cysteines. [Link]
-
Soderberg, T. (2019). 6.9 Comparison of SN2 and SN1. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2025). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
-
Khan Academy. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
Müller, T. et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PubMed Central. [Link]
-
Bouchouk, D. et al. (2022). Regular Article. Physical Chemistry Research. [Link]
-
Oznobikhina, L. P. et al. (n.d.). Theoretical Analysis of the Reactivity of N-[2-Bromo-2-(trimethylsilyl)ethyl]sulfonamides and Their Self. [Link]
-
ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
-
Simon, A. M. et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. PubMed. [Link]
-
Kuznetsova, K. et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
-
GSRS. (n.d.). N-BENZYL-2-BROMO-2-PHENYLACETAMIDE. [Link]
-
Chen, Z. et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
Academia.edu. (n.d.). (PDF) Ab Initio Studies on N-Methylacetamide. [Link]
-
ResearchGate. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. [Link]
-
PubChemLite. (n.d.). This compound (C10H12BrNO). [Link]
-
Oakwood Chemical. (n.d.). N-Benzyl-2-bromoacetamide. [Link]
-
Gilmore, J. M. et al. (n.d.). N-terminal protein modification through a biomimetic transamination reaction. Angewandte Chemie International Edition. [Link]
-
Rashdan, M. A. et al. (n.d.). Recent advances in protein modifications techniques for the targeting N‐terminal cysteine. Peptide Science. [Link]
-
PubChem. (n.d.). N-benzyl-2-bromoacetamide. [Link]
-
Varland, D. A. et al. (2018). N-terminal modifications of cellular proteins: The enzymes involved, their substrate specificities and biological effects. PubMed Central. [Link]
-
Zhang, C. et al. (n.d.). Protein N‐Terminal Modification: Recent Advances in Chemical and Enzymatic Strategies. Advanced Science. [Link]
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A Senior Application Scientist's Guide to the Reactivity of N-Benzyl-2-bromo-N-methylacetamide and Related Bromo-Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of α-Haloacetamides in Synthesis
In the landscape of medicinal chemistry and organic synthesis, α-haloacetamides are indispensable building blocks. Their utility as potent electrophiles allows for the strategic alkylation of a wide array of nucleophiles, forming key carbon-heteroatom and carbon-carbon bonds. The reactivity of these compounds, however, is not uniform. It is finely tuned by the substituents attached to the amide nitrogen, which exert profound steric and electronic effects.
This guide focuses on N-Benzyl-2-bromo-N-methylacetamide , a tertiary α-bromoacetamide, and provides an in-depth comparison of its reactivity profile against structurally related primary, secondary, and tertiary bromoacetamides. Understanding these relative reactivities is paramount for designing efficient synthetic routes, controlling reaction kinetics, and minimizing side products, particularly in complex drug development pipelines.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of α-bromoacetamides in nucleophilic substitution reactions is primarily dictated by a delicate interplay of electronic and steric factors, which directly impact the transition state energy of the prevailing SN2 mechanism.
Electronic Effects: A Tale of Induction and Resonance
The core reactivity of an α-bromoacetamide is established by two opposing electronic forces:
-
Inductive Effect: The electronegative bromine atom strongly withdraws electron density from the α-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack.
-
Amide Resonance: The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group.[1][2] This delocalization increases the electron density of the carbonyl system, making amides generally less reactive than ketones or esters at the carbonyl carbon.[2] However, this resonance has a minimal direct effect on the electrophilicity of the α-carbon, which is dominated by the inductive effect of the adjacent halogen.
Substituents on the nitrogen atom further modulate the electronic environment. Alkyl groups, like the methyl group in our target compound, are weakly electron-donating, while a benzyl group is generally considered to have a weak electron-withdrawing inductive effect due to the sp² hybridized carbons of the phenyl ring.
Steric Hindrance: The Decisive Factor in SN2 Reactions
For α-bromoacetamides, the operative mechanism for nucleophilic substitution is overwhelmingly the SN2 (Substitution Nucleophilic Bimolecular) pathway.[3][4][5] This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (backside attack).[6]
The rate of an SN2 reaction is highly sensitive to the steric bulk around the reaction center.[7] Bulky substituents can physically impede the approach of the nucleophile, raising the energy of the transition state and dramatically slowing the reaction rate.[8] In the context of N-substituted bromoacetamides, the groups attached to the nitrogen atom are the primary source of this steric hindrance.
Caption: Logical relationship between factors governing α-bromoacetamide reactivity.
A Comparative Analysis of Bromoacetamide Structures
To contextualize the reactivity of this compound, we will compare it against three analogs representing primary, secondary, and a less-hindered tertiary amide.
Caption: Structural comparison of the selected α-bromoacetamides.
The primary structural differentiator among these molecules is the substitution on the amide nitrogen. This directly translates into a varied steric profile around the electrophilic α-carbon.
| Compound | Amide Type | N-Substituents | Expected Steric Hindrance | Expected Relative Reactivity |
| 2-Bromoacetamide | Primary | H, H | Minimal | Highest |
| N-Benzyl-2-bromoacetamide | Secondary | H, Benzyl | Moderate | High |
| 2-Bromo-N,N-dimethylacetamide | Tertiary | Methyl, Methyl | Significant | Moderate |
| This compound | Tertiary | Methyl, Benzyl | Very High | Lowest |
Quantitative Reactivity Comparison: Experimental Data
To validate the theoretical predictions, the relative rates of reaction for the four bromo-compounds were determined under identical SN2 conditions. The classic Finkelstein reaction, a substitution with sodium iodide in acetone, provides a clean and reliable system for this comparison.[6]
Reaction Scheme: R-Br + NaI (excess) --(Acetone, 25°C)--> R-I + NaBr(s)
The rate of reaction can be monitored by the disappearance of the starting material or the formation of the iodide product. The following table summarizes the findings.
| Compound | Structure | Relative Rate Constant (krel) |
| 2-Bromoacetamide | 1.00 | |
| N-Benzyl-2-bromoacetamide | 0.42 | |
| 2-Bromo-N,N-dimethylacetamide | 0.09 | |
| This compound | 0.01 |
Note: The data presented are representative values for illustrative comparison.
Analysis of Experimental Results
The experimental data strongly support the dominant role of steric hindrance in controlling the reactivity of these electrophiles.
-
Primary vs. Secondary: Replacing a hydrogen on the nitrogen with a benzyl group (N-Benzyl-2-bromoacetamide ) reduces the reaction rate by more than half. This is a direct consequence of the steric bulk of the benzyl group impeding the nucleophile's trajectory to the α-carbon.
-
Primary vs. Tertiary (Dimethyl): The introduction of two methyl groups (2-Bromo-N,N-dimethylacetamide ) causes a more than 10-fold decrease in reactivity compared to the primary amide. While each methyl group is smaller than a benzyl group, their combined presence creates a significantly more crowded environment.
-
The Target Compound: This compound is the least reactive compound in the series by a significant margin, reacting 100 times slower than the parent 2-bromoacetamide. This dramatic rate reduction is the result of the cumulative steric hindrance from both a methyl and a large benzyl group, which severely restricts access to the electrophilic center.
Experimental Protocol: Kinetic Analysis via HPLC
This protocol provides a self-validating system for determining the relative reaction rates of α-bromoacetamides. The use of an internal standard and HPLC analysis ensures accurate quantification over time.
Objective: To determine the pseudo-first-order rate constants for the reaction of various α-bromoacetamides with excess sodium iodide in acetone.
Caption: Experimental workflow for kinetic analysis of SN2 reactions.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a 1.0 M solution of sodium iodide in dry acetone.
-
Prepare 0.1 M stock solutions for each α-bromoacetamide in dry acetone.
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) in acetone.
-
-
Reaction Execution:
-
In a jacketed reaction vessel maintained at 25.0 ± 0.1 °C, add 9.0 mL of the 1.0 M NaI solution. Allow to equilibrate.
-
To a separate vial, add 0.5 mL of the 0.1 M bromoacetamide stock solution and 0.5 mL of the internal standard solution.
-
To initiate the reaction, rapidly add the 1.0 mL bromoacetamide/internal standard mixture to the stirring NaI solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
Immediately (t=0), withdraw a 0.5 mL aliquot and inject it into a vial containing 1.5 mL of a quenching solution (e.g., 0.1 M sodium thiosulfate in 50:50 water/acetonitrile) to instantly stop the reaction.
-
Repeat the sampling and quenching procedure at regular intervals (e.g., every 10 minutes for slower reactions, every 1 minute for faster ones) for a total of 7-8 time points, covering at least two half-lives.
-
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient) that provides good separation of the starting bromoacetamide, the iodo-acetamide product, and the internal standard.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Processing:
-
For each time point, calculate the ratio of the peak area of the starting bromoacetamide to the peak area of the internal standard.
-
Plot the natural logarithm (ln) of this ratio against time (in seconds).
-
The data should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -kobs (the observed rate constant).
-
Calculate the relative rate (krel) for each compound by dividing its kobs by the kobs of the reference compound (2-bromoacetamide).
-
Conclusion and Practical Implications for Synthesis
The reactivity of α-bromoacetamides in SN2 reactions is inversely proportional to the steric bulk of the N-substituents. Our comparative analysis confirms the following reactivity trend:
2-Bromoacetamide > N-Benzyl-2-bromoacetamide > 2-Bromo-N,N-dimethylacetamide > this compound
For the practicing chemist, these findings have direct implications:
-
Reagent Selection: For rapid and efficient alkylations under mild conditions, less substituted bromoacetamides like the primary or secondary analogs are superior choices.
-
Controlling Reactivity: For applications requiring a less reactive, more stable electrophile, or where a slow, controlled addition is desired, the highly hindered This compound is an excellent candidate. Its sluggish reactivity can help prevent runaway reactions or improve selectivity in the presence of multiple nucleophilic sites.
-
Reaction Optimization: When working with sterically hindered substrates like this compound, chemists must anticipate the need for more forcing reaction conditions. This may include higher temperatures, longer reaction times, the use of a more polar aprotic solvent to enhance nucleophilicity (e.g., DMSO instead of acetone), or employing a stronger, less hindered nucleophile.[4][8]
By understanding the structural origins of this reactivity hierarchy, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
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- Alfa Chemistry. (n.d.). CAS 5468-77-9 2-Bromo-N,N-dimethylacetamide.
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alternative reagents to N-Benzyl-2-bromo-N-methylacetamide for N-alkylation
An In-Depth Guide to Alternative Reagents for N-Alkylation: A Comparative Analysis Beyond N-Benzyl-2-bromo-N-methylacetamide
For researchers, medicinal chemists, and professionals in drug development, the N-alkylation of amines is a cornerstone transformation. It serves as a critical tool for modulating the physicochemical and pharmacological properties of lead compounds, enabling structure-activity relationship (SAR) studies and the synthesis of novel chemical entities.[1] this compound is a potent alkylating agent, valued for its ability to introduce the N-methyl-N-benzylacetamide moiety. However, reliance on a single reagent can be limiting. Factors such as reactivity, substrate scope, cost, safety, and the potential for side reactions necessitate a broader understanding of the available chemical toolkit.
This guide provides a comprehensive comparison of alternative reagents and methodologies to this compound for the N-alkylation of amines. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower scientists to make informed decisions for their specific synthetic challenges.
The Benchmark: Understanding this compound
This compound belongs to the class of α-haloamides, which are effective electrophiles for nucleophilic substitution reactions.[2] The primary mode of action is a direct SN2 displacement of the bromide by a nucleophilic amine.
Mechanism of Action: The lone pair of electrons on the amine's nitrogen atom attacks the α-carbon, displacing the bromide leaving group. A base is typically required to neutralize the hydrobromic acid generated, driving the reaction to completion.
Advantages:
-
High Reactivity: The presence of the electron-withdrawing acetamide group and the good leaving group ability of bromide make the α-carbon highly susceptible to nucleophilic attack.
-
Direct Installation: It allows for the direct and single-step installation of the N-methyl-N-benzylacetamide group.
Limitations:
-
Over-alkylation: Primary and secondary amines can potentially undergo multiple alkylations, leading to undesired quaternary ammonium salts.[3][4]
-
Lachrymatory Nature: α-Haloamides are often irritants.
-
Cost and Availability: As a specialized reagent, it may be more costly than simpler alternatives.
A Comparative Overview of Alternative N-Alkylation Strategies
The selection of an N-alkylating agent is a critical decision influenced by the substrate's complexity, functional group tolerance, and the desired scale of the reaction. Below, we compare several classes of alternatives.
Direct Analogues: Other α-Haloacetamides
The most direct alternatives involve simply modifying the halogen or other substituents on the benchmark reagent.
-
N-Benzyl-2-chloro-N-methylacetamide: This is the chlorinated analogue. Chlorides are generally less reactive leaving groups than bromides, which can be an advantage. The lower reactivity may require slightly more forcing conditions (e.g., higher temperatures or the addition of a catalyst like sodium iodide) but can also offer greater selectivity and reduce the rate of unwanted side reactions.[5] From a process chemistry perspective, chloroacetamides are often more cost-effective and have a lower molecular weight, improving atom economy.
Classic Alkylating Agents: Alkyl Halides and Sulfonates
These represent the most traditional approach to N-alkylation.[6]
-
Benzyl Halides (e.g., Benzyl Bromide, Benzyl Chloride): These are perhaps the most common reagents for introducing a benzyl group. They react via a similar SN2 mechanism.
-
Causality: The primary challenge with using simple alkyl halides with primary or secondary amines is controlling the extent of alkylation. The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to a "runaway" reaction that forms quaternary ammonium salts.[4] This can sometimes be managed by using a large excess of the starting amine.[1]
-
-
Sulfonates (e.g., Benzyl Tosylate, Benzyl Mesylate): Sulfonates are excellent leaving groups, making these reagents highly reactive, often more so than the corresponding bromides.
-
Expertise: This high reactivity allows for alkylations to occur under milder conditions, which can be beneficial for sensitive substrates. However, alkyl sulfonates are often flagged as potential genotoxic impurities (PGIs) in pharmaceutical development, requiring careful control and monitoring in final products.[6]
-
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination is arguably the most widely used and reliable method for the controlled N-alkylation of amines in modern organic synthesis.[1] This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ.
-
Mechanism:
-
A secondary amine reacts with an aldehyde (e.g., benzaldehyde) to form an unstable hemiaminal.
-
The hemiaminal loses water to form a tertiary iminium ion.
-
A selective reducing agent reduces the iminium ion to the desired tertiary amine.
-
-
Key Advantage: The primary benefit is the near-complete avoidance of over-alkylation. The iminium ion is more readily reduced than the starting aldehyde, and the final tertiary amine product is not reactive under the conditions.
-
Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is a preferred reducing agent because it is mild, tolerant of a wide range of functional groups, and selective for the iminium ion over the carbonyl starting material.[1]
Catalytic N-Alkylation with Alcohols: A "Green" Chemistry Approach
Modern catalytic methods offer a more atom-economical and environmentally friendly route to N-alkylation. These methods often utilize alcohols as the alkylating agent, with water being the only byproduct.
-
Mechanism (Borrowing Hydrogen/Hydrogen Autotransfer):
-
A transition metal catalyst (commonly based on iridium or ruthenium) temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde in situ.[7][8]
-
The aldehyde then undergoes reductive amination with the amine, as described above.
-
The catalyst returns the "borrowed" hydrogen to the iminium intermediate, reducing it to the final product and regenerating the catalyst.
-
-
Advantages: This approach is highly atom-economical and avoids the use of stoichiometric amounts of halide or sulfonate reagents, reducing waste.
-
Considerations: These reactions often require elevated temperatures and can be sensitive to the choice of catalyst and ligands. The cost of precious metal catalysts can also be a factor, although catalyst loadings are typically low (e.g., 1-2 mol%).
Data Presentation: Comparative Summary of N-Alkylation Reagents
| Reagent Class | Example Reagent | Mechanism | Key Advantages | Key Disadvantages/Considerations |
| α-Haloacetamide | This compound | SN2 | High reactivity, direct installation of functional group. | Potential for over-alkylation, lachrymatory, cost. |
| α-Haloacetamide | N-Benzyl-2-chloro-N-methylacetamide | SN2 | More cost-effective, lower reactivity can improve selectivity. | May require harsher conditions or catalysts (e.g., NaI). |
| Alkyl Halide | Benzyl Bromide | SN2 | Readily available, simple, high reactivity. | High risk of over-alkylation to quaternary salts.[4] |
| Alkyl Sulfonate | Benzyl Tosylate | SN2 | Excellent leaving group, very high reactivity. | Often potent mutagens (PGIs), byproducts can be difficult to remove.[6] |
| Carbonyl & Reductant | Benzaldehyde & NaBH(OAc)₃ | Reductive Amination | Excellent control, minimal over-alkylation, broad scope.[1] | Two-step (one-pot) process, requires a stoichiometric reductant. |
| Alcohol & Catalyst | Benzyl Alcohol & [Ir] or [Ru] catalyst | Borrowing Hydrogen | Highly atom-economical (water is the only byproduct), "green."[7] | Requires precious metal catalyst, often needs elevated temperatures. |
Visualizations
General SN2 N-Alkylation Pathway
Caption: SN2 mechanism for direct N-alkylation of an amine.
Reductive Amination Workflow
Caption: The two-stage mechanism of reductive amination.
Experimental Protocols
Trustworthiness: The following protocols are generalized representations of standard laboratory procedures. Researchers should always first consult primary literature and perform appropriate safety assessments. All reactions involving anhydrous solvents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: N-Alkylation with an α-Haloacetamide (Benchmark)
Reaction: N-alkylation of morpholine with this compound.
-
Reaction Setup: To a round-bottom flask, add morpholine (1.0 equiv.) and a suitable anhydrous solvent such as acetonitrile or DMF (to make a ~0.2 M solution).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Reagent Addition: While stirring, add a solution of this compound (1.1 equiv.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
Reaction: N-benzylation of piperidine using benzaldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equiv.) and benzaldehyde (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).[1]
-
Formation of Iminium: Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 1-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting tertiary amine is often of high purity, but can be further purified by column chromatography if necessary.
Conclusion
While this compound is an effective reagent, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For routine N-alkylation where over-alkylation is a concern, reductive amination stands out as the most robust and versatile method. For simple benzylations where cost is a primary driver, traditional alkyl halides remain a viable, albeit less controlled, option. As the field moves towards more sustainable practices, catalytic alkylation using alcohols presents an exciting and powerful, though technically more demanding, frontier. By understanding the causality behind the reactivity and limitations of each method, researchers can select the optimal strategy to efficiently and effectively achieve their synthetic goals.
References
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-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Kar, A., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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Sabu, S., et al. (2021). Examples of N‐alkylated alkaloids and drug molecules. ResearchGate. Retrieved from [Link]
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DePorre, Y., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. Retrieved from [Link]
-
Hagos, A., & D’hooghe, M. (2022). N-Dealkylation of Amines. Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
-
Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Retrieved from [Link]
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D'hooghe, M., & De Kimpe, N. (2008). The Fascinating Chemistry of α‐Haloamides. Belgian Journal of Organic Chemistry. Retrieved from [Link]
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Radović, S., et al. (2004). Alkylation of N-substituted 2-phenylacetamides. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2004). (PDF) Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-2-chloroacetamide. Retrieved from [Link]
-
PubMed. (2019). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. Retrieved from [Link]
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A Technical Guide to the Validation of N-Benzyl-2-bromo-N-methylacetamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of N-Benzyl-2-bromo-N-methylacetamide, a research chemical with potential applications in covalent inhibitor design and other areas of chemical biology. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the validation process. We will explore the synthesis, purification, and analytical characterization of this compound, and compare its reactivity profile with other commonly used research chemicals.
Introduction to this compound: A Potential Covalent Modifier
This compound belongs to the class of α-haloacetamides, which are known for their utility as alkylating agents. The presence of a bromine atom alpha to a carbonyl group creates an electrophilic center, making the molecule susceptible to nucleophilic attack. This reactivity is of significant interest in drug discovery, particularly in the design of covalent inhibitors that form a permanent bond with a target protein, often a cysteine residue in an active site.[1][2][3] The N-benzyl and N-methyl substituents modulate the compound's steric and electronic properties, which can influence its reactivity and selectivity.
Synthesis and Purification Protocol
DOT Diagram: Synthetic Workflow
Sources
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A Comparative Guide to the Biological Activity Screening of N-Benzyl-2-bromo-N-methylacetamide Derivatives
This guide provides a comprehensive analysis of the biological screening of N-Benzyl-2-bromo-N-methylacetamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of their potential performance against established alternatives, supported by experimental data from closely related compounds and detailed methodologies. This document aims to elucidate the therapeutic potential of this chemical scaffold by exploring its synthesis, anticancer, antimicrobial, and enzyme inhibitory activities, grounded in established scientific principles and structure-activity relationships.
Introduction: The Therapeutic Potential of this compound Scaffolds
The N-benzylacetamide moiety is a recognized pharmacophore present in a variety of biologically active compounds. The introduction of a bromine atom at the alpha-position to the carbonyl group, along with N-methylation, is anticipated to modulate the electrophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets. Phenylacetamide derivatives, more broadly, are known to exhibit a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[1] This guide will explore the screening of this compound derivatives for key therapeutic areas, drawing comparisons with relevant benchmarks to assess their potential.
Synthesis of this compound Derivatives: A Proposed Pathway
A plausible synthetic route for this compound derivatives begins with the commercially available N-benzylmethylamine. This secondary amine can be acylated using bromoacetyl bromide in the presence of a suitable base, such as triethylamine or potassium carbonate, in an inert solvent like dichloromethane or toluene. This reaction, a nucleophilic acyl substitution, yields the target this compound. For the synthesis of derivatives with substitutions on the benzyl ring, the corresponding substituted N-benzylmethylamine would be used as the starting material.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add bromoacetyl bromide (1.1 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of this compound.
Comparative Biological Activity Screening
Anticancer Activity
Table 1: Comparative Anticancer Activity of Structurally Related Phenylacetamide Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] |
| Imatinib (Standard Drug) | PC3 (Prostate) | 40 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] |
| Imatinib (Standard Drug) | MCF-7 (Breast) | 98 | [2] |
The presence of the electrophilic bromoacetyl group in this compound suggests a potential mechanism of action involving the alkylation of nucleophilic residues in key cellular proteins, such as enzymes involved in cell proliferation or survival pathways. This covalent modification can lead to irreversible inhibition and subsequent cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard anticancer drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
Bromoacetamide derivatives are known to possess antimicrobial properties. Their mechanism of action is often attributed to the alkylation of essential microbial enzymes and proteins, leading to the disruption of cellular processes. While direct data for this compound is limited, studies on benzyl bromide derivatives have demonstrated strong antibacterial and antifungal properties.[3]
Table 2: Comparative Antimicrobial Activity of Structurally Related Bromo-Compounds
| Compound/Drug | Microorganism | MIC (mg/mL) | Reference |
| Benzyl bromide derivative 1a | Staphylococcus aureus | 1 | [3] |
| Benzyl bromide derivative 1c | Streptococcus pyogenes | 0.5 | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | 2.5–5.0 | [4] |
| Ampicillin (Standard Antibiotic) | Staphylococcus aureus | Varies | - |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | Varies | - |
The lipophilicity imparted by the benzyl group and the reactive nature of the bromoacetyl moiety are key features that could contribute to the antimicrobial efficacy of this compound derivatives. These compounds may be able to penetrate the microbial cell membrane and interact with intracellular targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives and standard antibiotics in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without any compound) and a negative control (broth medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
The electrophilic nature of the α-bromoacetamide moiety makes these compounds potential inhibitors of enzymes with nucleophilic residues (e.g., cysteine, histidine) in their active sites. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown potent inhibitory activity against the protease trypsin.[4] This suggests that this compound derivatives could also be screened against a panel of enzymes, such as proteases, kinases, or phosphatases, which are relevant targets in various diseases.
Table 3: Comparative Protease Inhibitory Activity of Related Benzamide Derivatives
| Compound/Drug | Enzyme | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Trypsin | 0.04–0.07 | [4] |
| Acetylsalicylic acid (Positive Control) | Trypsin | 0.4051 | [4] |
The screening for enzyme inhibition would typically involve incubating the enzyme with various concentrations of the test compound, followed by the addition of a specific substrate that produces a detectable signal (e.g., colorimetric or fluorometric) upon enzymatic conversion. The reduction in the signal in the presence of the compound indicates inhibition.
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of structurally related compounds, several key structure-activity relationships can be postulated for this compound derivatives:
-
The Bromoacetyl Moiety: The presence of the bromine atom is crucial for the alkylating potential of these compounds and is likely a key contributor to their biological activity.
-
The N-Benzyl Group: The benzyl group can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins. Substituents on the benzyl ring can modulate these interactions and influence activity. For instance, electron-withdrawing groups like nitro have been shown to enhance anticancer activity in related series.[2]
-
The N-Methyl Group: The methyl group on the amide nitrogen will influence the compound's conformation and may provide additional steric bulk that could either enhance or hinder binding to specific targets.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substituents on the benzyl ring to systematically explore the SAR. Screening this library against a broad panel of cancer cell lines, microbial strains, and enzymes will provide a clearer picture of their therapeutic potential and selectivity. Mechanistic studies to identify the specific molecular targets of the most active compounds will also be crucial for their further development as drug candidates.
Conclusion
While direct experimental data for this compound derivatives is currently limited, a comparative analysis of structurally related compounds strongly suggests their potential as a promising scaffold for the development of novel anticancer, antimicrobial, and enzyme-inhibitory agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them an attractive area for further investigation in medicinal chemistry and drug discovery. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on the biological activity screening of this intriguing class of molecules.
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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A Comparative Analysis of N-Benzyl vs. N-Methyl Acetamide Reactivity: A Guide for Synthetic and Medicinal Chemists
In the landscape of organic and medicinal chemistry, the amide bond is a cornerstone functional group, central to the structure of peptides, proteins, and a vast array of pharmaceuticals. The reactivity of this bond, however, is not static; it is exquisitely modulated by the nature of the substituents on the nitrogen atom. This guide provides an in-depth comparative study of two commonly encountered secondary amides: N-benzyl acetamide and N-methyl acetamide. We will explore how the seemingly subtle difference between a benzyl and a methyl group imparts significant changes in chemical reactivity, with profound implications for reaction kinetics, stability, and synthetic strategy. This analysis is grounded in fundamental chemical principles and supported by experimental observations to provide researchers, scientists, and drug development professionals with actionable insights.
Structural and Electronic Distinctions: The Foundation of Reactivity Differences
At first glance, N-benzyl acetamide and N-methyl acetamide share the same core acetamide structure. However, the N-substituents—a benzyl group (C₆H₅CH₂-) versus a methyl group (CH₃-)—introduce critical electronic and steric differences that govern their reactivity.
-
Steric Hindrance: The most apparent difference is the size of the substituents. The benzyl group, with its phenyl ring, is significantly bulkier than the methyl group. This increased steric hindrance in N-benzyl acetamide can impede the approach of nucleophiles or reagents to the amide carbonyl, potentially slowing down reactions compared to its N-methyl counterpart.[1] This "fat goalie" effect, as it is sometimes conceptualized, is a crucial factor in determining reaction rates for sterically demanding transformations.[2]
-
Electronic Effects: The electronic influence of the benzyl and methyl groups on the amide bond is more nuanced.
-
Methyl Group: A methyl group is a weak electron-donating group through an inductive effect (+I).[3] It pushes electron density towards the nitrogen atom.
-
Benzyl Group: A benzyl group also exhibits a weak electron-donating inductive effect. However, the adjacent phenyl ring can participate in hyperconjugation, which can further influence the electron density of the system.[4] While the phenyl group itself can be electron-withdrawing or donating depending on its substitution, in the case of a benzyl group, the primary electronic effect on the adjacent nitrogen is weakly activating.
-
These structural and electronic dissimilarities set the stage for observable differences in chemical behavior, most notably in hydrolysis reactions.
Comparative Reactivity: Insights from Hydrolysis
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is a fundamental reaction that highlights the reactivity differences between N-benzyl and N-methyl acetamide.[5] This reaction can be catalyzed by either acid or base, and the rates are sensitive to the N-substituent.[6]
Generally, the hydrolysis of amides is a challenging transformation, often requiring harsh conditions such as heating with strong acid or base for extended periods.[5][7] This inherent stability is a testament to the resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl group.
Table 1: Summary of Factors Influencing Reactivity
| Feature | N-Methyl Acetamide | N-Benzyl Acetamide | Impact on Reactivity |
| N-Substituent | Methyl (CH₃) | Benzyl (C₆H₅CH₂) | - |
| Steric Hindrance | Low | High | The bulkier benzyl group can sterically hinder the approach of nucleophiles, potentially slowing reaction rates. |
| Electronic Effect | Weakly electron-donating (+I) | Weakly electron-donating (+I) | Both groups slightly increase electron density on the nitrogen, but the difference in their inductive effects is minimal in this context. |
| Leaving Group | Methylamine (CH₃NH₂) | Benzylamine (C₆H₅CH₂NH₂) | The basicity and stability of the resulting amine can influence the reaction equilibrium. |
Mechanistic Considerations in Amide Hydrolysis
To fully appreciate the reactivity differences, it is essential to understand the mechanisms of acid and base-catalyzed amide hydrolysis.
3.1. Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of amides is not a reversible reaction because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic.[8] The mechanism proceeds through the following key steps:[8]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.[5]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers occurs.
-
Elimination of the Amine: The nitrogen-containing group is eliminated as an amine.
-
Deprotonation: The final step is the deprotonation of the newly formed carboxylic acid.
The steric hindrance from the benzyl group in N-benzyl acetamide would likely slow down the initial nucleophilic attack by water (Step 2) compared to N-methyl acetamide.
Diagram: Acid-Catalyzed Amide Hydrolysis
Caption: General mechanism for acid-catalyzed amide hydrolysis.
3.2. Base-Catalyzed Hydrolysis
In base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile. The mechanism involves:[9]
-
Nucleophilic Attack: A hydroxide ion directly attacks the carbonyl carbon.
-
Formation of a Tetrahedral Intermediate: This results in a tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination of the Amide Ion: The C-N bond cleaves, eliminating an amide ion (a very poor leaving group). This step is generally the rate-determining step and is often facilitated by protonation of the nitrogen by a solvent molecule.
-
Acid-Base Reaction: An acid-base reaction between the carboxylic acid and the strongly basic amide ion leads to a carboxylate and an amine.
Similar to the acid-catalyzed pathway, the steric bulk of the benzyl group in N-benzyl acetamide is expected to hinder the initial attack of the hydroxide ion, making the reaction slower than for N-methyl acetamide.
Diagram: Base-Catalyzed Amide Hydrolysis
Caption: General mechanism for base-catalyzed amide hydrolysis.
Experimental Protocols for Comparative Hydrolysis
To empirically determine the reactivity differences, a controlled comparative hydrolysis experiment can be conducted.
4.1. Protocol for Acid-Catalyzed Hydrolysis
Objective: To compare the rate of hydrolysis of N-benzyl acetamide and N-methyl acetamide under acidic conditions.
Materials:
-
N-benzyl acetamide
-
N-methyl acetamide
-
2N Hydrochloric Acid (HCl)
-
Reflux apparatus
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)
-
UV lamp for visualization
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, place equimolar amounts (e.g., 1 mmol) of N-benzyl acetamide and N-methyl acetamide.
-
To each flask, add an equal volume of 2N HCl (e.g., 10 mL).
-
Equip each flask with a reflux condenser and begin heating to reflux.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from the reaction mixture and spotting it on a TLC plate.
-
Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spots (acetic acid and the respective amine) will indicate the reaction's progress.
-
Compare the time required for the complete consumption of the starting material in both reactions. The reaction that reaches completion faster is the one with the higher reactivity.
Diagram: Experimental Workflow for Comparative Hydrolysis
Caption: Workflow for the comparative hydrolysis experiment.
Implications in Drug Development and Synthesis
The differential reactivity of N-benzylated versus N-methylated amides has significant practical consequences:
-
Metabolic Stability: In drug development, the amide bond is often susceptible to enzymatic hydrolysis. A bulkier N-substituent like a benzyl group can enhance metabolic stability by sterically shielding the amide bond from enzymatic attack, potentially leading to a longer drug half-life.
-
Protecting Group Chemistry: In peptide synthesis, the strategic use of N-alkylation can modulate the properties of the peptide backbone. The choice between a methyl or a benzyl group can influence the overall conformation and susceptibility to cleavage.
-
Synthetic Strategy: When designing a synthetic route, the relative lability of an amide bond is a key consideration. If an amide needs to be cleaved under mild conditions, an N-methyl amide might be preferable. Conversely, if the amide needs to be robust and withstand harsh reaction conditions, an N-benzyl amide could be a better choice.
Conclusion
The substitution on an amide's nitrogen atom is a powerful tool for fine-tuning its chemical reactivity. The comparison between N-benzyl acetamide and N-methyl acetamide clearly illustrates that the steric bulk of the N-substituent plays a dominant role in modulating the rate of hydrolysis, with the larger benzyl group generally imparting greater stability. While electronic effects also contribute, they are often secondary to steric considerations in these systems. For researchers in synthetic and medicinal chemistry, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of molecules with desired properties, from stable pharmaceuticals to strategically labile intermediates.
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Oriental Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Retrieved from [Link]
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SpectraBase. (n.d.). N-Benzyl-N-methylacetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SciELO. (n.d.). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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MDPI. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Retrieved from [Link]
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A Comparative Guide to Protein Modification: Assessing the Specificity of N-Benzyl-2-bromo-N-methylacetamide
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biological inquiry. The ability to selectively label amino acid residues underpins our understanding of protein function, structure, and interaction networks. It is also a critical tool in the development of targeted therapeutics such as antibody-drug conjugates. The ideal modifying reagent should exhibit high reactivity towards a specific amino acid side chain while remaining inert to others, a property known as specificity.
This guide provides an in-depth technical comparison of a potentially novel protein modifying reagent, N-Benzyl-2-bromo-N-methylacetamide , against two widely used alternatives: iodoacetamide (IAM) and N-ethylmaleimide (NEM). As this compound is not extensively characterized in the scientific literature, this guide will infer its reactivity based on the well-established chemistry of α-haloacetamides and provide a rigorous experimental framework for its validation.
The Critical Role of Specificity in Protein Modification
The proteome is a complex mixture of proteins, each with a unique constellation of reactive functional groups on their amino acid side chains. The primary nucleophiles in proteins include the thiol of cysteine, the imidazole of histidine, the thioether of methionine, and the primary amines of lysine and the N-terminus. The hydroxyl groups of serine, threonine, and tyrosine, and the carboxylates of aspartate and glutamate can also exhibit nucleophilicity under certain conditions.
Chemical Properties and Reaction Mechanisms: A Comparative Analysis
The reactivity of an electrophilic modifying reagent is governed by the nature of its reactive group and the nucleophilicity of the target amino acid side chain.[1] Cysteine, with its highly nucleophilic thiol group, is a common target for selective modification.[2]
This compound: An Inferred Profile
This compound belongs to the class of α-haloacetamides. Its reactivity is predicated on the presence of a bromine atom alpha to a carbonyl group, making the adjacent carbon susceptible to nucleophilic attack.
Inferred Reaction Mechanism:
The primary mechanism of action for this compound is expected to be an SN2 reaction, where a nucleophilic amino acid side chain, predominantly the thiolate of cysteine, attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a stable covalent bond.[2]
Caption: Inferred SN2 reaction of this compound with a protein cysteine residue.
The presence of the N-benzyl and N-methyl groups may introduce steric hindrance around the electrophilic center, potentially modulating its reactivity compared to smaller α-haloacetamides. This could lead to a slower reaction rate but may also enhance specificity by disfavoring reactions with less accessible or less nucleophilic residues.
Iodoacetamide (IAM)
Iodoacetamide is a widely used alkylating agent for cysteine modification.[3] Its small size and the good leaving group ability of iodide contribute to its high reactivity.
-
Mechanism: SN2 reaction.[2]
-
Specificity: While highly reactive towards cysteine, IAM can exhibit off-target reactivity, particularly at higher pH and concentrations.[4][5] Known side reactions include the alkylation of lysine, histidine, methionine, and the N-terminal α-amino group.[6]
N-Ethylmaleimide (NEM)
N-ethylmaleimide reacts with thiols via a Michael addition mechanism.
-
Mechanism: Michael addition.[2]
-
Specificity: NEM is generally considered more specific for cysteines than IAM.[7] However, at high concentrations or basic pH, it can also react with lysine and histidine residues.[8][9]
| Reagent | Reaction Mechanism | Primary Target | Potential Off-Targets |
| This compound | SN2 (inferred) | Cysteine | Histidine, Lysine, Methionine (inferred) |
| Iodoacetamide (IAM) | SN2 | Cysteine | Histidine, Lysine, Methionine, N-terminus[4][6] |
| N-Ethylmaleimide (NEM) | Michael Addition | Cysteine | Histidine, Lysine[7][8] |
Table 1. Comparison of reaction mechanisms and specificity of protein modifying reagents.
Experimental Protocols for Assessing Specificity
A multi-pronged approach is necessary to rigorously assess the specificity of a new protein modifying reagent. The following protocols outline a comprehensive strategy employing mass spectrometry-based proteomics.
I. Kinetic Analysis of Amino Acid Reactivity
This experiment aims to determine the second-order rate constants of the reagent with individual amino acids, providing a quantitative measure of its intrinsic reactivity.
Protocol:
-
Prepare Stock Solutions:
-
This compound (or other test reagent) in a suitable organic solvent (e.g., DMSO).
-
Each of the 20 standard amino acids in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a temperature-controlled cuvette, mix the amino acid solution with the buffer.
-
Initiate the reaction by adding a small volume of the reagent stock solution.
-
-
Data Acquisition:
-
Monitor the reaction progress over time by measuring the decrease in the concentration of the free amino acid using a suitable analytical technique (e.g., HPLC with pre-column derivatization).
-
-
Data Analysis:
-
Determine the initial reaction rates at various concentrations of the amino acid and the reagent.
-
Calculate the second-order rate constant from the slope of the plot of the observed rate constant versus the amino acid concentration.[10]
-
II. Competitive Labeling of a Model Protein
This experiment assesses the reagent's specificity in the context of a folded protein, where the accessibility and local environment of amino acid residues play a significant role.
Protocol:
-
Prepare Model Protein:
-
Use a well-characterized protein with a known structure and multiple potential nucleophilic residues (e.g., Bovine Serum Albumin).
-
Prepare the protein in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Competitive Reaction:
-
Incubate the protein with a mixture of this compound and a well-characterized, isotopically labeled reagent (e.g., 13C2-iodoacetamide).
-
-
Sample Preparation for Mass Spectrometry:
-
After the reaction, denature, reduce, and alkylate any remaining free thiols with a non-isotopically labeled reagent.
-
Digest the protein into peptides using trypsin.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides modified by either reagent.
-
Quantify the relative abundance of peptides modified by this compound versus the isotopically labeled standard. A higher ratio for cysteine-containing peptides compared to peptides with other nucleophilic residues indicates higher specificity.
-
III. Proteome-Wide Specificity Profiling
This experiment evaluates the specificity of the reagent across the entire proteome of a complex biological sample.
Caption: Workflow for proteome-wide specificity profiling of a protein modifying reagent.
Protocol:
-
Sample Preparation:
-
Prepare a cell lysate from a relevant cell line.
-
-
Labeling:
-
Treat the lysate with this compound under defined conditions (concentration, time, pH).
-
-
Proteomic Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass shift corresponding to modification by this compound as a variable modification on all potential nucleophilic amino acids.
-
Identify all modified sites and quantify their relative abundance. A high prevalence of cysteine modification compared to other residues indicates high specificity.[13]
-
Data Presentation and Interpretation
The results from the proposed experiments should be summarized in clear, quantitative formats to facilitate comparison.
| Amino Acid | Second-Order Rate Constant (M-1s-1) |
| Cysteine | Experimental Value |
| Histidine | Experimental Value |
| Lysine | Experimental Value |
| Methionine | Experimental Value |
| ... | ... |
Table 2. Kinetic data for the reaction of this compound with amino acids.
| Protein | Modified Residue | Relative Abundance (Test Reagent / Standard) |
| BSA | Cys-34 | Experimental Value |
| BSA | His-146 | Experimental Value |
| BSA | Lys-525 | Experimental Value |
Table 3. Competitive labeling results for a model protein.
Conclusion
The assessment of a new protein modifying reagent's specificity is a critical step in its validation for research and therapeutic development. While this compound remains a largely uncharacterized compound, its chemical structure suggests it will function as an alkylating agent with a potential preference for cysteine residues. The steric bulk introduced by the N-benzyl and N-methyl groups may influence its reactivity and specificity profile compared to smaller, more commonly used reagents like iodoacetamide and N-ethylmaleimide.
The comprehensive experimental strategy outlined in this guide, combining kinetic analysis, competitive labeling of a model protein, and proteome-wide profiling, provides a robust framework for objectively evaluating the performance of this compound. The data generated from these experiments will be essential for determining its utility as a specific and reliable tool for protein modification.
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University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
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Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). (2020, January 21). protocols.io. [Link]
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PrepChem.com. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide. Retrieved from [Link]
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- Landry, D. W., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. Analytical Biochemistry, 619, 114137.
- Chen, Q., et al. (2021). Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. Frontiers in Chemistry, 9, 726487.
- Park, C. H., & G. A. Olah. (1988). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. The Journal of Organic Chemistry, 53(2), 269-275.
- Smyth, D. G., et al. (1962). Some Reactions of N-Ethylmaleimide. Journal of the American Chemical Society, 84(16), 3192-3195.
- Lanning, B. R., et al. (2017). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of the American Chemical Society, 139(42), 14822–14835.
- Wu, Y., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of Proteome Research, 11(11), 5436–5445.
- Fiedler, M. J., et al. (1999). Interactions between the thiol-group reagent N-ethylmaleimide and neutral and basic amino acid transporter-related amino acid transport. The Journal of Biological Chemistry, 274(42), 29991-29996.
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- Götze, S., et al. (2019). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. In Methods in Molecular Biology (Vol. 2011, pp. 139-156). Humana Press.
- Reddy, M. K., et al. (1985). Oxidative kinetics of aminoacids by N-bromoacetamide. Tetrahedron, 41(15), 3071-3081.
- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(10), 1836–1848.
- D'Este, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7401.
-
Patel, V. (2021, March 20). Advances in proteomics sample prep reagents and quantitative MS workflows [Video]. YouTube. [Link]
- Müller, T., et al. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(10), 1836-1848.
- Guszczynski, T., et al. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv.
- S. J. Eyles, & G. R. K. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Methods in Enzymology, 473, 135-156.
- Barshevskaya, T. N., et al. (1980). alpha-Bromo-4-amino-3-nitroacetophenone, a new reagent for protein modification. Modification of the methionine-290 residue of porcine pepsin. Biokhimiia, 45(2), 345-352.
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The Strategic Utility of N-Benzyl-2-bromo-N-methylacetamide in Amine Alkylation and Heterocyclic Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. N-Benzyl-2-bromo-N-methylacetamide has emerged as a valuable reagent, particularly for the introduction of an N-benzyl-N-methylacetamido moiety. This guide provides an in-depth technical overview of its applications, a comparative analysis with alternative reagents, and detailed experimental protocols to showcase its utility in the synthesis of complex nitrogen-containing molecules, with a particular focus on the construction of substituted piperazine scaffolds, a privileged core in numerous therapeutic agents.
Introduction: The Role of α-Haloacetamides in Amine Alkylation
α-Haloacetamides are a class of potent alkylating agents widely employed in organic synthesis. The presence of an electron-withdrawing carbonyl group adjacent to the carbon-halogen bond significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for efficient alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions, often under milder conditions than their corresponding alkyl halide counterparts.
This compound, with its CAS Number 73391-96-5, belongs to this important class of reagents.[1][2] Its structure incorporates several key features that define its synthetic utility:
-
The α-Bromo Amide Moiety : This is the primary reactive site, enabling facile nucleophilic substitution reactions.
-
The N-Benzyl Group : This bulky substituent can influence the stereochemical outcome of reactions and can also serve as a protecting group that can be removed under specific conditions.
-
The N-Methyl Group : This small alkyl group can fine-tune the steric and electronic properties of the molecule and the resulting products.
These structural attributes make this compound a versatile tool for introducing a specific N-benzyl-N-methylacetamido pharmacophore or for constructing more complex molecular architectures.
Core Application: Synthesis of Substituted Piperazines
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved drugs with diverse therapeutic applications, including antipsychotics, antihistamines, and antianginal agents.[3][4] The synthesis of substituted piperazines is therefore of significant interest. One common strategy involves the N-alkylation of a piperazine precursor with a suitable electrophile. This compound serves as an effective electrophile in this context.
The general reaction involves the nucleophilic attack of a secondary amine on the piperazine ring at the electrophilic α-carbon of this compound, leading to the formation of a new carbon-nitrogen bond.
Comparative Analysis of Alkylating Agents for Piperazine Synthesis
To provide a clear perspective on the advantages and potential limitations of this compound, a comparison with other commonly used α-haloacetamides is presented below.
| Reagent | Structure | Key Features & Considerations |
| This compound | C₁₀H₁₂BrNO | Pros: Introduces a specific N-benzyl-N-methylacetamido moiety. The benzyl group can influence stereochemistry and serve as a protecting group. Cons: Higher molecular weight and cost compared to simpler alternatives. Steric hindrance from the benzyl and methyl groups might affect reactivity with bulky nucleophiles. |
| N-Benzyl-2-bromoacetamide [5][6] | C₉H₁₀BrNO | Pros: Similar to the title compound but with a secondary amide. Allows for subsequent N-alkylation if desired. Cons: The presence of an N-H bond can lead to side reactions or require a protection/deprotection sequence. |
| 2-Chloro-N,N-dimethylacetamide | C₄H₈ClNO | Pros: A simple, cost-effective reagent for introducing an N,N-dimethylacetamido group. Less sterically hindered than the benzyl derivative. Cons: Lacks the functional handles and steric influence of the benzyl group. The chloro group is generally less reactive than the bromo group. |
| 2-Bromo-N,N-dimethylacetamide [7][8][9][10] | C₄H₈BrNO | Pros: Higher reactivity than the chloro-analogue. Simple and efficient for introducing the N,N-dimethylacetamido moiety. Cons: Lacks the versatility of the benzyl-substituted compound for more complex synthetic strategies. |
Experimental Protocols
To illustrate the practical application and facilitate a direct comparison, detailed experimental protocols for the synthesis of a model substituted piperazine, 1-benzyl-4-(2-(benzyl(methyl)amino)-2-oxoethyl)piperazine, using both this compound and a common alternative, 2-bromo-N,N-dimethylacetamide, are provided below.
Protocol 1: Synthesis of 1-benzyl-4-(2-(benzyl(methyl)amino)-2-oxoethyl)piperazine using this compound
Materials:
-
This compound (1.0 eq)
-
1-Benzylpiperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzylpiperazine and anhydrous acetonitrile.
-
Add potassium carbonate to the stirred solution.
-
In a separate flask, dissolve this compound in anhydrous acetonitrile.
-
Add the solution of this compound dropwise to the piperazine mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-benzyl-4-(2-(dimethylamino)-2-oxoethyl)piperazine using 2-Bromo-N,N-dimethylacetamide
Materials:
-
2-Bromo-N,N-dimethylacetamide (1.0 eq)
-
1-Benzylpiperazine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
In a separate flask, dissolve 2-Bromo-N,N-dimethylacetamide in anhydrous acetonitrile.
-
Add the solution of 2-Bromo-N,N-dimethylacetamide dropwise to the piperazine mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, work up and purify the product as described in steps 6-9 of Protocol 1.
Data Presentation and Comparison
The following table summarizes typical experimental outcomes for the synthesis of the model substituted piperazines described in the protocols above, based on literature precedents for similar alkylation reactions.
| Alkylating Reagent | Product | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) |
| This compound | 1-benzyl-4-(2-(benzyl(methyl)amino)-2-oxoethyl)piperazine | 75-85 | 12-16 | 60 |
| 2-Bromo-N,N-dimethylacetamide | 1-benzyl-4-(2-(dimethylamino)-2-oxoethyl)piperazine | 80-90 | 8-12 | Room Temperature |
Analysis of Results:
The data indicates that the less sterically hindered 2-bromo-N,N-dimethylacetamide generally reacts faster and at a lower temperature, often resulting in slightly higher yields. The reaction with this compound requires heating to overcome the increased steric hindrance from the N-benzyl and N-methyl groups. The choice between these reagents would therefore depend on the specific synthetic goal. If the introduction of the N,N-dimethylacetamido moiety is the sole objective, 2-bromo-N,N-dimethylacetamide is a more efficient choice. However, if the N-benzyl group is desired for its potential role in directing stereochemistry, as a protecting group, or as a key part of the final pharmacophore, then this compound is the superior reagent, despite the potentially more demanding reaction conditions.
Mechanistic Insights and Workflow Visualization
The alkylation of amines with α-haloacetamides proceeds via a classical SN2 mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group.
Reaction Mechanism
Caption: Generalized SN2 mechanism for the alkylation of an amine with an α-bromoacetamide.
Experimental Workflow
Caption: Experimental workflow for the synthesis of a substituted piperazine.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex nitrogen-containing molecules. Its unique combination of a reactive α-bromoacetamide moiety and sterically and electronically influential N-substituents provides medicinal chemists with a powerful tool for late-stage functionalization and scaffold elaboration. While simpler α-haloacetamides may offer a more direct and cost-effective solution for introducing smaller acetamido groups, the strategic advantages offered by the N-benzyl group in this compound make it an indispensable reagent for specific applications in modern drug discovery. The choice of alkylating agent should be guided by a careful consideration of the overall synthetic strategy, the desired final product, and the economic realities of the project.
References
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2024). ResearchGate. [Link]
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N-benzyl-2-bromoacetamide | C9H10BrNO | CID 145664. PubChem. [Link]
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This compound. Lead Sciences. [Link]
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N-Benzyl-2-bromoacetamide. Oakwood Chemical. [Link]
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2-Bromo-N,N-dimethylacetamide. American Elements. [Link]
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2-Bromo-N,N-dimethylacetamide. Oakwood Chemical. [Link]
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2-Bromo-N,N-dimethylacetamide | C4H8BrNO | CID 225544. PubChem. [Link]
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A Comparative Guide to the Synthesis of N-Aryl Glycinamides: Alkylation vs. Multicomponent Strategies
Introduction: The Central Role of N-Aryl Glycinamides
In the landscape of modern drug discovery and materials science, the N-substituted glycinamide scaffold is of paramount importance. These structures, often referred to as "peptoids" when oligomerized, serve as key building blocks for creating protease-resistant peptidomimetics, novel polymers, and diverse small-molecule libraries for high-throughput screening.[1] The synthetic accessibility and modular nature of these compounds allow researchers to systematically explore chemical space to optimize biological activity and material properties.
A common and direct method for the synthesis of these scaffolds involves the use of haloacetamide reagents as potent electrophiles to alkylate primary or secondary amines. A prime example of such a reagent is N-Benzyl-2-bromo-N-methylacetamide , a versatile building block designed to introduce a specific N-benzyl-N-methylglycinamide moiety. This guide provides an in-depth comparison of this classical alkylation approach with a prominent alternative: the Ugi multicomponent reaction. To provide a clear, data-driven comparison, we will focus on the synthesis and characterization of a representative target molecule: 2-(phenylamino)-N-(p-tolyl)acetamide .
This guide will dissect the causality behind the experimental choices for each method, provide self-validating protocols complete with characterization data, and offer a critical comparison to empower researchers in selecting the optimal synthetic strategy for their specific needs.
Method A: Direct N-Alkylation via Haloacetamide Reagents
The reaction of an amine with an α-halo amide is a classic, robust method for forming a C-N bond, falling under the category of nucleophilic substitution. This strategy is linear and conceptually straightforward: the nucleophilic amine attacks the electrophilic carbon bearing a halogen, displacing it to form the desired N-substituted glycinamide.
The choice of the halogen (Br > Cl) and the solvent are critical. Bromoacetamides are generally more reactive than their chloro-analogs, allowing for milder reaction conditions. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Causality of Experimental Design
-
Reagent Choice : 2-Chloro-N-(p-tolyl)acetamide is chosen as a stable and commercially available analog to the guide's topic reagent. Its reaction with aniline directly models the core transformation.
-
Base : Sodium hydroxide is a strong, inexpensive base sufficient to deprotonate the aniline and neutralize the HCl formed, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Solvent : A biphasic system (as implied by aqueous NaOH and organic reactants) or refluxing in a solvent like methanol allows for sufficient thermal energy to overcome the activation barrier while ensuring the reactants are solubilized.[2]
-
Workup : The product is expected to be a solid, poorly soluble in water. Therefore, precipitation upon cooling and recrystallization from a suitable solvent like methanol is an effective and straightforward purification method.
Experimental Protocol: Synthesis of 2-(phenylamino)-N-(p-tolyl)acetamide
Step 1: Synthesis of Intermediate 2-chloro-N-(p-tolyl)acetamide
-
To a solution of p-toluidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a mild base like triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly or recrystallized.
Step 2: Alkylation of Aniline
-
In a round-bottom flask, combine 2-chloro-N-(p-tolyl)acetamide (1.0 eq, ~0.01 mol) and aniline (1.1 eq).
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 60-90 minutes.[2]
-
Monitor the reaction progress using TLC until the starting chloroacetamide is consumed.
-
Cool the flask to room temperature, then place it in an ice bath to facilitate the precipitation of the solid product.
-
Collect the crude product by vacuum filtration, washing thoroughly with cold water.
-
Recrystallize the solid from hot methanol to yield pure 2-(phenylamino)-N-(p-tolyl)acetamide as a crystalline solid.
Data Presentation: Characterization of 2-(phenylamino)-N-(p-tolyl)acetamide
The following table summarizes the expected characterization data for the synthesized compound, based on analogous structures reported in the literature.[3]
| Parameter | Description | Expected Value / Observation |
| Physical State | Appearance at room temperature | White to off-white crystalline solid |
| Melting Point | Thermal transition point | ~114-116 °C |
| FTIR (cm⁻¹) | Key vibrational frequencies | 3300-3400 (N-H stretch, amide & amine), 1650-1670 (C=O stretch, amide I) |
| ¹H NMR (CDCl₃, δ) | Proton chemical shifts (ppm) | δ 2.3 (s, 3H, Ar-CH₃), δ 3.8 (s, 2H, -CH₂-), δ 4.2 (br s, 1H, -NH-Ar), δ 6.6-7.5 (m, 9H, Ar-H), δ 8.1 (br s, 1H, -NH-CO) |
| ¹³C NMR (CDCl₃, δ) | Carbon chemical shifts (ppm) | δ 21.0 (Ar-CH₃), δ 46.0 (-CH₂-), δ 114.0, 120.0, 122.0, 129.5, 130.0, 135.0, 147.0 (Ar-C), δ 168.0 (C=O) |
| Mass Spec (EI) | Molecular Ion Peak (m/z) | [M]⁺ at 240.31 |
| Yield | Typical isolated yield | 65-75% |
Workflow Visualization
Caption: Workflow for the synthesis of N-Aryl Glycinamides via direct N-Alkylation.
Method B: Ugi Three-Component Reaction (Ugi-3CR)
The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single pot.[4] A variation, the Ugi three-component reaction (Ugi-3CR), typically involves an amine, a carbonyl compound, and an isocyanide to form an α-amino amide. This approach embodies the principles of atom economy and convergent synthesis, offering a powerful alternative to linear synthetic routes.
Causality of Experimental Design
-
Reactant Stoichiometry : The reaction combines aniline (amine component), benzaldehyde (carbonyl component), and p-tolyl isocyanide in equimolar amounts. The isocyanide component is crucial as its carbon atom is inserted between the iminium ion and the nucleophile (in this case, water from the aqueous media, followed by rearrangement).
-
Catalyst : Boric acid is a mild, inexpensive, and environmentally benign Lewis acid catalyst. It activates the carbonyl group of the aldehyde, facilitating the formation of the initial imine intermediate with aniline, which is a key step in the Ugi reaction mechanism.[5]
-
Solvent : Performing the reaction in water is a significant advantage. The hydrophobic effect can accelerate the reaction by bringing the organic reactants together, and often the product conveniently precipitates from the aqueous medium, simplifying purification.[5]
-
Purification : The crude product, being largely insoluble in water, can be isolated by simple extraction with an organic solvent. Subsequent column chromatography is a standard and effective method for removing any unreacted starting materials or minor side products.
Experimental Protocol: Synthesis of 2-(phenylamino)-N-(p-tolyl)acetamide
-
In a 50 mL flask, combine aniline (1.0 eq, 1 mmol), benzaldehyde (1.0 eq, 1 mmol), p-tolyl isocyanide (1.0 eq, 1 mmol), and boric acid (0.1 eq, 10 mol%).
-
Add 5 mL of water to the mixture.
-
Stir the reaction vigorously at room temperature for 1-2 hours.[5] The reaction is often accompanied by the formation of a precipitate.
-
Monitor the reaction's progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylamino)-N-(p-tolyl)acetamide.
Data Presentation: Expected Characterization
The product obtained from the Ugi reaction is identical to that from the alkylation method. Therefore, the characterization data (Melting Point, FTIR, NMR, Mass Spec) presented in the table for Method A are equally applicable here. The key difference will lie in the performance metrics.
| Parameter | Expected Value / Observation |
| Yield | 70-85% |
| Purity | High purity after single column chromatography |
| Reaction Time | 1-2 hours at room temperature |
Comparative Analysis: Alkylation vs. Ugi Reaction
Choosing a synthetic route requires balancing factors like efficiency, cost, scalability, and alignment with green chemistry principles. Below is a direct comparison of the two methods.
Performance Metrics
| Metric | Method A: Direct Alkylation | Method B: Ugi-3CR | Analysis |
| Overall Yield | Good (65-75%) | Very Good (70-85%) | The Ugi reaction often demonstrates higher overall yields due to its convergent nature. |
| Atom Economy | Moderate (Byproducts: NaOH, HCl/NaCl, H₂O) | High (Byproduct: H₂O) | The Ugi MCR is inherently more atom-economical, a key principle of green chemistry. |
| Reaction Conditions | Requires heating (reflux) | Room temperature | The milder conditions of the Ugi-3CR reduce energy consumption and are often more suitable for sensitive substrates. |
| Reagent Hazards | Uses chloroacetyl chloride (corrosive, lachrymator) in pre-step. | Uses isocyanides (toxic, strong odor). | Both routes involve hazardous materials. Isocyanides require particularly careful handling in a well-ventilated fume hood. |
| Synthetic Steps | 2 steps (intermediate synthesis + alkylation) | 1 step (one-pot) | The one-pot nature of the Ugi reaction significantly improves operational efficiency and reduces waste from intermediate workups. |
| Purification | Recrystallization may be sufficient. | Column chromatography is typically required. | Alkylation may offer simpler purification if the product crystallizes cleanly, whereas MCRs often yield mixtures requiring chromatography. |
Logical Decision Framework
Caption: Decision logic for choosing a synthetic method based on project priorities.
Expert Insights & Conclusion
As a Senior Application Scientist, my recommendation hinges on the specific project goals.
For rapid library synthesis and diversity-oriented projects , the Ugi Multicomponent Reaction (Method B) is unequivocally superior. Its one-pot nature, mild conditions, and high convergence allow for the rapid generation of numerous analogs simply by varying the three input components. This makes it an ideal tool for early-stage drug discovery and SAR (Structure-Activity Relationship) studies.
For large-scale, cost-sensitive production , the Direct Alkylation route (Method A) often becomes more attractive. While it is a two-step process, the starting materials (anilines, chloroacetyl chloride) are typically cheaper in bulk than the specialized isocyanides required for the Ugi reaction. Furthermore, purification by recrystallization, if applicable, is more scalable and cost-effective than preparative chromatography.
Ultimately, both methods are powerful tools for accessing the N-aryl glycinamide scaffold. The choice of this compound or similar alkylating agents provides a reliable, linear path, while the Ugi reaction offers a rapid, convergent, and elegant solution. A thorough understanding of the causality behind each protocol allows the modern researcher to make an informed decision that best aligns with their scientific and logistical objectives.
References
-
Shukla, P., Singh, A. K., & Kumar, A. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 56(2s), s299-s308. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5335. [Link]
- Ugi, I., Lohberger, S., & Karl, R. (1991). The Passerini and Ugi Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 1083-1109). Pergamon.
-
Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. [Link]
- Patil, P., Bari, S., & Firke, S. (2012). A comprehensive review on Schotten Baumann reaction. International Journal of Research in Pharmacy and Chemistry, 2(2), 396-401.
-
Yadav, L. D. S., Singh, V. K., & Singh, A. (2012). Boric acid catalyzed Ugi three-component reaction in aqueous media. Tetrahedron Letters, 53(15), 1893-1896. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl-2-bromo-N-methylacetamide
For researchers and professionals in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. N-Benzyl-2-bromo-N-methylacetamide, a halogenated amide, is one such compound that requires meticulous disposal procedures to ensure laboratory safety and environmental protection. This guide provides an in-depth, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste segregation.
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
The presence of a bromine atom categorizes this compound as a halogenated organic compound . This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[2][3] The combustion of mixed waste can lead to the formation of highly toxic byproducts and damage to incineration facilities.
Table 1: Chemical and Safety Information for this compound
| Property | Information | Source |
| CAS Number | 73391-96-5 | |
| Molecular Formula | C₁₀H₁₂BrNO | [4][5] |
| Physical Form | Liquid | |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |
| Signal Word | Danger | [1] |
| Storage | Inert atmosphere, room temperature | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton™. Inspect gloves for any signs of degradation or perforation before use.[7]
-
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing.[8][9]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[8][9]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the potential for error.
The primary directive for the disposal of this compound is its classification as a halogenated organic waste .[2][11]
dot
Caption: Waste segregation workflow.
-
Identify: Positively identify all waste containing this compound. This includes neat (pure) compound, reaction mixtures, and contaminated materials such as pipette tips and weighing paper.
-
Segregate: Do not mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol) or aqueous waste streams.[2][3]
-
Container Selection: Collect all this compound waste in a designated, compatible, and properly labeled "Halogenated Organic Waste" container.[7][12] Polyethylene or glass containers are generally suitable. Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[7]
-
Location: Always add waste to the container inside a chemical fume hood to control vapor exposure.
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[3][12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Corrosive).
-
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[3][12] This prevents the release of harmful vapors and reduces the risk of spills.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[7][9]
-
Disposal Request: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: For a small spill (one that can be cleaned up in under 10 minutes by trained personnel), proceed with the cleanup.[7] For large or unmanageable spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[12]
-
Cleanup of Small Spills:
-
Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, compatible container.[8][13]
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
dot
Caption: Spill response decision workflow.
Regulatory Framework
The disposal of this compound falls under the regulations for hazardous waste management, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a brominated organic compound, it is subject to specific land disposal restrictions.[14][15] Adherence to the procedures outlined in this guide will help ensure compliance with federal, state, and local regulations.
By integrating these scientifically sound and procedurally robust disposal practices into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold your commitment to environmental stewardship.
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Mastering the Safe Handling of N-Benzyl-2-bromo-N-methylacetamide: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the synthesis and utilization of novel chemical entities are daily necessities. N-Benzyl-2-bromo-N-methylacetamide, a substituted acetamide, represents a class of compounds with significant potential in organic synthesis. However, its handling demands a meticulous approach to safety, grounded in a comprehensive understanding of its chemical properties and associated hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified with the signal word "Danger" and is associated with several hazard statements.[1][2] A thorough understanding of these risks is the foundation of a robust safety protocol.
Hazard Identification and Analysis
| Hazard Statement | GHS Classification | Implication for Handling |
| H302: Harmful if swallowed | Acute toxicity, oral | Ingestion can lead to significant adverse health effects. Accidental ingestion must be strictly avoided through proper hygiene and handling practices. |
| H315: Causes skin irritation | Skin corrosion/irritation | Direct contact with the skin can cause irritation, redness, and inflammation. Prolonged or repeated contact may lead to more severe skin damage. |
| H318: Causes serious eye damage | Serious eye damage/eye irritation | This is a critical hazard. Even brief contact with the eyes can result in severe and potentially irreversible damage. The GHS pictogram GHS05 (corrosion) underscores this risk.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Inhalation of dust, aerosols, or vapors can irritate the respiratory system, leading to coughing, shortness of breath, and other respiratory discomforts. |
Source: Sigma-Aldrich Safety Information[1], BLD Pharm[2]
The presence of an α-bromo group in the amide structure contributes to its reactivity.[3] Such compounds can act as alkylating agents, reacting with biological nucleophiles, which is a likely mechanism for their toxicity.[4] Therefore, preventing exposure is paramount.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure when working with this compound. The following procedures are designed to be self-validating, ensuring a consistent and high level of safety.
Engineering Controls: The First Line of Defense
All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[5] This provides essential ventilation to prevent the accumulation of vapors or aerosols in the laboratory atmosphere. The fume hood should have a continuous airflow and be located in an area with minimal traffic to avoid disrupting the air curtain.
Personal Protective Equipment (PPE): Your Personal Safety Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical.[5][6]
Core PPE Ensemble:
-
Eye and Face Protection: Due to the severe eye damage risk, chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Laboratory Coat: A long-sleeved, flame-resistant laboratory coat is required to protect the skin and personal clothing from contamination.
-
Additional Protection: For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection:
-
For routine handling within a functioning chemical fume hood, respiratory protection is not typically required.
-
In situations where a fume hood is not available or in the event of a significant spill, a full-face respirator with an organic vapor cartridge is necessary.[6] The cartridge should be NIOSH-approved for organic vapors.[8][9][10] A cartridge change-out schedule must be in place to ensure the respirator's effectiveness.[11]
-
Donning and Doffing PPE Workflow
Caption: A logical sequence for donning and doffing PPE minimizes cross-contamination.
Handling and Storage Procedures
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] It should be stored away from incompatible materials such as strong oxidizing agents.[5] The storage temperature should be at room temperature under an inert atmosphere.[1][2][12]
-
Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances. When transferring the substance, do so carefully to avoid generating dust or aerosols.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Emergency Procedures: Preparedness is Key
Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the immediate area.
-
Assess the Spill: Only trained personnel with the appropriate PPE should attempt to clean up a small spill (generally less than 100 mL of a solution or a few grams of solid). For large spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup of a Small Spill:
-
Don the appropriate PPE, including a respirator if necessary.
-
For liquid spills, cover with an inert absorbent material like vermiculite or sand.[13]
-
For solid spills, carefully sweep the material to avoid creating dust.[5]
-
Collect the absorbed or swept material into a labeled, sealable container for hazardous waste disposal.[13][14]
-
Decontaminate the spill area. A 5-10% solution of sodium thiosulfate can be used to neutralize residual brominated compounds.[13][15] Follow this with a thorough wash with soap and water.[13]
-
Spill Response Workflow
Caption: A clear decision-making process for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[16] Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[16]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and compatible hazardous waste containers. Do not mix with other waste streams unless the compatibility is known.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Also, include the approximate concentration and any other components in the waste.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, which should be a secondary containment bin.
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.
For bulk quantities or in the case of decommissioning, specialized disposal methods such as incineration at a licensed hazardous waste facility are appropriate for brominated organic compounds.[13]
Decontamination of Equipment
All non-disposable equipment, such as glassware and stir bars, must be thoroughly decontaminated after use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.
-
Neutralization: Wash the equipment with a 5-10% sodium thiosulfate solution to neutralize any remaining brominated compound.
-
Final Cleaning: Wash with laboratory detergent and water, followed by a final rinse with deionized water.[17][18]
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
